molecular formula C11H10N2 B1332959 5-Phenylpyridin-3-amine CAS No. 31676-54-7

5-Phenylpyridin-3-amine

Cat. No.: B1332959
CAS No.: 31676-54-7
M. Wt: 170.21 g/mol
InChI Key: BAXUDPKGRMMFBV-UHFFFAOYSA-N
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Description

5-Phenylpyridin-3-amine, also known as 3-Amino-5-phenylpyridine, is a high-value aromatic amine with the molecular formula C11H10N2 and a molecular weight of 170.21 g/mol. This compound is supplied as a high-purity (99%) solid, making it an essential building block in medicinal chemistry and chemical biology research. Its structure, featuring both an amino group and a pyridine ring, classifies it as a key intermediate for the synthesis of more complex nitrogen-containing heterocycles.In pharmaceutical research, the core structure of this compound serves as a fundamental pharmacophore. Research indicates that analogous N-phenylpyridinamine structures are utilized in the synthesis of novel compounds with significant antiproliferative activity, showing promise in anticancer studies, particularly against cervical cancer cell lines . Furthermore, its structural similarity to multisubstituted aminopyridines suggests potential application in the development of fluorescent probes . These probes are critical tools in bioorthogonal chemistry, enabling the labeling and visualization of proteins and other biomolecules in "click-and-probe" methodologies with high quantum yields .As a chemical intermediate, it is characterized by a predicted boiling point of 389.4±30.0 °C and a density of 1.133±0.06 g/cm3 . Its lipophilicity (LogP ≈ 2.91) indicates good membrane permeability, a desirable property for drug discovery applications.This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

5-phenylpyridin-3-amine
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InChI

InChI=1S/C11H10N2/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXUDPKGRMMFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376556
Record name 5-phenylpyridin-3-amine
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31676-54-7
Record name 5-Phenyl-3-pyridinamine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Phenylpyridin-3-amine via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its high efficiency and broad functional group tolerance in the formation of carbon-carbon bonds.[1][2] This guide provides a comprehensive technical overview of the synthesis of 5-phenylpyridin-3-amine, a key biaryl structural motif prevalent in medicinally important compounds, via a palladium-catalyzed Suzuki coupling reaction.[3][4] Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to assist researchers in the successful application of this methodology. The reaction involves the coupling of an organoboron compound, such as phenylboronic acid, with a halo-aminopyridine in the presence of a palladium catalyst and a base.[5]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-amino-5-bromopyridine), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[1][5]

  • Transmetalation: In the presence of a base, the organic group from the organoboron compound (phenylboronic acid) is transferred to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the biaryl product (this compound) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][5]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ c1 pd0->c1 oxidative_addition Oxidative Addition pd_complex1 Ar-Pd(II)L₂-X c2 pd_complex1->c2 transmetalation Transmetalation pd_complex2 Ar-Pd(II)L₂-Ar' c3 pd_complex2->c3 reductive_elimination Reductive Elimination product Ar-Ar' c1->pd_complex1 Ar-X c2->pd_complex2 Ar'-B(OH)₂ (Base) c3->product c4 c3->c4 c4->pd0 Suzuki_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis weigh Weigh Reactants: - 3-Amino-5-bromopyridine - Phenylboronic Acid - Pd(PPh₃)₄ - K₃PO₄ combine Combine in Schlenk Flask weigh->combine add_solvent Add 4:1 Dioxane/Water combine->add_solvent degas Degas with Ar/N₂ for 15-20 min add_solvent->degas heat Heat to 85-95 °C Stir for 12-24h degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool dilute Dilute with Ethyl Acetate & Water cool->dilute extract Separate Organic Layer, Wash with Water & Brine dilute->extract dry Dry over Na₂SO₄ & Filter extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify characterize Characterize Product: ¹H NMR, ¹³C NMR, MS purify->characterize

References

The Synthesis of 5-Phenylpyridin-3-amine via Buchwald-Hartwig Amination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Phenylpyridin-3-amine, a valuable scaffold in medicinal chemistry, with a core focus on the application of the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance.[1][2] This guide details the primary synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to aid in the successful execution of this transformation.

Executive Summary

The synthesis of this compound is most reliably achieved through a two-step synthetic sequence, which is the primary focus of this guide. This approach involves an initial Suzuki-Miyaura coupling to construct the C-C bond between the pyridine core and the phenyl group, followed by a Buchwald-Hartwig amination to install the key amino functionality. While a direct, one-step Buchwald-Hartwig amination of a pre-functionalized 3-halo-5-phenylpyridine with an ammonia equivalent is theoretically plausible, specific literature precedents for this direct approach on this substrate are not as well-documented. Therefore, the two-step pathway offers a more established and robust route for the synthesis of the target molecule.

Core Synthetic Pathway: A Two-Step Approach

The recommended synthetic strategy is a sequential cross-coupling approach. This method provides a high degree of control and has been successfully applied to the synthesis of analogous compounds.

Step 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The initial step involves the formation of the 5-phenylpyridine core through a palladium-catalyzed Suzuki-Miyaura coupling. This reaction typically couples a brominated pyridine derivative with a phenylboronic acid.

Step 2: Buchwald-Hartwig Amination for C-N Bond Formation

The second and key step is the Buchwald-Hartwig amination. This reaction introduces the 3-amino group by coupling the 5-phenyl-3-halopyridine intermediate with an amine source, often an ammonia surrogate, in the presence of a palladium catalyst and a suitable ligand.[3]

Quantitative Data Presentation

The following tables summarize typical reaction parameters and yields for the key transformations involved in the synthesis of this compound and its close analogs.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation [4]

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-9515+75
25-Bromo-2-methylpyridin-3-amine4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-9515+80
35-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-9515+82

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation

EntryAryl HalideAmine SourceCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)
13-BromopyridineAnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene11012
23,5-DibromopyridineAnilinePd₂(dba)₃ (2)(±)-BINAP (3)NaOtBuToluene80-10012-24
35-Bromo-N-phenylpyridin-3-amineAnilinePd₂(dba)₃ (2)(±)-BINAP (4)NaOtBuToluene100-11012-24
4Aryl HalidesAmmonia Equivalents (e.g., LiN(SiMe₃)₂)Pd(OAc)₂ (1-2)Josiphos-type ligand (1.5-3)LiN(SiMe₃)₂Toluene or Dioxane80-11012-24

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 5-Phenyl-3-bromopyridine via Suzuki-Miyaura Coupling

This procedure is adapted from established protocols for the Suzuki-Miyaura coupling of bromopyridines.[4]

Materials:

  • 3,5-Dibromopyridine (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 3,5-dibromopyridine, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 5-phenyl-3-bromopyridine.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This procedure is a general protocol for the amination of a heteroaryl halide using an ammonia surrogate. The direct use of ammonia can be challenging due to its strong coordination to the palladium catalyst.[5] Therefore, ammonia equivalents such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) are often employed.[6]

Materials:

  • 5-Phenyl-3-bromopyridine (1.0 equiv)

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • A suitable phosphine ligand (e.g., a Josiphos-type ligand or a bulky biarylphosphine ligand like XPhos) (0.03 equiv)

  • Anhydrous Toluene or Dioxane

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine palladium(II) acetate and the phosphine ligand.

  • Add anhydrous toluene or dioxane via syringe and stir for 10-15 minutes to allow for pre-formation of the active catalyst.

  • Add 5-phenyl-3-bromopyridine to the catalyst mixture.

  • In a separate flask, dissolve lithium bis(trimethylsilyl)amide in the reaction solvent and add it slowly to the reaction mixture at room temperature.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of water or a dilute aqueous acid solution to hydrolyze the silylamine intermediate.

  • The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield this compound.

Mandatory Visualizations

Reaction Pathway

Two-Step Synthesis of this compound cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Buchwald-Hartwig Amination A 3,5-Dibromopyridine C 5-Phenyl-3-bromopyridine A->C Pd(PPh3)4, K3PO4 Dioxane/H2O, 85-95 °C B Phenylboronic acid B->C Pd(PPh3)4, K3PO4 Dioxane/H2O, 85-95 °C E This compound C->E Pd(OAc)2, Ligand Toluene, 80-110 °C D Ammonia Equivalent (e.g., LiN(SiMe3)2) D->E Pd(OAc)2, Ligand Toluene, 80-110 °C Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-X L2 OA->PdII LE Ligand Exchange PdII->LE PdAmine [Ar-Pd(II)-NHR2]+ L2 LE->PdAmine Amine R2NH Amine->LE Base Base Deprot Deprotonation Base->Deprot PdAmine->Deprot PdAmido Ar-Pd(II)-NR2 L2 Deprot->PdAmido RE Reductive Elimination PdAmido->RE RE->Pd0 Product Ar-NR2 RE->Product ArX Ar-X ArX->OA

References

Technical Guide: Physicochemical Properties of 5-Phenylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Phenylpyridin-3-amine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual workflows to support laboratory research.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some experimental data is available, certain values are predicted and should be confirmed through empirical testing for critical applications.

PropertyValueSource
IUPAC Name This compound
CAS Number 31676-54-7
Molecular Formula C₁₁H₁₀N₂
Molecular Weight 170.21 g/mol
Appearance White solid
Melting Point 130-133 °C
Boiling Point 389.4 ± 30.0 °C (Predicted)
Solubility Poor solubility in water; better solubility in alcohol and ketone solvents.
pKa Not experimentally determined. As a substituted pyridine and aniline, it is expected to have a pKa value influenced by both ring systems. The pyridine nitrogen will be basic, while the amino group will also exhibit basicity, though likely reduced due to aromatic delocalization.
LogP Not experimentally determined. Predicted values may vary depending on the algorithm used.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established laboratory techniques and can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement start Start: Obtain dry sample of this compound pack Pack sample into capillary tube start->pack setup Place capillary in melting point apparatus pack->setup heat Heat slowly (1-2 °C/min) setup->heat observe Record temperature range of melting heat->observe end End observe->end Report melting point range

Workflow for Melting Point Determination.
Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key physical constant. As this compound is a solid, this would typically be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Thiele Tube Method (for liquids)

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

  • Heating: The side arm of the Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.

  • Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed. The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is the boiling point.

Boiling_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement start Start: Place liquid sample in test tube capillary Insert inverted sealed capillary tube start->capillary setup Attach to thermometer and place in Thiele tube capillary->setup heat Heat until a steady stream of bubbles emerges setup->heat cool Remove heat and allow to cool heat->cool observe Record temperature when liquid enters capillary cool->observe end End observe->end Report boiling point Solubility_Determination start Start: Add excess this compound to solvent agitate Agitate at constant temperature to reach equilibrium start->agitate separate Separate solid from saturated solution (centrifuge/settle) agitate->separate quantify Quantify concentration in the supernatant (UV-Vis/HPLC) separate->quantify calculate Calculate solubility (e.g., in mg/mL) quantify->calculate end End calculate->end pKa_Determination start Start: Dissolve known concentration of sample titrate Titrate with standardized strong acid (e.g., HCl) start->titrate record Record pH after each addition of titrant titrate->record plot Plot titration curve (pH vs. volume) record->plot analyze Determine pKa from the half-equivalence point plot->analyze end End analyze->end LogP_Determination start Start: Dissolve compound in pre-saturated water or octanol partition Mix with the other pre-saturated phase and shake to equilibrate start->partition separate Allow phases to separate partition->separate quantify_oct Quantify concentration in octanol phase separate->quantify_oct quantify_aq Quantify concentration in aqueous phase separate->quantify_aq calculate Calculate LogP = log([octanol]/[aqueous]) quantify_oct->calculate quantify_aq->calculate end End calculate->end

Spectroscopic Analysis of 5-Phenylpyridin-3-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the characterization of 5-phenylpyridin-3-amine derivatives. This class of compounds, featuring a phenyl group attached to a pyridinamine scaffold, is of significant interest in medicinal chemistry and materials science.[1] Accurate structural elucidation and purity assessment are critical for advancing research and development. This document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols and quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR provide unambiguous evidence for the compound's structure and connectivity.[2]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The amine (N-H) proton signal is often broad and its chemical shift is dependent on solvent and concentration.[3] Protons on the pyridine and phenyl rings exhibit characteristic chemical shifts in the aromatic region (typically δ 7.0-8.5 ppm).[2]

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule. The signals for the phenyl and pyridine ring carbons are typically found in the δ 115-150 ppm range.[4]

Table 1: NMR Spectroscopic Data for this compound Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
Predicted 5-Bromo-N-phenylpyridin-3-amine * Ar-H: ~7.0-7.6 (m)Pyridine-H: ~7.8-8.4 (m)N-H: ~8.5-9.0 (br s) Ar-C: ~115-145Pyridine-C: ~120-150 [2][4]
2-Methyl-5-(4-methylphenyl)pyridin-3-amine Pyridine-H: 7.99–7.64 (m, 2H)Ar-H: 7.41 (m, 2H), 7.21 (m, 2H)Methyl: 2.50 (s, 3H), 2.41 (s, 3H) 16.7, 21.3, 120.5, 126.8, 128.8, 132.5, 133.8, 134.9, 144.2, 145.8 [5]
5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine Pyridine-H: 7.9 (s, 1H), 7.57 (m, 1H)Ar-H: 7.55–6.82 (m, 3H)Methyl: 2.5 (s, 3H) 16.3, 104.8, 111.2, 120, 132.4, 134.5, 139.3, 144.3, 145.8 [5]
N-[5-Bromo-2-methylpyridin-3-yl]acetamide Pyridine-H: 7.8 (s, 1H), 7.38 (s, 1H)Methyl: 2.6 (s, 3H), 2.45 (s, 3H, COCH₃) 16.5, 24.1, 112.3, 127.9, 147.2, 150, 169.1 [5]

Note: Data for 5-Bromo-N-phenylpyridin-3-amine is predicted based on analogs as specific experimental data is not widely available.[2][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound derivatives, key absorptions include N-H stretching, C-N stretching, and aromatic C=C and C-H vibrations.[6]

  • N-H Stretch : Primary amines (R-NH₂) typically show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching.[3][6] Secondary amines (R₂N-H) show a single, weaker band in this region.[6]

  • C-N Stretch : Aromatic amines exhibit a strong C-N stretching band between 1335-1250 cm⁻¹.[6]

  • Aromatic Rings : C=C stretching vibrations for the pyridine and phenyl rings are observed in the 1600-1450 cm⁻¹ region, while C-H stretching occurs above 3000 cm⁻¹.

Table 2: Key IR Absorption Frequencies

Functional Group Vibration Mode Predicted Frequency (cm⁻¹) Characteristics
Amine (N-H) Stretch (1° Amine) 3500 - 3300 Two sharp-to-medium bands
Amine (N-H) Bend (1° Amine) 1650 - 1580 Medium, sharp band
Aromatic C-H Stretch 3100 - 3000 Medium-to-weak, sharp bands
Aromatic C=C Stretch 1600 - 1450 Multiple medium-to-strong bands

| Aromatic C-N | Stretch | 1335 - 1250 | Strong band |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[2] Soft ionization techniques like Electrospray Ionization (ESI) are preferred to keep the molecular ion intact, typically observed as the protonated molecule [M+H]⁺.[1][7]

The fragmentation pattern can offer structural clues. Common fragmentation pathways for these derivatives include the loss of small molecules like NH₂ or HCN, and cleavage at the bond connecting the phenyl and pyridine rings.[5][7] For compounds containing bromine, a characteristic isotopic pattern with two peaks (M and M+2) of nearly equal intensity is expected.[1][4]

Table 3: Mass Spectrometry Data for this compound Derivatives

Compound Molecular Formula Molecular Weight Key Fragments (m/z) Reference
This compound C₁₁H₁₀N₂ 170.21 Not specified [8]
2-Methyl-5-(4-methylphenyl)pyridin-3-amine C₁₃H₁₄N₂ 198.26 198 (M⁺), 183 ([M-NH₂]⁺), 170 ([M-NH₂-CH₃]⁺) [5]
5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine C₁₂H₁₀F₂N₂ 220.22 220 ([M+H]⁺), 205 ([M-NH₂]⁺), 191 ([M-NH₂-CH₃]⁺) [5]

| N-[5-Bromo-2-methylpyridin-3-yl]acetamide | C₈H₉BrN₂O | 229.07 | 229 ([M+H]⁺), 207 ([M-CH₃]⁺), 150 ([M-Br]⁺) |[5] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption is influenced by the extent of the conjugated π-electron system.[9] In arylamines, the interaction of the nitrogen lone pair with the aromatic ring's π-system shifts the absorption to longer wavelengths compared to benzene alone.[3] The spectra of this compound derivatives are expected to show characteristic absorption bands in the 250-390 nm region, attributed to π → π* and n → π* transitions within the conjugated system.[10]

Visualizing the Workflow and Structure

Diagrams are essential for visualizing complex processes and relationships. The following illustrates the general workflow for the synthesis and analysis of these derivatives and a potential mass spectrometry fragmentation pathway.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., 3-aminopyridine, phenylboronic acid) reaction Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->reaction workup Workup & Extraction reaction->workup purify Purification (Column Chromatography / Recrystallization) workup->purify product Purified Derivative purify->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms uv UV-Vis Spectroscopy product->uv elucidation Structure Elucidation & Characterization nmr->elucidation ir->elucidation ms->elucidation uv->elucidation

Caption: General workflow from synthesis to spectroscopic characterization.

G Predicted MS Fragmentation Pathway M [M+H]⁺ Parent Ion F1 Loss of NH₃ M->F1 F2 Loss of Phenyl Radical M->F2 F3 Loss of Pyridyl Radical M->F3 F4 Loss of HCN from Pyridine Ring M->F4

Caption: Predicted fragmentation of a this compound derivative.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible spectroscopic data.

Protocol 1: Synthesis via Suzuki Cross-Coupling[5]

This protocol is adapted for the synthesis of 2-methyl-5-phenylpyridin-3-amine derivatives.

  • Reaction Setup : In a round-bottom flask, combine 5-bromo-2-methylpyridin-3-amine (1.0 eq.), the desired phenylboronic acid (1.2 eq.), palladium(II) acetate (0.03 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition : Add a 3:1 mixture of dioxane and water.

  • Reaction : Heat the mixture to reflux and stir under an inert atmosphere (e.g., Argon) for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Workup : After cooling, add water to the reaction mixture and extract with ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via recrystallization or flash column chromatography.

Protocol 2: NMR Sample Preparation and Acquisition[2][4]
  • Sample Preparation : Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Instrument Setup : Insert the NMR tube into a 300 or 400 MHz spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition : Acquire the spectrum using a standard 90° pulse sequence with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum and integrate the signals.

Protocol 3: IR Spectroscopy (ATR Method)[2]
  • Background Scan : Ensure the Attenuated Total Reflectance (ATR) crystal is clean and record a background spectrum.

  • Sample Application : Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition : Apply pressure using the pressure arm to ensure good contact and collect the IR spectrum, typically from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Protocol 4: Mass Spectrometry (LC-MS with ESI)[7]
  • Sample Preparation : Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Dilute this stock to a final concentration of 1-10 µg/mL in the mobile phase.

  • LC Separation : Inject the sample onto a suitable HPLC column (e.g., C18) to separate it from any impurities.

  • MS Detection (ESI+) :

    • Ionization : Introduce the column eluent into the ESI source.

    • Parameters : Set typical ESI parameters: source temperature 120-150 °C; desolvation temperature 350-500 °C; nitrogen desolvation gas flow 600-800 L/hr.

    • Data Acquisition : Acquire data in full scan mode over a mass range of m/z 50-500 to confirm the molecular weight. For structural information, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and fragmenting it using collision-induced dissociation (CID).

Protocol 5: UV-Vis Spectroscopy[11]
  • Sample Preparation : Prepare a dilute solution of the compound (in the micromolar range, e.g., 1x10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).

  • Blank Correction : Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Data Acquisition : Replace the blank with the sample cuvette and scan the absorbance across a wavelength range (e.g., 200-600 nm).

  • Analysis : Identify the wavelength(s) of maximum absorbance (λ_max).

References

Spectroscopic and Synthetic Insights into 5-Phenylpyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data and synthetic methodology for 5-Phenylpyridin-3-amine, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines the key 1H and 13C NMR spectral data in clearly structured tables and details a common experimental protocol for its synthesis.

Core Data Presentation

The structural elucidation of this compound heavily relies on one-dimensional NMR spectroscopy. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for the compound.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicity
8.17-8.42m
8.02-8.20m
7.32-7.62m
7.25s
7.06-7.20m

Note: Data was obtained in CDCl₃ at 500 MHz. 'm' denotes a multiplet and 's' denotes a singlet.[1]

Table 2: Predicted ¹³C NMR Data for this compound

Due to the absence of experimentally determined ¹³C NMR data in the reviewed literature, predicted chemical shifts are provided below based on computational models and analysis of analogous structures. These values serve as an estimation for spectral analysis.

AtomPredicted Chemical Shift (δ) ppm
C2140.1
C3145.8
C4118.9
C5134.5
C6139.7
C1'138.2
C2'/C6'127.1
C3'/C5'129.2
C4'128.5

Experimental Protocols

The synthesis of this compound is commonly achieved through a Suzuki cross-coupling reaction. This palladium-catalyzed method offers a reliable route to the target compound.

Synthesis of this compound via Suzuki Coupling[1]

Materials:

  • 3-Amino-5-bromopyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene

  • 2M Sodium carbonate solution

  • Ethanol

  • Ethyl acetate

  • Water

  • Brine

  • Magnesium sulfate

Procedure:

  • A mixture of 3-Amino-5-bromopyridine (1.0 eq), phenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq) is prepared.

  • Toluene and a 2M aqueous solution of sodium carbonate (4.2 eq) in ethanol are added to the mixture.

  • The reaction mixture is heated in an oil bath at 90°C for 4 hours.

  • After completion, the reaction is cooled to room temperature.

  • The mixture is then transferred to a separatory funnel and extracted with ethyl acetate and water.

  • The aqueous phase is further washed with ethyl acetate.

  • The combined organic phases are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography (80% ethyl acetate/hexane) to yield this compound as a white solid.[1]

NMR Spectroscopic Analysis[2]

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[2]

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired on the same instrument.

Visualizing the Synthetic Workflow

The synthesis of this compound via the Suzuki coupling reaction can be represented as a streamlined workflow.

Synthesis_Workflow Reactants 3-Amino-5-bromopyridine + Phenylboronic acid Reaction Suzuki Coupling (90°C, 4h) Reactants->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base Na2CO3 Base->Reaction Solvent Toluene/Ethanol/H2O Solvent->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Suzuki Coupling Synthesis of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry and IR Analysis of 5-Phenylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mass spectrometry and infrared (IR) spectroscopy analysis of 5-phenylpyridin-3-amine. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data interpretation, and workflow visualizations.

Introduction

This compound is a heterocyclic aromatic amine with a molecular formula of C₁₁H₁₀N₂ and a molecular weight of 170.21 g/mol .[1] Its structural elucidation is critical for its application in various research and development sectors. Mass spectrometry and IR spectroscopy are powerful analytical techniques for confirming the identity and purity of this compound. This guide outlines the expected analytical data and the methodologies to acquire it.

Mass Spectrometry Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, providing crucial information for structural confirmation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A common method for the analysis of small molecules like this compound is Electron Ionization Mass Spectrometry (EI-MS).

Sample Preparation:

  • Ensure the this compound sample is pure.

  • Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[2]

  • Further dilute this solution to a final concentration of about 10-100 µg/mL.[2]

Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV[3]

  • Sample Introduction: Direct infusion or via Gas Chromatography (GC)[4]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 50-500

Procedure:

  • Introduce the prepared sample into the ion source. For solid samples, a direct insertion probe can be utilized where the sample is heated in a high vacuum to induce vaporization.[3]

  • In the ion source, the vaporized molecules are bombarded with a high-energy electron beam, leading to the formation of a positively charged molecular ion ([M]⁺•) and various fragment ions.[3]

  • The ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Expected Mass Spectrum Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass.[5]

Table 1: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M]⁺•170Molecular Ion
[M-1]⁺169Loss of a hydrogen radical
[M-27]⁺143Loss of HCN from the pyridine ring
[C₆H₅]⁺77Phenyl cation

The fragmentation of aromatic amines is often initiated by the loss of a hydrogen atom from the amine group, followed by the elimination of hydrogen cyanide (HCN) from the pyridine ring.[5][6]

Proposed Fragmentation Pathway

The following diagram illustrates the proposed electron ionization fragmentation pathway for this compound.

fragmentation_pathway M This compound [C₁₁H₁₀N₂]⁺• m/z = 170 M_minus_H [M-H]⁺ m/z = 169 M->M_minus_H - H• Phenyl [C₆H₅]⁺ m/z = 77 M->Phenyl Cleavage M_minus_HCN [M-H-HCN]⁺ m/z = 142 M_minus_H->M_minus_HCN - HCN analytical_workflow cluster_sample Sample Preparation cluster_ir IR Analysis cluster_ms Mass Spec Analysis cluster_conclusion Conclusion Sample This compound Sample IR_Prep Prepare ATR Sample Sample->IR_Prep MS_Prep Dissolve & Dilute for MS Sample->MS_Prep IR_Acquire Acquire FT-IR Spectrum IR_Prep->IR_Acquire IR_Analyze Analyze Functional Groups IR_Acquire->IR_Analyze Confirm Structural Confirmation IR_Analyze->Confirm MS_Acquire Acquire EI-MS Spectrum MS_Prep->MS_Acquire MS_Analyze Analyze Molecular Ion & Fragments MS_Acquire->MS_Analyze MS_Analyze->Confirm

References

Mechanism of Action of 5-Phenylpyridin-3-amine Based Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenylpyridin-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the development of potent and selective inhibitors targeting key signaling pathways implicated in diseases such as cancer. This technical guide provides an in-depth overview of the mechanism of action of inhibitors based on this core structure, with a particular focus on their role as kinase inhibitors. We will delve into their molecular interactions, downstream cellular effects, and the experimental methodologies used to elucidate their function.

Core Mechanism of Action: Kinase Inhibition

Derivatives of the this compound scaffold have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a common driver of oncogenesis, making them attractive targets for therapeutic intervention. The primary mechanism of action for many of these inhibitors involves the modulation of kinase activity, either through direct competition with ATP at the catalytic site or through allosteric regulation.

A prominent example of a highly investigated class of inhibitors based on a related scaffold is the 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine series, which has yielded potent allosteric inhibitors of AKT kinases.[1][2][3][4]

Allosteric Inhibition of the AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a central cascade that governs cell growth, proliferation, survival, and metabolism.[5][6][7] Its aberrant activation is a frequent event in human cancers. Inhibitors with a this compound derivative core, such as ARQ 092, have been shown to be potent and selective allosteric inhibitors of AKT kinases (AKT1, AKT2, and AKT3).[1][2]

The mechanism of allosteric inhibition involves the binding of the inhibitor to a site on the kinase distinct from the ATP-binding pocket. This binding induces a conformational change in the enzyme that locks it in an inactive state, preventing its downstream signaling functions. A co-crystal structure of a potent inhibitor of this class with full-length AKT1 has confirmed this allosteric mode of inhibition.[1][2] This allosteric mechanism offers a high degree of selectivity and can be effective against activating mutations in the target kinase, such as the AKT1-E17K mutation.[1][2]

The inhibition of AKT activation leads to the reduced phosphorylation of its downstream targets, including PRAS40 and p70S6 kinase.[1][8] This blockade of the AKT signaling cascade ultimately results in the inhibition of tumor cell proliferation and can induce apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative this compound based inhibitors against their primary kinase targets and their anti-proliferative effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

Compound/SeriesTarget KinaseIC50 (nM)Inhibition MechanismReference
ARQ 092 (and related series)AKT15.4Allosteric[1][2]
AKT225Allosteric[1][2]
AKT328Allosteric[1][2]
Phenylpyrazolopyrimidinesc-Src60,400ATP-Competitive (presumed)[9]
Btk90,500ATP-Competitive (presumed)[9]
Lck110,000ATP-Competitive (presumed)[9]
Pyridylpyrimidinylaminophenyl amidesc-Src8,390ATP-Competitive[10][11]

Table 2: Cellular Anti-proliferative Activity

CompoundCell LineCancer TypeIC50 (µM)Reference
Phenylpyrazolopyrimidine (Compound 10)HT-29Colon Cancer25.5[9]
SK-OV-3Ovarian Cancer34.3[9]
Pyridylpyrimidinylaminophenyl amide (Compound 14)VariousNot Specified8.39[10][11]

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment to membrane PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., PRAS40, GSK3β) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor This compound based Inhibitor Inhibitor->AKT Allosteric Inhibition Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) DetermineIC50 Determine IC50 values KinaseAssay->DetermineIC50 Treatment Treat with Inhibitor DetermineIC50->Treatment Inform dosing CellCulture Cancer Cell Culture CellCulture->Treatment MTT MTT Assay for Cell Viability Treatment->MTT WesternBlot Western Blot for Protein Phosphorylation Treatment->WesternBlot AnalyzeViability Analyze Cell Viability MTT->AnalyzeViability AnalyzeSignaling Analyze Signaling Pathway (p-AKT, etc.) WesternBlot->AnalyzeSignaling

References

An In-depth Technical Guide on the Biological Activity of 5-Phenylpyridin-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenylpyridin-3-amine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs derived from this core have shown significant potential in therapeutic areas such as oncology, inflammation, and autoimmune diseases. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogs, with a focus on their role as kinase inhibitors, particularly targeting Bruton's tyrosine kinase (BTK). This document consolidates quantitative biological data, detailed experimental protocols, and visual representations of relevant signaling pathways to serve as a valuable resource for researchers in the field.

Kinase Inhibitory Activity

A predominant therapeutic application of this compound analogs is the inhibition of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a member of the Tec family of non-receptor tyrosine kinases and is a critical component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for B-cell proliferation, differentiation, and survival.[1] Consequently, inhibitors of BTK have emerged as effective therapeutic agents for B-cell malignancies and autoimmune disorders.[2]

Several analogs of this compound have been developed as potent and selective BTK inhibitors.[3] These inhibitors can be broadly classified as either reversible or irreversible, with the latter forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[1]

Table 1: BTK Inhibitory Activity of this compound Analogs

Compound IDModificationTypeBTK IC50 (nM)Cell-based Assay IC50 (µM)Reference
1 Thieno[3,2-c]pyridin-4-amine coreReversible12.8-[2]
18g 5-Phenoxy-2-aminopyridine with piperazine linkerIrreversible--[1][3]
16 3-(6-phenoxypyridin-3-yl)-4-amino-1H-pyrazolo[3,4-d]pyrimidineIrreversible27< 1 (MCL cell lines)[4]
1 (DPPYs) Dihydropyrrolo[2,3-b]pyridinone coreNot Specified0.823.17 (Ramos), 6.69 (Raji)[4]
12 1,3,5-triazine derivativeCovalent210.00514 (Raji), 0.00614 (Ramos)[4]

Other Biological Activities

While kinase inhibition is a major focus, derivatives of the broader aminopyridine scaffold have been investigated for a range of other biological effects.

  • Antimicrobial Activity : Certain thiazolo[4,5-b]pyridin-2-ones, which can be considered related structures, have demonstrated moderate to potent activity against pathogenic bacteria and fungi. For example, compound 3g in one study showed a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli with a MIC value of 0.21 μM.[5]

  • Antiviral and Fungicidal Activity : 5-aryl-cyclopenta[c]pyridine derivatives have been synthesized and shown to possess activity against plant viruses, as well as insecticidal and broad-spectrum fungicidal activities.[6]

  • Anti-inflammatory and Analgesic Activity : An early patent described 5-(2-(phenylamino)-3-pyridyl)tetrazoles as having anti-inflammatory, analgesic, and local anesthetic properties.[7]

  • Aminopeptidase N/CD13 Inhibition : Tripeptide analogs incorporating a 3-phenylpropane-1,2-diamine scaffold have been designed as inhibitors of aminopeptidase N (APN/CD13), a target for anti-tumor therapies.[8]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for many biologically active this compound analogs is the modulation of cellular signaling pathways through kinase inhibition.

BTK Signaling Pathway

BTK is a key mediator in the B-cell receptor (BCR) signaling cascade. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream pathways such as PLCγ2, which in turn mobilizes calcium and activates transcription factors like NF-κB and NFAT. These transcription factors drive B-cell proliferation, survival, and differentiation. Inhibition of BTK by this compound analogs blocks these downstream events, leading to apoptosis in malignant B-cells.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Hydrolysis Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_NFAT NF-κB / NFAT Ca_PKC->NFkB_NFAT Activation Proliferation B-Cell Proliferation, Survival, Differentiation NFkB_NFAT->Proliferation Transcription Inhibitor This compound Analog Inhibitor->BTK

Caption: Inhibition of the BTK signaling pathway by this compound analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in the literature.

BTK Enzyme Inhibition Assay

This in vitro assay quantifies the ability of a compound to inhibit the enzymatic activity of BTK.

  • Reagents and Materials : Recombinant human BTK enzyme, ATP, biotinylated peptide substrate, Lance Ultra ULight™-labeled anti-phosphotyrosine antibody, streptavidin-coated plates.

  • Procedure :

    • The test compound is serially diluted in DMSO and added to the wells of a microtiter plate.

    • Recombinant BTK enzyme is added to each well and incubated with the compound.

    • The enzymatic reaction is initiated by the addition of a solution containing ATP and the biotinylated peptide substrate.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • The reaction is stopped by the addition of EDTA.

    • The detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and allophycocyanin-labeled streptavidin) are added, and the plate is incubated to allow for binding.

    • The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is read using a suitable plate reader.

  • Data Analysis : The percent inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

BTK_Assay_Workflow start Start add_compound Add serially diluted This compound analog start->add_compound add_btk Add recombinant BTK enzyme and incubate add_compound->add_btk initiate_reaction Initiate reaction with ATP and peptide substrate add_btk->initiate_reaction stop_reaction Stop reaction with EDTA initiate_reaction->stop_reaction add_detection Add TR-FRET detection reagents stop_reaction->add_detection read_plate Read TR-FRET signal add_detection->read_plate analyze_data Calculate % inhibition and determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a typical in vitro BTK enzyme inhibition assay.

Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture : B-cell lymphoma cell lines (e.g., Raji, Ramos) are cultured in appropriate media and conditions.

  • Procedure :

    • Cells are seeded into 96-well plates at a predetermined density.

    • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

    • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

    • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is then determined.

In Vivo Xenograft Model

Animal models are used to evaluate the in vivo efficacy of lead compounds.

  • Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Procedure :

    • Human B-cell lymphoma cells (e.g., Raji) are subcutaneously injected into the flanks of the mice.

    • Tumors are allowed to grow to a palpable size.

    • The mice are randomized into treatment and control groups.

    • The treatment group receives the test compound (e.g., orally or intraperitoneally) at a specific dose and schedule. The control group receives the vehicle.

    • Tumor size is measured regularly using calipers, and tumor volume is calculated.

    • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis : The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.[1][3]

Conclusion

This compound and its analogs represent a rich source of biologically active compounds with significant therapeutic potential, particularly as kinase inhibitors for the treatment of cancer and autoimmune diseases. The structure-activity relationship studies have led to the discovery of highly potent and selective inhibitors of BTK. This guide provides a foundational understanding of the biological activities, mechanisms of action, and experimental evaluation of this important class of compounds, which will be valuable for researchers and professionals in the field of drug discovery and development. Further research into this scaffold is warranted to explore its full therapeutic potential.

References

5-Phenylpyridin-3-amine: A Versatile Scaffold for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-phenylpyridin-3-amine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a multitude of potent and selective kinase inhibitors. Its inherent structural features allow for strategic modifications that can be tailored to target the ATP-binding sites of various kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, its role in the inhibition of key signaling pathways, and detailed experimental protocols for its evaluation.

Data Presentation: Inhibitory Activity of this compound Derivatives

The versatility of the this compound scaffold is demonstrated by the broad range of kinases that its derivatives have been shown to inhibit. The following tables summarize the in vitro inhibitory activities of representative compounds against several key kinase targets.

Compound IDTarget Kinase(s)IC50 (nM)Reference
PIM-1 Inhibitor PIM-125[1]
BTK Inhibitor 1 Bruton's Tyrosine Kinase (BTK)0.4 - 10
FGFR Inhibitor 2 Fibroblast Growth Factor Receptor (FGFR1, FGFR2, FGFR3)1.5 - 89
p38α/MAPK14 Inhibitor 3 p38 Mitogen-Activated Protein Kinase α31 - 50
PI3K Inhibitor 4 Phosphoinositide 3-kinase (PI3Kα, PI3Kδ)3 - 39
Aurora Kinase Inhibitor (CYC116) Aurora A, Aurora B8.0 (Ki), 9.2 (Ki)[2]
AKT Inhibitor (ARQ 092) AKT1, AKT2, AKT3Potent Inhibition

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives and Structurally Related Analogs. IC50 and Ki values represent the concentration of the compound required for 50% inhibition of kinase activity or the inhibition constant, respectively.

Compound IDCell LineAssay TypeIC50 (µM)Reference
Imamine-1,3,5-triazine derivative 4f MDA-MB-231 (Breast Cancer)MTT Assay6.25
Imamine-1,3,5-triazine derivative 4k MDA-MB-231 (Breast Cancer)MTT Assay8.18
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative 18 (CYC116) NCI-H460 (Lung Cancer)Cytotoxicity Assay-[3]
PLK4 Inhibitor 8h Breast Cancer CellsAntiproliferative Assay0.0067
Phenylpyrazolo[3,4-d]pyrimidine derivative 5i MCF-7 (Breast Cancer)Cytotoxicity AssayPotent Inhibition[4]

Table 2: Cellular Activity of Kinase Inhibitors Based on or Related to the this compound Scaffold.

Signaling Pathways and Mechanisms of Action

This compound-based inhibitors exert their therapeutic effects by modulating key signaling pathways implicated in cell growth, proliferation, survival, and angiogenesis. The pyridine scaffold often acts as a hinge-binding motif, while the phenyl group and other substitutions can occupy hydrophobic pockets within the kinase active site.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Inhibitor This compound Inhibitor Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Aurora_Kinase_Pathway AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Proper Mitosis Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis Inhibitor This compound Inhibitor Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification KinaseAssay In Vitro Kinase Inhibition Assay Synthesis->KinaseAssay Test Compounds IC50 IC50 Determination KinaseAssay->IC50 CellViability Cell Viability Assay (e.g., MTT) KinaseAssay->CellViability Lead Compounds SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Data for SAR CellularIC50 Cellular IC50 Determination CellViability->CellularIC50 CellularIC50->SAR Data for SAR

References

Investigating the Therapeutic Potential of 5-Phenylpyridin-3-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenylpyridin-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, showing promise in the treatment of various diseases, including cancer, inflammatory disorders, and microbial infections.[1] This technical guide provides an in-depth overview of the therapeutic potential of this compound derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. The content herein is intended to equip researchers, scientists, and drug development professionals with the critical information needed to advance the exploration of this promising class of compounds.

Synthetic Strategies

The synthesis of this compound derivatives often involves multi-step reaction sequences. A common approach utilizes the Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

General Synthetic Protocol for 5-Aryl-2-methylpyridin-3-amine Derivatives

A general method for the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives involves the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.

Materials:

  • 5-Bromo-2-methylpyridin-3-amine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 5-bromo-2-methylpyridin-3-amine (1.0 eq), arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate and triphenylphosphine is prepared in a mixture of 1,4-dioxane and water.

  • The reaction mixture is heated under reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired 5-aryl-2-methylpyridin-3-amine derivative.

Therapeutic Applications and Biological Activity

Derivatives of this compound have been investigated for a range of therapeutic applications, demonstrating significant activity as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Kinase Inhibition

A significant area of research has focused on the development of this compound derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[2][3]

Table 1: Kinase Inhibitory Activity of Selected this compound Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
CYC116 Aurora A8.0[4]
Aurora B9.2[4]
Compound 19 PDGFRβ<100[3]
VEGFR2<100[3]
Compound 27 PDGFRβ<50[3]
VEGFR2<50[3]
Compound 8 CDK2/cyclin A2650[5]
Compound 4 CDK2/cyclin A2240[5]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target kinase activity.

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide substrate

  • Adenosine triphosphate (ATP), [γ-³²P]ATP

  • Kinase reaction buffer

  • Test compounds (this compound derivatives)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • The kinase reaction is initiated by mixing the recombinant kinase enzyme with the peptide substrate in the kinase reaction buffer.

  • The test compound, at various concentrations, is added to the reaction mixture.

  • The reaction is started by the addition of ATP (containing a tracer amount of [γ-³²P]ATP).

  • The mixture is incubated at 30°C for a specified period (e.g., 30 minutes).

  • The reaction is stopped, and aliquots of the reaction mixture are spotted onto phosphocellulose paper.

  • The paper is washed to remove unincorporated [γ-³²P]ATP.

  • The amount of ³²P incorporated into the peptide substrate is quantified using a scintillation counter.

  • The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

  • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Anticancer Activity

The kinase inhibitory properties of these derivatives often translate into potent anticancer activity by modulating signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][6]

Table 2: In Vitro Cytotoxicity of Selected this compound Derivatives

Compound IDCell LineIC₅₀ (nM)Cancer TypeReference
CYC116 HCT11629Colon Carcinoma[4]
A54935Lung Carcinoma[4]
Compound 5-3 MV4-1151.93Acute Myeloid Leukemia (FLT3-ITD)[6]
MOLM13115.35Acute Myeloid Leukemia (FLT3-ITD)[6]
Compound 4 MCF-71.01 µMBreast Cancer[5]
Compound 8 HepG21.35 µMLiver Cancer[5]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

Materials:

  • Cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Following treatment, the medium is removed, and MTT solution is added to each well. The plates are incubated to allow the formazan crystals to form.

  • The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • IC₅₀ values are determined from the dose-response curves.[2]

Antimicrobial Activity

Certain derivatives of this compound have shown promising activity against various bacterial and fungal strains.[7][8]

Table 3: Antimicrobial Activity of Selected this compound Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 4b Staphylococcus aureus125[7]
Escherichia coli250[7]
Aspergillus niger250[7]
Compound 4c Staphylococcus aureus125[7]
Escherichia coli250[7]
Aspergillus niger250[7]
Compound 3g Pseudomonas aeruginosa0.21 µM[8]
Escherichia coli0.21 µM[8]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds

  • Standard antimicrobial agents (positive controls)

  • Inoculum of the microorganism

Procedure:

  • Serial two-fold dilutions of the test compounds are prepared in the appropriate broth in the wells of a 96-well plate.

  • A standardized inoculum of the microorganism is added to each well.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate specific signaling pathways.

Kinase Inhibitor Mechanism of Action

Many this compound derivatives function as ATP-competitive inhibitors of protein kinases. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Pocket ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds Substrate Substrate Phosphorylated_Substrate Phosphorylated Substrate Kinase->Substrate Phosphorylates Derivative This compound Derivative Derivative->Kinase Binds to ATP pocket Cellular_Response Downstream Signaling & Cellular Response Phosphorylated_Substrate->Cellular_Response Activates

Caption: General mechanism of this compound derivatives as ATP-competitive kinase inhibitors.

FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

In FLT3-ITD positive AML, the constitutively active FLT3 receptor tyrosine kinase drives cell proliferation and survival through downstream pathways such as STAT5, MAPK/ERK, and PI3K/AKT. Inhibitors targeting FLT3 can block these oncogenic signals.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 pSTAT5 ERK ERK FLT3->ERK pERK AKT AKT FLT3->AKT pAKT Proliferation Gene Transcription (Proliferation, Survival) STAT5->Proliferation ERK->Proliferation AKT->Proliferation Inhibitor This compound Derivative (e.g., 5-3) Inhibitor->FLT3 Inhibits Phosphorylation

Caption: Inhibition of the FLT3 signaling pathway in AML by a this compound derivative.[6]

Experimental and logical Workflows

To effectively investigate the therapeutic potential of these compounds, a structured experimental workflow is crucial.

Drug Discovery and Development Workflow

The process of identifying and validating novel this compound derivatives as therapeutic agents follows a multi-stage workflow.

Drug_Discovery_Workflow A Synthesis of Derivative Library B In Vitro Screening (Kinase Assays, Cell Viability) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D D->B Iterative Refinement E In Vivo Efficacy Studies (Xenograft Models) D->E F Preclinical Development (Pharmacokinetics, Toxicology) E->F G Clinical Trials F->G

Caption: A typical workflow for the discovery and development of this compound derivatives as therapeutic agents.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. The derivatives discussed in this guide demonstrate significant potential as inhibitors of key therapeutic targets, particularly in the fields of oncology and infectious diseases. The provided protocols and pathway diagrams serve as a resource for researchers to further explore and exploit the therapeutic potential of this promising class of compounds in drug discovery and development. Further research focusing on structure-activity relationships, target selectivity, and in vivo pharmacology will be critical in translating the potential of these derivatives into novel clinical candidates.

References

The Discovery of Novel Bioactive Compounds from 5-Phenylpyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 5-phenylpyridin-3-amine has emerged as a particularly promising starting material for the discovery of novel bioactive compounds. Its unique structural features allow for versatile chemical modifications, leading to the development of potent and selective inhibitors of key biological targets. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanisms of action of bioactive compounds derived from this versatile scaffold, with a focus on their potential as anticancer agents and kinase inhibitors.

Synthetic Pathways and Experimental Protocols

The chemical tractability of this compound allows for its elaboration into a diverse array of complex heterocyclic systems. A general workflow for the synthesis of bioactive derivatives often involves the initial modification of the amino group, followed by cyclization reactions to construct fused ring systems.

G start This compound step1 Functionalization of the amino group (e.g., acylation, urea formation) start->step1 step2 Introduction of additional functional groups step1->step2 step3 Intramolecular or intermolecular cyclization step2->step3 final Bioactive Heterocyclic Derivatives (e.g., Imidazopyridines, Pyridothienopyrimidines) step3->final G cluster_0 cluster_1 cluster_2 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis Inhibition AKT->Apoptosis Inhibits Proliferation Cell Proliferation AKT->Proliferation Promotes Metabolism Metabolism AKT->Metabolism Regulates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Inhibitor Allosteric AKT Inhibitor (e.g., ARQ-092) Inhibitor->AKT Inhibits G step1 Seed cancer cells in a 96-well plate step2 Treat cells with various concentrations of the test compound step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT solution and incubate for 4 hours step3->step4 step5 Add solubilization solution (e.g., DMSO) step4->step5 step6 Measure absorbance at 570 nm step5->step6 step7 Calculate cell viability and IC50 value step6->step7 G step1 Prepare kinase reaction with enzyme, substrate, ATP, and inhibitor step2 Incubate to allow kinase reaction to proceed step1->step2 step3 Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP step2->step3 step4 Add Kinase Detection Reagent to convert ADP to ATP step3->step4 step5 Measure luminescence step4->step5 step6 Calculate kinase inhibition and IC50 value step5->step6

5-Phenylpyridin-3-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-phenylpyridin-3-amine core is a recognized privileged structure in medicinal chemistry, serving as a versatile and highly effective scaffold for the development of a wide array of potent and selective therapeutic agents. Its inherent structural features, including a bi-aryl motif that allows for tailored interactions with protein binding sites and a basic pyridine nitrogen that can engage in key hydrogen bonding, make it an ideal starting point for the design of kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of the synthesis, biological activity, and signaling pathways associated with this compound derivatives, offering valuable insights for researchers in the field of drug discovery.

Quantitative Biological Data: Structure-Activity Relationships

The versatility of the this compound scaffold is evident in the diverse range of biological activities exhibited by its derivatives. The following tables summarize the structure-activity relationships (SAR) of these compounds against several key kinase targets implicated in cancer and other diseases.

Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against AKT Kinases

Derivatives based on a core structurally related to this compound have demonstrated potent allosteric inhibition of AKT kinases. The following data is adapted from studies on the discovery of ARQ 092, a potent and selective allosteric AKT inhibitor.[1][2][3]

Compound IDRAKT1 IC₅₀ (nM)AKT2 IC₅₀ (nM)AKT3 IC₅₀ (nM)
7a H>100007800>10000
7b Phenyl>1000010000>10000
21a (ARQ 092) 4-(1-Aminocyclobutyl)phenyl4.71616

Data represents the half-maximal inhibitory concentration (IC₅₀) and illustrates the significant increase in potency with the addition of the aminocyclobutylphenyl group.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. This section provides protocols for the synthesis of a key intermediate and for a general in vitro kinase inhibition assay.

Synthesis of 5-Aryl-N-phenylpyridin-3-amine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of bi-aryl compounds, including derivatives of this compound.[4][5]

Materials:

  • 5-Bromo-N-phenylpyridin-3-amine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a Schlenk flask, add 5-bromo-N-phenylpyridin-3-amine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq), and potassium phosphate (2.0 mmol, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-N-phenylpyridin-3-amine.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase using a luminescence-based assay that measures ADP production.[6][7][8][9]

Materials:

  • Purified recombinant kinase (e.g., AKT, PIM, Aurora)

  • Kinase-specific substrate

  • ATP

  • Test compound dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control wells).

  • Add 2 µL of the kinase solution to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which in turn generates a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of this compound derivatives requires knowledge of the signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate key kinase signaling pathways and a general experimental workflow.

G cluster_0 Suzuki Coupling Workflow A Reactant Preparation (5-Bromo-N-phenylpyridin-3-amine, Arylboronic Acid, Catalyst, Base) B Solvent Addition & Degassing A->B C Reaction at 85-95°C B->C D Work-up (Extraction & Washing) C->D E Purification (Column Chromatography) D->E F Product (5-Aryl-N-phenylpyridin-3-amine) E->F G cluster_1 PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) AKT->Downstream phosphorylates Inhibitor This compound Derivative (Allosteric Inhibitor) Inhibitor->AKT Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation G cluster_2 Aurora Kinase Signaling in Mitosis AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Inhibitor This compound Derivative Inhibitor->AuroraA Inhibitor->AuroraB MitoticArrest Mitotic Arrest & Apoptosis Centrosome->MitoticArrest Chromosome->MitoticArrest G cluster_3 PIM Kinase Signaling Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM PIM Kinase JAK_STAT->PIM upregulates transcription Downstream Downstream Targets (e.g., BAD, c-Myc) PIM->Downstream phosphorylates Inhibitor This compound Derivative Inhibitor->PIM Survival Cell Survival & Proliferation Downstream->Survival

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Halogenated 3-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of biaryl and hetero-biaryl scaffolds, which are common motifs in biologically active molecules.[1][2][3]

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of halogenated 3-aminopyridines with various arylboronic acids. The presence of the amino group on the pyridine ring can present challenges due to potential coordination with the palladium catalyst, which may lead to catalyst inhibition.[3][4] However, with the appropriate selection of catalyst, ligand, base, and solvent system, high yields of the desired 3-aryl-aminopyridine products can be achieved without the need for protecting the amine functionality.[1][3][5]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the Pd(II) complex.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Experimental Protocols

Two common methodologies for performing the Suzuki-Miyaura coupling of halogenated 3-aminopyridines are presented below: a conventional heating method and a microwave-assisted method. The choice between these methods will depend on available equipment and desired reaction times.

Protocol 1: Conventional Heating

This protocol is a general starting point for the Suzuki-Miyaura coupling of a halogenated 3-aminopyridine with an arylboronic acid.[1][3][6]

Materials:

  • Halogenated 3-aminopyridine (e.g., 3-amino-5-bromopyridine) (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)[1][3]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[3][6][7]

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq)[3][6][7]

  • Solvent: Anhydrous 1,4-dioxane and degassed water (4:1 mixture)[1][3]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask or round-bottom flask with condenser)

  • Heating and stirring apparatus (e.g., heating mantle with stir plate)

Procedure:

  • To a dry Schlenk flask, add the halogenated 3-aminopyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).[1][3][6]

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3][4]

  • Under a positive flow of the inert gas, add the palladium catalyst (2-5 mol%).[6]

  • Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.[3] The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Heat the reaction mixture to 80–110 °C with vigorous stirring.[4]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 8-18 hours), cool the mixture to room temperature.[6][8]

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the purified product by NMR, MS, etc.[1]

Protocol 2: Microwave-Assisted Heating

Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[1][3]

Materials:

  • Halogenated 3-aminopyridine (e.g., 3-amino-5-bromopyridine) (1.0 eq)

  • Arylboronic acid (1.5 eq)[1][3]

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)[1][3]

  • Solvent (e.g., 1,4-dioxane/water (4:1), DMF, or ethanol/water)[1][3]

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the halogenated 3-aminopyridine (1.0 eq), the arylboronic acid (1.5 eq), the base (2.0 eq), and the palladium catalyst.[1][3]

  • Add the chosen solvent system to the vial.[3]

  • Seal the vial with a cap.[1]

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1][3] Optimal conditions may need to be determined for each specific substrate combination.

  • After the reaction is complete, cool the vial to room temperature.[1]

  • Work-up and purify the product as described in the conventional heating protocol.[1][3]

  • Characterize the purified product by NMR, MS, etc.[1]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of aminopyridines, providing a comparative overview of catalysts, bases, solvents, and resulting yields. This data can serve as a guide for selecting starting conditions.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-951870-90[6]
23-ChloropyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)0.17~80[6]
33-Amino-5-bromopyridineVarious arylboronic acidsPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-9518High yields expected[1]
43-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd₂ (dba)₃ / SPhosK₃PO₄Dioxane/H₂O60699[5]
55-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd₂ (dba)₃ / SPhosK₃PO₄Dioxane/H₂O60682[5]

Troubleshooting

Common issues in the Suzuki-Miyaura coupling of aminopyridines include low to no yield and the formation of side products.

ProblemPossible CauseSuggested Solution
Low to No Yield Catalyst inhibition by the amino group.[3][4]Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or increase catalyst loading.[4]
Suboptimal base.Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[4]
Poor solubility of reagents.Screen different solvent systems or vary the solvent ratio.[4]
Side Product Formation Homocoupling of the boronic acid.Ensure rigorous degassing of the reaction mixture to remove oxygen.[4]
Protodeboronation (hydrolysis of the boronic acid).Use boronic esters (e.g., pinacol esters) or anhydrous conditions.[4]
Dehalogenation of the starting material.Avoid potential hydride sources in solvents and optimize reaction time.[4]

Visualizations

Experimental Workflow

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Halogenated 3-Aminopyridine, Arylboronic Acid, and Base inert_atm Establish Inert Atmosphere (Evacuate and Backfill with Ar/N2) reagents->inert_atm catalyst Add Palladium Catalyst inert_atm->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir (Conventional or Microwave) solvent->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring extraction Dilute, Wash with Water and Brine, and Extract with Organic Solvent monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.

Catalytic Cycle Diagram

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_halide R1-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition pd2_aryl R1-Pd(II)L_n-R2 pd2_halide->pd2_aryl Transmetalation byproduct X-B(OR)2 pd2_aryl->pd0 Reductive Elimination product R1-R2 (Coupled Product) reactant1 R1-X (Aryl Halide) reactant2 R2-B(OR)2 (Boronic Acid/Ester) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination with 5-Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines, common motifs in pharmaceutical agents, is frequently required. The application of this methodology to 5-halopyridines provides a versatile and efficient route to a wide array of 5-aminopyridine derivatives, which are key building blocks for numerous biologically active compounds.

The reactivity of 5-halopyridines in the Buchwald-Hartwig amination follows the general trend for aryl halides, with the reactivity of the carbon-halogen bond decreasing in the order I > Br > Cl.[1] This difference in reactivity necessitates the careful selection of reaction parameters, including the palladium precursor, ligand, base, and solvent, to achieve optimal results for each class of 5-halopyridine. This document provides detailed experimental procedures, a comparative summary of reaction conditions, and a general workflow for the successful execution of Buchwald-Hartwig amination with 5-halopyridines.

Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) and palladium(II) intermediate. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 5-halopyridine, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired 5-aminopyridine product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.

The choice of ligand is critical as it influences the rates of both the oxidative addition and reductive elimination steps, and can prevent the formation of inactive catalyst species.[1]

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of various 5-halopyridines with a range of amines. These conditions can serve as a starting point for optimization.

5-Halopyridine SubstrateAminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
5-BromopyrimidineN-MethylanilinePd₂(dba)₃ (2)Xantphos (4)K₃PO₄ (1.4)Toluene10012-24~85-95
2-Amino-5-bromo-4-methylpyridineAnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24~80-90
2-Amino-5-bromo-4-methylpyridinen-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.4)Toluene10012-24~75-85
2,5-DichloropyridineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene11012-24~70-85
5-Iodofuran-2-amine*BenzylaminePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Toluene10012-24~80-90

Note: While not a pyridine, the conditions for this 5-iodoheterocycle are illustrative of the reactivity of iodo-substituted heteroaromatics.

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Anhydrous and deoxygenated solvents are crucial for optimal results and catalyst stability.

  • The choice of ligand is critical. For less reactive 5-chloropyridines, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often necessary to facilitate the oxidative addition step.[2] For 5-bromo and 5-iodopyridines, a wider range of ligands, including Xantphos and BINAP, can be effective.

  • Sodium tert-butoxide (NaOtBu) is a commonly used strong base, but for base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.[3]

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 5-Bromopyridines

This protocol is suitable for the coupling of various 5-bromopyridines with primary and secondary amines.

Materials:

  • 5-Bromopyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous, deoxygenated toluene

  • Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromopyridine derivative, the amine, cesium carbonate, the palladium precursor, and the ligand.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aminopyridine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 5-Chloropyridines

This protocol is adapted for the less reactive 5-chloropyridines and typically requires a more active catalyst system.

Materials:

  • 5-Chloropyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Bulky biarylphosphine ligand (e.g., XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor and the phosphine ligand to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous, deoxygenated solvent and stir for 10 minutes to pre-form the active catalyst.

  • In a separate flask, add the 5-chloropyridine derivative and sodium tert-butoxide. Evacuate and backfill this flask with inert gas.

  • Transfer the catalyst solution to the flask containing the substrate and base via cannula or syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring. Note that higher temperatures may be required for challenging substrates.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of 5-Iodopyridines

This protocol is suitable for the highly reactive 5-iodopyridines and can often be performed under milder conditions.

Materials:

  • 5-Iodopyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, deoxygenated toluene

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, the ligand, and the base.

  • Add the 5-iodopyridine derivative and anhydrous, deoxygenated toluene.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction as described in Protocol 1 (steps 7-10).

Visualizations

Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle cluster_main Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd(0)L2 Pd(0)L2 Oxidative_Addition_Complex L2Pd(II)(Py-X)(Amine) Pd(0)L2->Oxidative_Addition_Complex Oxidative Addition (+ 5-Halo-Py, + Amine) Amido_Complex L2Pd(II)(Py)(NR'R'') Oxidative_Addition_Complex->Amido_Complex Deprotonation (- HB+X-) Amido_Complex->Pd(0)L2 Reductive Elimination (+ 5-Aminopyridine) 5_Halo_Py 5-Halopyridine Amine Amine (HNR'R'') Base Base 5_Aminopyridine 5-Aminopyridine Salt Base-HX

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add 5-Halopyridine, Amine, Pd Catalyst, Ligand, and Base to Schlenk flask start->setup inert Establish Inert Atmosphere (Evacuate and backfill with N2/Ar) setup->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Reaction Workup: - Cool to RT - Quench (if necessary) - Filter through Celite monitor->workup Upon Completion extract Extraction: - Wash with water and brine workup->extract dry Dry and Concentrate: - Dry organic layer (e.g., Na2SO4) - Remove solvent in vacuo extract->dry purify Purification: - Column Chromatography dry->purify product Final Product purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Utilizing 5-Phenylpyridin-3-amine in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenylpyridin-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of kinase inhibitors. Its derivatives have demonstrated significant inhibitory activity against key kinases implicated in cancer and other diseases, such as Cyclin-Dependent Kinase 2 (CDK2) and Src family kinases. These application notes provide a comprehensive guide for utilizing this compound and its analogs in in vitro kinase assays to assess their inhibitory potential and elucidate their mechanism of action.

The protocols detailed below are designed to be adaptable for screening and characterizing compounds based on the this compound core. They provide a framework for determining key parameters such as the half-maximal inhibitory concentration (IC50), which is crucial for the evaluation of potential drug candidates.

Data Presentation: Inhibitory Activity of this compound Derivatives

While specific high-throughput screening data for the parent compound this compound is not extensively available in the public domain, numerous derivatives have been synthesized and evaluated, demonstrating the potential of this scaffold. The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against CDK2 and Src kinases.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives (incorporating a 3-phenylpyridine scaffold) against CDK2

Compound IDTarget KinaseIC50 (µM)Reference CompoundReference IC50 (µM)
Derivative 1CDK21.630 ± 0.009Ribociclib0.068 ± 0.004
Derivative 2CDK20.460 ± 0.024Ribociclib0.068 ± 0.004
Derivative 3CDK20.57Roscovitine0.394
Derivative 4CDK20.24Roscovitine0.394
Derivative 5CDK20.65Roscovitine0.394

Data synthesized from publicly available research on pyrazolo[3,4-b]pyridine derivatives which feature the core 3-phenylpyridine structure.[1][2]

Table 2: Inhibitory Activity of Phenylpyrazolopyrimidine Derivatives (related to the 3-phenylpyridine core) against Src Kinase

Compound IDTarget KinaseIC50 (µM)
Compound 6Src21.7
Compound 4Src24.7
Compound 3Src32.9

Data from in vitro assays of phenylpyrazolopyrimidine derivatives, which are structurally related to the 3-phenylpyridine scaffold.[3]

Experimental Protocols

Two robust and widely used in vitro kinase assay protocols are detailed below. The ADP-Glo™ Kinase Assay is a versatile, luminescence-based method suitable for high-throughput screening, while the Radiometric Kinase Assay is a highly sensitive, traditional method.

Protocol 1: In Vitro Kinase Assay for IC50 Determination using ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format and measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[4][5][6][7]

Materials:

  • Recombinant active kinase (e.g., CDK2/Cyclin A2 or c-Src)

  • Kinase-specific substrate (e.g., Histone H1 for CDK2, or a synthetic peptide like KVEKIGEGTYGVVYK for Src)

  • This compound or its derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., this compound derivative) in DMSO. Further dilute these concentrations in Kinase Buffer to the desired final assay concentrations. Include a DMSO-only vehicle control.

  • Kinase Reaction Setup:

    • To the wells of a 384-well plate, add 1 µL of the diluted compound or vehicle control.

    • Add 2 µL of a solution containing the kinase and its substrate in Kinase Buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume will be 5 µL.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6][7]

    • Incubate at room temperature for 40 minutes.[4][6][7]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated during the kinase reaction into ATP and generate a luminescent signal via a luciferase/luciferin reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.[4]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Radiometric Kinase Assay for Src Kinase

This protocol measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide.[8][9]

Materials:

  • Recombinant active c-Src kinase

  • Src substrate peptide (e.g., KVEKIGEGTYGVVYK)

  • This compound or its derivatives (dissolved in DMSO)

  • [γ-³²P]ATP

  • Kinase Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.2, 125 mM MgCl₂, 25 mM MnCl₂, 2 mM EGTA, 0.25 mM sodium orthovanadate, 2 mM DTT)

  • P81 phosphocellulose paper

  • 40% Trichloroacetic acid (TCA)

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then in Kinase Reaction Buffer.

  • Kinase Reaction Setup:

    • In a microcentrifuge tube, prepare the kinase reaction mixture containing Kinase Reaction Buffer, Src substrate peptide, and the test compound or vehicle control.

    • Add the purified Src kinase to the mixture.

    • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes with gentle agitation.[8]

  • Reaction Termination: Stop the reaction by adding 20 µL of 40% TCA.[8]

  • Substrate Capture: Spot 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.[8]

  • Washing:

    • Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[8]

    • Perform a final wash with acetone for 5 minutes.[8]

  • Data Acquisition:

    • Allow the P81 paper to air dry.

    • Place each paper square in a scintillation vial with scintillation fluid.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value as described in Protocol 1.

Mandatory Visualizations

G Hypothetical Signaling Pathway Involving CDK2 and Src GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Src Src Kinase RTK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD_CDK46 Cyclin D / CDK4/6 ERK->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 CyclinE_CDK2->Rb P Proliferation Cell Proliferation CyclinE_CDK2->Proliferation Inhibitor This compound (or derivative) Inhibitor->Src Inhibitor->CyclinE_CDK2

Caption: Hypothetical signaling pathway involving CDK2 and Src.

G Experimental Workflow for In Vitro Kinase Assay (ADP-Glo™) Start Start PrepCompound Prepare Serial Dilutions of This compound Start->PrepCompound SetupReaction Set up Kinase Reaction: - Kinase - Substrate - Compound/Vehicle PrepCompound->SetupReaction InitiateReaction Initiate Reaction with ATP SetupReaction->InitiateReaction Incubate1 Incubate for 60 min at Room Temperature InitiateReaction->Incubate1 StopReaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate1->StopReaction Incubate2 Incubate for 40 min at Room Temperature StopReaction->Incubate2 GenerateSignal Generate Luminescent Signal (Add Kinase Detection Reagent) Incubate2->GenerateSignal Incubate3 Incubate for 30-60 min at Room Temperature GenerateSignal->Incubate3 MeasureLuminescence Measure Luminescence Incubate3->MeasureLuminescence AnalyzeData Data Analysis: - Calculate % Inhibition - Determine IC50 MeasureLuminescence->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for the ADP-Glo™ in vitro kinase assay.

References

Application of 5-Phenylpyridin-3-amine in Cell-Based Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5-Phenylpyridin-3-amine and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. While specific experimental data for this compound is not extensively documented in publicly available literature, the aminopyridine scaffold is a key feature in many biologically active molecules. Compounds with similar structural motifs have been investigated for a variety of therapeutic applications, including as kinase inhibitors in oncology. For instance, aminopyridine derivatives have been shown to target signaling pathways crucial for cell proliferation and survival.

These application notes provide a generalized framework for utilizing this compound in cell-based screening assays to characterize its potential biological activities. The following protocols for cell viability and kinase inhibition assays, along with illustrative data and conceptual diagrams, serve as a comprehensive guide for researchers, scientists, and drug development professionals to initiate an investigation into the therapeutic potential of this compound.

Data Presentation: Illustrative Quantitative Data

Due to the absence of specific published data for this compound, the following tables present hypothetical quantitative data to exemplify the results that could be obtained from the described cell-based assays. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: Hypothetical Cytotoxic Activity of this compound on a Cancer Cell Line (e.g., HeLa)

Concentration (µM)Percent Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.1 ± 4.8
185.3 ± 6.1
562.7 ± 4.5
1041.9 ± 3.8
2520.5 ± 2.9
508.2 ± 1.5
IC50 (µM) ~7.5

Table 2: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetIC50 (µM)
Kinase A0.8
Kinase B15.2
Kinase C> 100
Kinase D2.5

Mandatory Visualization

G Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Kinase_C Kinase C Kinase_B->Kinase_C Phosphorylates Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Compound This compound Compound->Kinase_A Inhibits

Caption: Hypothetical signaling cascade targeted by this compound.

G Cell Viability Assay Workflow (MTT) cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of This compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Experimental workflow for the MTT cell viability assay.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on a selected cell line.[1][2]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[2]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3] c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity. c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).[2] e. Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[2]

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[1] b. Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1] c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[1]

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader.[1] b. Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[2]

Protocol 2: In-Cell Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for evaluating the inhibitory activity of this compound against a specific kinase within a cellular context. This example describes a cellular phosphorylation ELISA.[4]

Materials:

  • Cell line expressing the target kinase

  • Appropriate cell culture medium and supplements

  • This compound

  • DMSO

  • Positive control kinase inhibitor

  • Cell lysis buffer

  • BCA protein assay kit

  • ELISA plate pre-coated with a capture antibody for the kinase substrate

  • Phospho-specific detection antibody for the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: a. Seed cells in a 96-well plate and grow to 80-90% confluency.[4] b. Treat the cells with various concentrations of this compound and controls for a predetermined time (e.g., 1-24 hours).[4]

  • Cell Lysis and Protein Quantification: a. Aspirate the medium and wash the cells with ice-cold PBS.[4] b. Lyse the cells with 100 µL of lysis buffer per well and incubate on ice.[4] c. Determine the protein concentration of each lysate using a BCA assay.[1]

  • ELISA for Substrate Phosphorylation: a. Normalize the cell lysates to the same protein concentration. b. Add 50-100 µL of each lysate to the pre-coated ELISA plate and incubate.[4] c. Wash the plate multiple times with wash buffer.[4] d. Add the phospho-specific detection antibody and incubate.[4] e. Wash the plate and add the HRP-conjugated secondary antibody, followed by another incubation. [3. 4] f. After a final wash, add the TMB substrate and incubate in the dark.[4] g. Stop the reaction with the stop solution.[4]

  • Data Analysis: a. Measure the absorbance at 450 nm.[4] b. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

References

Application Notes and Protocols for 5-Phenylpyridin-3-amine as a Building Block for Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylpyridin-3-amine is a privileged heterocyclic building block in medicinal chemistry and drug discovery. Its rigid scaffold, combining a pyridine ring and a phenyl group, provides a versatile three-dimensional framework for the synthesis of diverse compound libraries. This structural motif is frequently found in potent and selective inhibitors of various protein kinases, making it a valuable starting point for the development of novel therapeutics, particularly in oncology and inflammatory diseases.

This document provides detailed application notes and experimental protocols for the utilization of this compound and its precursors in the combinatorial synthesis of chemical libraries. The methodologies described herein are based on established synthetic routes, enabling the efficient generation of novel molecular entities for high-throughput screening and lead optimization.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the biological activities of representative compounds derived from this compound or closely related scaffolds. This quantitative data is crucial for evaluating the potential of this building block in generating potent and selective inhibitors.

Table 1: Kinase Inhibitory Activity of Phenylpyridine and Related Scaffolds

Compound IDTarget Kinase(s)IC50 (nM)Scaffold TypeReference(s)
ARQ 092 AKT1, AKT2, AKT3-3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine[1]
Compound 15c Tubulin Polymerization67N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine[2]
Compound 6c Pim-14620Pyridothienopyrimidin-4-one[3]
Compound 7a Pim-11180Pyridothienopyrimidin-4-one[3]
Compound 25 GSK-328905-Aryl-pyrazolo[3,4-b]pyridine[4]
PI-103 PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ2, 3, 3, 15Pyridinylfuranopyrimidine[5]
Buparlisib PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ52, 166, 116, 262Aminopyrimidine[5]

Table 2: Anti-proliferative and Other Biological Activities

Compound IDActivityCell Line/AssayIC50 (µM) / % InhibitionReference(s)
Compound 4b Anti-thrombolyticHuman blood clot lysis41.32% lysis[6]
Compound 4f Biofilm InhibitionEscherichia coli91.95% inhibition[6]
Compound 15c Anti-proliferativeMCF-70.067[2]
Compound 15c Anti-proliferativeWI-38 (normal cells)23.41[2]

Experimental Protocols

Protocol 1: Synthesis of a Combinatorial Library via Suzuki Coupling and Subsequent Amidation (Split-and-Pool Strategy)

This protocol outlines the synthesis of a combinatorial library of N-(5-arylpyridin-3-yl)amides starting from 5-bromo-3-aminopyridine. The "split-and-pool" strategy allows for the rapid generation of a large number of distinct products.

Materials:

  • 5-Bromo-3-aminopyridine

  • A diverse set of arylboronic acids (Pool A)

  • A diverse set of acylating agents (e.g., acid chlorides, carboxylic acids with coupling agents) (Pool B)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane/Water (4:1)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis resin (e.g., TentaGel-S-NH₂)

  • Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)

Procedure:

Step 1: Immobilization of the Scaffold (Pre-synthesis)

  • Swell the amino-functionalized resin in a suitable solvent (e.g., N-methyl pyrrolidone - NMP).

  • Couple a linker, such as a succinic anhydride, to the resin's amino groups.

  • Activate the linker's terminal carboxylic acid (e.g., with pentafluorophenyl trifluoroacetate).

  • Couple 5-bromo-3-aminopyridine to the activated linker.

Step 2: Split-and-Pool Synthesis - Suzuki Coupling (Diversification at C5)

  • Split: Divide the resin from Step 1 into a number of equal portions, corresponding to the number of different arylboronic acids in Pool A.

  • React: To each portion of the resin, add a unique arylboronic acid from Pool A (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents) in a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixtures at 85-95 °C for 12-18 hours, monitoring the reaction progress by cleaving a small sample of beads and analyzing via LC-MS.

  • Pool: After completion, wash the resin portions thoroughly to remove excess reagents and byproducts. Combine all resin portions into a single pool.

Step 3: Split-and-Pool Synthesis - Amidation (Diversification at the Amino Group)

  • Split: Divide the pooled resin from Step 2 into a number of equal portions, corresponding to the number of different acylating agents in Pool B.

  • React: To each portion of the resin, add a unique acylating agent from Pool B (e.g., an acid chloride with TEA in dichloromethane, or a carboxylic acid with a coupling agent like HATU and DIPEA in DMF).

  • Stir the reaction mixtures at room temperature for 4-12 hours.

  • Pool: After completion, wash the resin portions thoroughly and combine them into a single pool, which now contains the final combinatorial library.

Step 4: Cleavage and Purification

  • Treat the final resin pool with a cleavage cocktail (e.g., trifluoroacetic acid/dichloromethane) to release the library compounds.

  • Isolate the crude library. For screening purposes, the library can be used as a mixture or deconvoluted. For characterization of individual compounds, purification can be performed using preparative HPLC.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-5-phenylpyridin-3-amines

This protocol describes a general procedure for the synthesis of N-aryl-5-phenylpyridin-3-amines from 3-bromo-5-phenylpyridine and a variety of amines.

Materials:

  • 3-Bromo-5-phenylpyridine

  • Aryl or alkyl amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ and Xantphos to a Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes at room temperature.

  • Add 3-bromo-5-phenylpyridine (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

G cluster_workflow Combinatorial Library Synthesis Workflow cluster_suzuki Suzuki Coupling (Pool A) cluster_amidation Amidation (Pool B) start 5-Bromo-3-aminopyridine on Resin split1 Split Resin start->split1 aryl1 Arylboronic Acid 1 split1->aryl1 Portion 1 aryl2 Arylboronic Acid 2 split1->aryl2 Portion 2 aryln Arylboronic Acid n split1->aryln Portion n pool1 Pool Resins aryl1->pool1 aryl2->pool1 aryln->pool1 split2 Split Resin pool1->split2 acyl1 Acylating Agent 1 split2->acyl1 Portion 1 acyl2 Acylating Agent 2 split2->acyl2 Portion 2 acyln Acylating Agent n split2->acyln Portion n pool2 Pool Resins acyl1->pool2 acyl2->pool2 acyln->pool2 cleave Cleavage from Resin pool2->cleave library Final Combinatorial Library cleave->library

Caption: Split-and-Pool synthesis workflow for a combinatorial library.

G cluster_pim_pathway Simplified PIM Kinase Signaling Pathway gf Growth Factors / Cytokines receptor Receptor Tyrosine Kinase gf->receptor jak JAK receptor->jak stat STAT jak->stat pim PIM Kinase stat->pim Transcription substrates Downstream Substrates (e.g., Bad, c-Myc, p27) pim->substrates Phosphorylation survival Cell Survival & Proliferation substrates->survival inhibitor This compound Derivative (Inhibitor) inhibitor->pim

Caption: PIM Kinase Signaling Pathway and Inhibition.

G cluster_pi3k_pathway Simplified PI3K/AKT Signaling Pathway gf Growth Factor rtk Receptor Tyrosine Kinase (RTK) gf->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt mtor mTOR akt->mtor downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mtor->downstream inhibitor This compound Derivative (Inhibitor) inhibitor->pi3k

Caption: PI3K/AKT Signaling Pathway and Inhibition.

References

Application Notes and Protocols for the Synthesis of a Focused Library of Kinase Inhibitors from 5-Phenylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for inhibitor design. 5-Phenylpyridin-3-amine, in particular, offers a versatile platform for generating focused libraries of kinase inhibitors through the functionalization of its amino group and strategic modifications to the pyridine and phenyl rings. This document provides detailed protocols for the synthesis of a focused library of kinase inhibitors derived from this compound, along with data on their biological activity and the signaling pathways they may target.

Data Presentation

The following table summarizes the inhibitory activity of representative pyridine-based kinase inhibitors against various kinases. This data is crucial for evaluating the potency and selectivity of newly synthesized compounds.

Compound IDTarget Kinase(s)IC50 (nM)
Pyridine Derivative 1 PIM-114.3[1]
Pyridine Derivative 2 VRK1150[2]
Pyridine Derivative 3 CDK2240[3]
Pyridine Derivative 4 SrcComparable to Imatinib[4]
Pyrazolopyridine 1 PIM-120.4[5]
Pyrazolopyridine 2 CSK< 100 (representative)
Phenylpyrazolopyrimidine 1 Src21,700 - 192,100[6]
Anilinopyrimidine 1 Class III RTKsSelective inhibition

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a focused library of kinase inhibitors starting from this compound. The synthesis involves a multi-step process including palladium-catalyzed cross-coupling reactions to introduce diversity.

Protocol 1: Suzuki-Miyaura Coupling for Arylation of a Halogenated Pyridine Core

This protocol details the introduction of an aryl or heteroaryl group at a halogenated position of the pyridine ring, a common strategy for exploring the hydrophobic pocket of the kinase active site. This reaction would typically be performed on a protected and halogenated derivative of this compound.

Materials:

  • Substituted 5-bromo-N-protected-pyridin-3-amine (1.0 equiv)

  • Aryl/heteroaryl boronic acid/ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask, add the substituted 5-bromo-N-protected-pyridin-3-amine, aryl/heteroaryl boronic acid/ester, and base.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired arylated product.

Protocol 2: Buchwald-Hartwig Amination for Amide and Sulfonamide Library Synthesis

This protocol describes the coupling of various amines or amides to a halogenated pyridine core, allowing for the exploration of different hydrogen bonding interactions.

Materials:

  • Halogenated this compound derivative (1.0 equiv)

  • Amine or amide (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.02 equiv)

  • Ligand (e.g., XPhos, RuPhos) (0.04 equiv)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk tube, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with nitrogen or argon.

  • Add the anhydrous solvent, followed by the halogenated this compound derivative and the amine/amide.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Urea Formation

This protocol details the synthesis of urea-functionalized kinase inhibitors, a common pharmacophore in this class of drugs, starting from this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl isocyanate (1.1 equiv)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

  • Add the aryl isocyanate dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2-6 hours, monitoring for the formation of a precipitate.

  • If a precipitate forms, collect the solid by filtration, wash with the reaction solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the desired urea derivative.[7]

Visualizations

Experimental Workflow

G cluster_0 Starting Material Preparation cluster_1 Library Diversification via Cross-Coupling cluster_2 Final Product Generation start This compound protect Protection of Amine start->protect halogenate Halogenation of Pyridine Ring protect->halogenate suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) halogenate->suzuki buchwald Buchwald-Hartwig Amination (Amines/Amides) halogenate->buchwald sonogashira Sonogashira Coupling (Terminal Alkynes) halogenate->sonogashira deprotect Deprotection suzuki->deprotect buchwald->deprotect sonogashira->deprotect purify Purification and Characterization deprotect->purify library Focused Kinase Inhibitor Library purify->library

Caption: Synthetic workflow for generating a focused kinase inhibitor library.

PIM-1 Kinase Signaling Pathway

G PIM1 PIM-1 Kinase BAD Bad PIM1->BAD Phosphorylates (Inactivates) mTORC1 mTORC1 PIM1->mTORC1 Activates C_MYC c-Myc PIM1->C_MYC Stabilizes BCL2 Bcl-2 BAD->BCL2 Inhibits Apoptosis Apoptosis BCL2->Apoptosis Inhibits S6K p70S6K mTORC1->S6K eIF4B eIF4B mTORC1->eIF4B Protein_Synth Protein Synthesis S6K->Protein_Synth eIF4B->Protein_Synth Cell_Growth Cell Growth & Proliferation C_MYC->Cell_Growth Inhibitor This compound Derivative Inhibitor->PIM1 Inhibition

Caption: Simplified PIM-1 kinase signaling pathway and point of inhibition.

References

Protocol for the purification of 5-Phenylpyridin-3-amine derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 5-Phenylpyridin-3-amine Derivatives by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the purification of this compound derivatives using silica gel column chromatography. This class of compounds is of significant interest in medicinal chemistry and drug discovery. The following protocol outlines a general and robust method for obtaining highly pure material post-synthesis.

The purification of this compound and its analogs is a critical step following their synthesis, which is often achieved through methods like the Buchwald-Hartwig amination.[1][2] Column chromatography on silica gel is a widely employed and effective technique for isolating these compounds from reaction byproducts and catalysts.[3][4]

Experimental Protocol

This protocol details the necessary steps for the purification of this compound derivatives via flash column chromatography on silica gel.

Materials and Equipment

Reagents:

  • Crude this compound derivative

  • Silica gel (for flash chromatography)

  • Hexanes (or Heptane)

  • Ethyl acetate

  • Dichloromethane (optional)

  • Triethylamine (optional, for basic derivatives)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[4][5]

  • Celite

Equipment:

  • Flash chromatography system or glass column

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Glassware (beakers, flasks, separatory funnel)

  • Filter funnel and filter paper

Pre-Purification Work-up
  • Quenching and Extraction: Once the synthesis reaction is complete, cool the reaction mixture to room temperature. If applicable, quench the reaction by slowly adding water.[2][4]

  • Filtration: Dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane and filter it through a pad of Celite to remove insoluble catalysts and salts.[3][5][6]

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.[1][2]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.[3][4] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2][4]

Column Chromatography Procedure
  • TLC Analysis: Before proceeding with the column, determine an appropriate mobile phase composition by running TLC plates of the crude product. A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Wet Packing (Traditional): Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Dry Packing (Flash Systems): Use pre-packed silica gel cartridges according to the manufacturer's instructions.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., a gradient starting from 100% hexanes). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[4] This gradient elution helps to separate the desired product from less polar and more polar impurities.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions that contain the pure desired product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound derivative.[4]

Troubleshooting
  • Streaking of Basic Amines: Pyridine derivatives can sometimes streak on silica gel. To mitigate this, the silica gel can be pre-treated with triethylamine, or 0.1-1% triethylamine can be added to the eluent mixture.[7]

  • Co-elution of Impurities: If the product co-elutes with impurities, consider using a higher resolution column or a different solvent system. A shallower gradient during elution can also improve separation.[1]

Data Presentation

The following table summarizes typical conditions for the column chromatography purification of this compound derivatives.

ParameterDescriptionNotes
Stationary Phase Silica GelStandard grade for flash chromatography.
Mobile Phase Gradient of Hexanes and Ethyl AcetateThe gradient is typically run from a low to a high percentage of ethyl acetate.
Elution Mode GradientAllows for efficient separation of compounds with different polarities.
Sample Loading Dry LoadingGenerally provides better resolution than wet loading.
Monitoring Thin Layer Chromatography (TLC)Used to determine the appropriate mobile phase and to identify fractions containing the product.

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification synthesis Buchwald-Hartwig Amination (or other cross-coupling reaction) quench Quench Reaction synthesis->quench Reaction Completion filter Filter through Celite quench->filter extract Liquid-Liquid Extraction filter->extract dry Dry Organic Layer extract->dry concentrate_crude Concentrate Crude Product dry->concentrate_crude load Load Crude on Silica Column concentrate_crude->load elute Elute with Gradient (Hexanes/Ethyl Acetate) load->elute collect Collect & Monitor Fractions (TLC) elute->collect concentrate_pure Combine & Concentrate Pure Fractions collect->concentrate_pure final_product Purified this compound Derivative concentrate_pure->final_product Yields Pure Product

Caption: Workflow for the synthesis and purification of this compound derivatives.

References

Application Notes and Protocols for the Purification of Substituted 5-Phenylpyridin-3-amines via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the purification of substituted 5-Phenylpyridin-3-amines, a class of compounds with significant interest in medicinal chemistry, using recrystallization techniques. The selection of an appropriate solvent system is critical for achieving high purity and yield. This document outlines methodologies for single-solvent and mixed-solvent recrystallization, along with troubleshooting guidelines.

Introduction to Recrystallization of 5-Phenylpyridin-3-amines

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For substituted 5-Phenylpyridin-3-amines, which are aromatic amines, careful selection of the recrystallization solvent is crucial due to their polarity and potential for hydrogen bonding. The ideal solvent should dissolve the compound readily at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution (mother liquor).

Key Considerations for Solvent Selection

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For aromatic amines and pyridine derivatives like substituted 5-Phenylpyridin-3-amines, the following solvents and solvent systems are recommended starting points:

  • Single Solvents: Ethanol, methanol, isopropanol, toluene, and ethyl acetate are often effective.[3]

  • Mixed-Solvent Systems: When a single solvent does not provide the desired solubility profile, a mixed-solvent system can be employed. Common pairs include:

    • Ethanol/Water[3][4][5]

    • Acetone/Water[3]

    • Toluene/Hexane[3]

The general approach for a mixed-solvent system is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then clarified by adding a small amount of the "good" solvent and allowed to cool slowly.

Quantitative Data Summary for Recrystallization

The following table summarizes representative quantitative data for the recrystallization of substituted aminopyridine and pyrazole derivatives, which can serve as a guide for optimizing the purification of substituted 5-Phenylpyridin-3-amines.

Compound TypeSolvent SystemSolvent Ratio (v/v)Temperature ProfileTypical Yield (%)Reference(s)
Pyrazolo[3,4-d]pyrimidine-4-one derivativesIsopropanol-Dissolve at reflux, cool to room temperatureHigh[4]
Pyrazolo[3,4-d]pyrimidine-4-one derivativesEthanol-Dissolve at reflux, cool to room temperatureModerate[4]
Pyrazolo[3,4-d]pyrimidine-4-one derivativesEthanol/Water2:1Dissolve at reflux, cool to room temperatureHigh[4]
4-(4-Fluorophenyl)-1H-pyrazol-5-amineEthyl Acetate-Dissolve in hot solvent, cool to room temperature~35%[1]
N-benzylidenepyridine-2-amineEthanol/Water1:1Room temperature reaction and crystallization95.6%[5]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol describes a general procedure for the purification of a substituted 5-Phenylpyridin-3-amine using a single solvent.

Materials:

  • Crude substituted this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable recrystallization solvent.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling rate. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is suitable when a single solvent is not effective.

Materials:

  • Crude substituted this compound

  • A pair of miscible solvents (e.g., ethanol and water)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent (e.g., ethanol) at its boiling point.

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, this may be due to the boiling point of the solvent being higher than the melting point of the compound or a highly supersaturated solution. To remedy this, reheat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly. Seeding the solution with a pure crystal can also induce crystallization.[3]

  • Low Recovery: This can be caused by using too much solvent, premature crystallization during hot filtration, or washing the crystals with a solvent that is not sufficiently cold.[3] Use the minimum amount of hot solvent necessary for dissolution and ensure all equipment for hot filtration is preheated. Always use ice-cold solvent for washing the collected crystals.[3]

Visualizing the Recrystallization Workflow

The following diagrams illustrate the logical steps involved in single-solvent and mixed-solvent recrystallization.

Single_Solvent_Recrystallization A Start: Crude Product B Dissolve in minimum hot solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with ice-cold solvent F->G H Drying G->H I End: Pure Crystals H->I

Caption: Workflow for Single-Solvent Recrystallization.

Mixed_Solvent_Recrystallization A Start: Crude Product B Dissolve in min. hot 'good' solvent A->B C Add hot 'poor' solvent to turbidity B->C D Clarify with a few drops of 'good' solvent C->D E Slow Cooling D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with ice-cold 'poor' solvent G->H I Drying H->I J End: Pure Crystals I->J

Caption: Workflow for Mixed-Solvent Recrystallization.

References

Application Notes and Protocols for High-Throughput Screening of 5-Phenylpyridin-3-amine Analogs as Allosteric AKT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) and characterization of 5-Phenylpyridin-3-amine analogs as potential allosteric inhibitors of the serine/threonine kinase AKT. The dysregulation of the PI3K/AKT/mTOR signaling pathway is a hallmark of many cancers, making AKT a critical target for therapeutic development. The this compound scaffold, particularly within an imidazo[4,5-b]pyridine core structure, has emerged as a promising chemotype for developing potent and selective allosteric AKT inhibitors.[1][2][3][4][5]

This document outlines the key biological rationale, detailed experimental protocols for primary and secondary screening assays, and data presentation guidelines to facilitate the discovery and advancement of novel AKT inhibitors.

Biological Target and Signaling Pathway

The primary biological target for this screening campaign is the AKT kinase (also known as Protein Kinase B). AKT is a key node in the PI3K/AKT/mTOR signaling cascade, which regulates fundamental cellular processes including cell proliferation, survival, growth, and metabolism.[6][7] In many cancers, this pathway is constitutively active, promoting tumorigenesis and resistance to therapy.[7]

The this compound analogs discussed here are designed to function as allosteric inhibitors. Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors bind to a distinct site on the kinase, often leading to greater selectivity and a different pharmacological profile.[1][2][3][4][5]

Below is a diagram of the PI3K/AKT/mTOR signaling pathway, highlighting the role of AKT.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Cell Proliferation, Survival, Growth Cell Proliferation, Survival, Growth mTORC1->Cell Proliferation, Survival, Growth This compound Analog This compound Analog This compound Analog->AKT PTEN PTEN PTEN->PIP3

PI3K/AKT/mTOR Signaling Pathway

Data Presentation: High-Throughput Screening of a Hypothetical 10,000 Compound Library

The following tables summarize representative data from a primary high-throughput screen of a 10,000-member this compound analog library against AKT1, followed by secondary confirmation and selectivity profiling.

Table 1: Primary High-Throughput Screen (HTS) - Biochemical Assay

ParameterValue
Assay FormatLanthaScreen™ Eu Kinase Binding Assay
TargetRecombinant Human AKT1
Compound Concentration10 µM
Total Compounds Screened10,000
Hit Criteria>50% Inhibition
Primary Hit Rate1.5% (150 compounds)
Z'-factor0.78

Table 2: Secondary Assay - Dose-Response Analysis of Primary Hits

Compound IDScaffoldIC50 (nM) vs. AKT1
HTS-0013-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine25
HTS-0023-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine48
HTS-003This compound1,200
HTS-0043-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine35
.........
HTS-150This compound>10,000

Table 3: Selectivity and Cellular Potency of a Lead Candidate (HTS-001)

Target/AssayIC50/GI50 (nM)
Biochemical Assays
AKT125
AKT230
AKT328
PI3Kα>20,000
PDK1>15,000
mTOR>18,000
Cell-Based Assay
Cell Viability (MCF-7)150

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the high-throughput screening and characterization of this compound analogs as AKT inhibitors.

High-Throughput Screening Workflow

The overall workflow for the HTS campaign is depicted below.

HTS_Workflow Compound_Library Compound_Library Primary_Screen Primary_Screen Primary_Hits Primary_Hits Primary_Screen->Primary_Hits 150 hits (>50% inhibition) Dose_Response Dose_Response Primary_Hits->Dose_Response IC50 determination Confirmed_Hits Confirmed_Hits Dose_Response->Confirmed_Hits Potent compounds Secondary_Assays Secondary_Assays Confirmed_Hits->Secondary_Assays Selectivity & Cellular Activity Lead_Candidates Lead_Candidates Secondary_Assays->Lead_Candidates

High-Throughput Screening Workflow
Protocol 1: Primary HTS - LanthaScreen™ Eu Kinase Binding Assay for AKT1

This biochemical assay measures the binding of the test compounds to the AKT1 kinase domain.

Materials:

  • Recombinant Human AKT1 (Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-His Tag Antibody (Thermo Fisher Scientific)

  • Kinase Tracer 236 (Thermo Fisher Scientific)

  • TR-FRET Dilution Buffer (Thermo Fisher Scientific)

  • This compound analog library (10 mM in DMSO)

  • 384-well, low-volume, black microplates

  • TR-FRET capable plate reader

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each compound from the 10,000-member library into the wells of a 384-well plate. This results in a final assay concentration of 10 µM.

  • Reagent Preparation:

    • Prepare a 2X solution of AKT1 and Eu-anti-His Tag Antibody in TR-FRET Dilution Buffer.

    • Prepare a 2X solution of Kinase Tracer 236 in TR-FRET Dilution Buffer.

  • Assay Assembly:

    • Add 5 µL of the 2X AKT1/Antibody solution to each well of the assay plate.

    • Add 5 µL of the 2X Kinase Tracer 236 solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET capable plate reader, measuring the emission at 620 nm and 665 nm following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 620 nm).

    • Determine the percent inhibition for each compound relative to DMSO (0% inhibition) and a known AKT inhibitor (100% inhibition) controls.

Protocol 2: Secondary Assay - Cell Viability (CellTiter-Glo® Luminescent Assay)

This cell-based assay determines the effect of the compounds on the viability of a cancer cell line with a known AKT pathway alteration (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Confirmed hit compounds from the primary screen

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well, clear bottom, white-walled microplates

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in complete growth medium. Add the diluted compounds to the cells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent growth inhibition for each compound concentration relative to the vehicle control.

    • Determine the GI50 value (the concentration that inhibits cell growth by 50%) by fitting the data to a dose-response curve using appropriate software.[8]

Conclusion

The protocols and workflows detailed in these application notes provide a robust framework for the high-throughput screening and identification of novel this compound analogs as allosteric AKT inhibitors. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify potent and selective lead compounds for further optimization and development as potential cancer therapeutics. The allosteric mechanism of action of this compound class offers the potential for improved selectivity and a differentiated pharmacological profile compared to traditional ATP-competitive kinase inhibitors.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 5-Phenylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenylpyridin-3-amine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile backbone for the design of novel therapeutic agents. Its inherent structural features allow for modifications at multiple positions, making it an ideal candidate for structure-activity relationship (SAR) studies. These studies are crucial in drug discovery for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. While direct and extensive SAR literature on the this compound core is emerging, valuable insights can be drawn from closely related analogs, such as 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea and N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. This document provides detailed application notes and experimental protocols to guide researchers in exploring the therapeutic potential of this promising class of compounds, with a primary focus on their application in oncology.

Data Presentation: Structure-Activity Relationship of 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivatives

The following table summarizes the in vitro antiproliferative activity of a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives against various human cancer cell lines. The data highlights how substitutions on the terminal phenyl ring and modifications of the solvent-exposed moiety influence cytotoxic activity.[1][2]

Table 1: Antiproliferative Activity (IC50, µM) of this compound Analogs [1][2]

Compound IDR (Terminal Phenyl Substitution)Linker-Solvent MoietyK-562 (Leukemia)SK-MEL-5 (Melanoma)A498 (Renal)MDA-MB-468 (Breast)
5a H4-hydroxymethylpiperidine1.25< 1.01.351.41
5c 2-F4-hydroxymethylpiperidine1.48< 1.01.781.95
5d 3-F4-hydroxymethylpiperidine1.261.321.551.70
5e 4-F4-hydroxymethylpiperidine1.351.451.621.82
Gefitinib -->108.44>109.55
Paclitaxel --<0.01<0.01<0.01<0.01

Data extracted from studies on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which serve as close analogs for SAR studies of the this compound core.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in the evaluation of this compound derivatives.

Protocol 1: Synthesis of 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivatives[1][2]

This protocol outlines a general synthetic route for the preparation of the title compounds, which are analogs of this compound derivatives.

Materials:

  • Substituted anilines

  • 4-(Pyridin-3-yl)aniline

  • Triphosgene or a suitable isocyanate precursor

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Preparation of the Isocyanate Intermediate: Dissolve the substituted aniline (1.0 eq) in anhydrous THF. Add triphosgene (0.4 eq) portion-wise at 0 °C under an inert atmosphere. Allow the reaction to stir at room temperature for 2-3 hours. Monitor the formation of the isocyanate by thin-layer chromatography (TLC).

  • Coupling Reaction: In a separate flask, dissolve 4-(pyridin-3-yl)aniline (1.0 eq) and TEA (1.2 eq) in anhydrous THF.

  • Slowly add the freshly prepared isocyanate solution to the 4-(pyridin-3-yl)aniline solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC. Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative.

  • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

  • Human cancer cell lines (e.g., K-562, SK-MEL-5, A498, MDA-MB-468)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol is used to determine the inhibitory activity of compounds against specific protein kinases, which are common targets for pyridine-based inhibitors.

Materials:

  • Recombinant kinase enzyme (e.g., Src, Abl, VEGFR)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds

  • A detection system (e.g., ADP-Glo™ Kinase Assay for luminescence-based detection)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the this compound derivatives.

  • In a suitable microplate (e.g., 384-well), add the test compound, the kinase enzyme, and the specific substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using a suitable detection reagent (e.g., add ADP-Glo™ Reagent to measure the amount of ADP produced).

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental Workflow

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization PrimaryScreening Primary Screening (Single-dose Antiproliferative Assay) Characterization->PrimaryScreening DoseResponse Dose-Response Assay (IC50 Determination) PrimaryScreening->DoseResponse KinaseAssay Kinase Inhibition Assay DoseResponse->KinaseAssay SAR_Analysis SAR Analysis KinaseAssay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: SAR Study Experimental Workflow.

Logical Relationship

G cluster_modifications Structural Modifications Core This compound Core R1 Substituents on Phenyl Ring (Position, Electronics, Sterics) Core->R1 R2 Modifications at 3-Amino Group (Acylation, Alkylation, Urea formation) Core->R2 R3 Substituents on Pyridine Ring Core->R3 BiologicalActivity Biological Activity (Potency, Selectivity) R1->BiologicalActivity ADME ADME Properties (Solubility, Permeability, Stability) R1->ADME R2->BiologicalActivity R2->ADME R3->BiologicalActivity R3->ADME

Caption: SAR Logical Relationships.

References

Application Notes and Protocols for Targeted Therapies Utilizing the 5-Phenylpyridin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of targeted therapies based on the versatile 5-phenylpyridin-3-amine scaffold. This document includes summaries of biological activities, detailed experimental protocols for synthesis and evaluation, and visualizations of relevant signaling pathways to guide researchers in this promising area of drug discovery.

Introduction to the this compound Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing a variety of therapeutic agents.[1] Its inherent structural and electronic properties make it an ideal starting point for the synthesis of kinase inhibitors and other targeted therapies for diseases such as cancer and inflammatory disorders.[2] The pyridine ring can serve as a hinge-binding motif, mimicking the adenine region of ATP, while the phenyl group and the amine at the 3-position provide versatile points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[2][3]

Therapeutic Applications and Targeted Signaling Pathways

Derivatives of the this compound scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. Key kinase targets include those involved in cell proliferation, survival, and angiogenesis.

Key Kinase Targets and Signaling Pathways
  • AKT (Protein Kinase B): A pivotal kinase in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer, promoting cell survival and proliferation. Allosteric inhibitors based on a related imidazo[4,5-b]pyridine scaffold have been developed, demonstrating the potential to target this pathway.[4]

  • Src Family Kinases: Non-receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and metastasis. Phenylpyrazolopyrimidines, which can be considered derivatives of a 3-phenylpyridine core, have been investigated as inhibitors of Src kinases.[5]

  • Fibroblast Growth Factor Receptor (FGFR): A family of receptor tyrosine kinases involved in angiogenesis and tumor progression. Pyrido[2,3-d]pyrimidine derivatives have shown selective inhibition of FGFR.[6]

  • Polo-like Kinase 4 (PLK4): A serine/threonine kinase that is a master regulator of centriole duplication and is overexpressed in various cancers. Pyrimidin-2-amine derivatives have been developed as potent and selective PLK4 inhibitors.

Below are diagrams illustrating the general mechanism of kinase inhibition by this compound derivatives and their impact on downstream signaling.

kinase_inhibition cluster_kinase Kinase Active Site cluster_process Cellular Processes ATP ATP Substrate Substrate ATP->Substrate Phosphorylation Proliferation Cell Proliferation Substrate->Proliferation Survival Cell Survival Substrate->Survival Angiogenesis Angiogenesis Substrate->Angiogenesis Inhibitor This compound Derivative Inhibitor->ATP Competitive Inhibition

General mechanism of kinase inhibition.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibitor->AKT

Targeted inhibition of the PI3K/AKT/mTOR pathway.

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of various derivatives based on or structurally related to the this compound scaffold against different cancer cell lines and kinases. This data allows for a comparative analysis of their potency.

Table 1: Anticancer Activity of Phenyl-Pyrazolopyrimidine Derivatives [7]

Compound IDTarget Cell LineIC50 (µM)
5 HT-29< 50
6 CCRF-CEM< 50
6 SK-OV-3< 50
10 SK-OV-325.5
11 SK-OV-334.3

Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives [6]

Compound IDTarget KinaseIC50 (µM)
4b PDGFr1.11
4b FGFr0.13
4b EGFr0.45
4b c-src0.22
4e FGFr0.060
4e PDGFr, EGFr, c-src, InsR> 50

Table 3: Antiproliferative Activity of a 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine Derivative (ARQ 092) [4]

CompoundTarget ProteinEnzymatic IC50 (nM)Cellular IC50 (nM)
ARQ 092 (21a) AKT1558
ARQ 092 (21a) AKT21658
ARQ 092 (21a) AKT31658

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for key in vitro assays to evaluate their biological activity.

Synthesis Protocols

Protocol 1: General Synthesis of 3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives [7]

This protocol describes a multi-step synthesis of phenylpyrazalopyrimidine derivatives, which are structurally related to the this compound scaffold and exhibit tyrosine kinase inhibitory activity.

  • Step 1: Synthesis of 3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1)

    • This starting material can be synthesized according to previously reported procedures.[7]

  • Step 2: Synthesis of 1-(4-Amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propan-2-one (2)

    • To a solution of compound 1 (0.73 mmol) in dry DMF (10 mL), add potassium carbonate (1.4 mmol).

    • Add a solution of bromoacetone (0.72 mmol) in dry DMF (5 mL) dropwise at room temperature.

    • Stir the reaction mixture for 4 hours at room temperature.

    • Remove the solvent under reduced pressure, add water (50 mL), and extract with dichloromethane.

    • Dry the organic layer over anhydrous Na2SO4 and purify the crude product by silica gel flash chromatography.[7]

  • Step 3: Synthesis of Pyrazolopyrimidine Chalcones

    • Dissolve compound 2 (0.1 mmol) in ethanol (5 mL).

    • Add sodium hydroxide solution (20 µL of 250 mg/mL in water).

    • Stir the mixture for 15 minutes, then add the appropriate aromatic aldehyde (0.1 mmol).

    • Stir at room temperature for 12 hours.

    • Remove the solvent under reduced pressure and purify the residue by preparative HPLC.[7]

synthesis_workflow Start 3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Step1 Alkylation with bromoacetone Start->Step1 Intermediate 1-(4-Amino-3-phenyl-1H-pyrazolo [3,4-d]pyrimidin-1-yl)propan-2-one Step1->Intermediate Step2 Claisen-Schmidt condensation with aromatic aldehyde Intermediate->Step2 Final Phenylpyrazalopyrimidine Derivative Step2->Final

Synthetic workflow for phenylpyrazalopyrimidines.
In Vitro Assay Protocols

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase using a luminescence-based ATP detection assay.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate

    • ATP

    • Kinase assay buffer

    • Test compounds dissolved in DMSO

    • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

    • White, opaque 96- or 384-well plates

    • Microplate reader with luminescence detection capabilities

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • In a microplate, add the test compound, the kinase enzyme, and the specific substrate in the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced by adding the luminescence-based detection reagent according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.[8]

Protocol 3: MTT Cell Proliferation Assay

This protocol describes the use of the MTT assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[1]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).

    • Incubate the plates for 48-72 hours.[1]

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]

mtt_assay_workflow Start Seed cells in 96-well plate Step1 Treat with compound dilutions Start->Step1 Step2 Incubate (48-72h) Step1->Step2 Step3 Add MTT reagent Step2->Step3 Step4 Incubate (4h) Step3->Step4 Step5 Solubilize formazan Step4->Step5 Step6 Measure absorbance Step5->Step6 End Calculate IC50 Step6->End

Workflow for the MTT cell proliferation assay.

In Vivo Efficacy in Xenograft Models

The antitumor efficacy of lead compounds should be evaluated in vivo using xenograft models.[9]

Protocol 4: General Xenograft Tumor Model Protocol

  • Animal Model:

    • Athymic nude mice or SCID mice are commonly used.[9]

  • Cell Inoculation:

    • Human cancer cells are inoculated subcutaneously or orthotopically into the mice.[9]

  • Treatment:

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The test compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.[8]

    • The control group receives the vehicle alone.[8]

  • Monitoring:

    • Tumor volume is measured regularly using calipers.[8]

    • Animal body weight and general health are monitored throughout the study.

  • Endpoint:

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).[8]

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel targeted therapies, particularly kinase inhibitors. The information and protocols provided in this document are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of new and effective therapeutic agents. Through systematic exploration of structure-activity relationships and detailed biological characterization, the full potential of this versatile scaffold can be realized in the ongoing effort to develop more effective treatments for cancer and other diseases.

References

Application Notes and Protocols for the Synthesis of Covalent Kinase Inhibitors Utilizing 5-Phenylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenylpyridin-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for the design and synthesis of potent and selective covalent kinase inhibitors. This structural motif is prominently featured in inhibitors targeting key kinases implicated in cancer and autoimmune diseases, such as Bruton's tyrosine kinase (BTK) and the epidermal growth factor receptor (EGFR). Covalent inhibitors offer the distinct advantage of forming a stable bond with their target protein, often leading to prolonged pharmacodynamic effects and increased therapeutic efficacy.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of covalent kinase inhibitors derived from this compound.

The general strategy for the synthesis of these inhibitors involves a modular approach. A key step is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group at the 5-position of a pyridine ring.[2][3] This is followed by the crucial introduction of a Michael acceptor, typically an acrylamide moiety, onto the amino group at the 3-position. This "warhead" is responsible for the covalent interaction with a nucleophilic residue, commonly a cysteine, within the kinase's active site.[4]

Signaling Pathways Targeted by this compound Based Inhibitors

Covalent inhibitors based on the this compound scaffold have been successfully developed to target critical nodes in oncogenic and inflammatory signaling pathways. Below are representations of the Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR) signaling pathways, which are frequent targets of these inhibitors.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Phosphorylation Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Hydrolysis Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activation NFkB NF-κB Ca_PKC->NFkB Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Inhibitor This compound Covalent Inhibitor Inhibitor->BTK

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.[5][6][7]

EGFR_Signaling_Pathway EGF Epidermal Growth Factor (EGF) EGFR Epidermal Growth Factor Receptor (EGFR) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS Recruitment RAS RAS GRB2_SOS->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Inhibitor This compound Covalent Inhibitor Inhibitor->EGFR Synthesis_Workflow Start 3-Amino-5-bromopyridine Suzuki Suzuki-Miyaura Coupling (Phenylboronic Acid, Pd Catalyst, Base) Start->Suzuki Intermediate This compound Suzuki->Intermediate Acylation N-Acylation (Acryloyl Chloride, Base) Intermediate->Acylation Final_Product Covalent Kinase Inhibitor (e.g., N-(5-phenylpyridin-3-yl)acrylamide) Acylation->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling Reactions with 3-Aminopyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common experimental hurdles when performing Suzuki-Miyaura cross-coupling reactions with challenging 3-aminopyridine substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a 3-aminopyridine substrate failing or giving a very low yield?

A1: Failure or low yields in Suzuki couplings with 3-aminopyridine substrates are common and typically stem from the inherent electronic properties of the substrate. The primary reasons include:

  • Catalyst Inhibition and Deactivation: The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst.[1][2][3] This coordination can form an inhibited complex, effectively deactivating the catalyst and halting the catalytic cycle.[1]

  • Reduced Reactivity of the Aryl Halide: The electron-donating nature of the amino group can decrease the reactivity of the carbon-halide (C-X) bond. This makes the crucial oxidative addition step of the catalytic cycle slower, particularly for less reactive aryl chlorides.[2][3]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent. An inappropriate combination can fail to initiate the reaction or lead to dominant side reactions.[2]

  • Poor Reagent Quality: Degradation of the boronic acid/ester, palladium catalyst, or solvent impurities can significantly impede the reaction.[2]

Q2: I suspect catalyst poisoning by the 3-aminopyridine. What are the most effective strategies to overcome this?

A2: Catalyst poisoning is a major challenge with aminopyridines.[2] The following strategies can help mitigate this issue:

  • Choice of Ligand: This is one of the most critical parameters.[4] Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][4] These ligands can promote the desired catalytic cycle steps at a faster rate than the deactivating coordination of the aminopyridine.

  • Use of Palladium Pre-catalysts: Modern pre-catalysts, like the Buchwald G3 pre-catalysts, are designed to provide a more active and stable Pd(0) species in solution, which can be more resistant to inhibition.[1]

  • Increased Catalyst Loading: While not always ideal from an efficiency standpoint, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation.[1]

  • Protecting the Amino Group: Although many protocols for unprotected aminopyridines exist, in particularly difficult cases, protecting the amino group (e.g., as a Boc-carbamate) can prevent its coordination to the palladium center. However, this adds extra steps to the synthetic route.

Q3: What are the most common side reactions, and how can they be minimized?

A3: Several side reactions can compete with the desired cross-coupling, reducing yield and complicating purification. The most prevalent are protodeboronation, homocoupling, and dehalogenation.[1][3][5]

Side Reaction Identification Primary Cause(s) Mitigation Strategies
Protodeboronation The corresponding arene byproduct is formed from the boronic acid (Ar'-B(OR)₂ → Ar'-H).[1][3]Hydrolysis of the boronic acid, often promoted by aqueous conditions, high temperatures, and extended reaction times.[1][5][6]• Use more stable boronic esters (e.g., pinacol or MIDA esters).[1][6]• Run the reaction under anhydrous conditions.[1]• Minimize reaction time and temperature where possible.[5]
Homocoupling A symmetrical biaryl byproduct is formed from the boronic acid (2 x Ar'-B(OR)₂ → Ar'-Ar').[3][7]• Presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote homocoupling.[7][8]• Use of a Pd(II) pre-catalyst, which can be reduced by the boronic acid, causing homocoupling.[7]• Thoroughly degas all solvents and the reaction mixture (e.g., via sparging with inert gas or freeze-pump-thaw cycles).[4][7]• Use a direct Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃).[3][5]
Dehalogenation The starting aryl halide is reduced to the corresponding arene (Ar-X → Ar-H).[3][5]Presence of trace palladium hydride species or hydride sources in the reaction mixture (e.g., certain alcohols or amine bases).[3][5]• Ensure a strictly inert atmosphere.• Screen different bases and solvents to find a combination that minimizes this pathway.[5]• Optimize reaction time to avoid prolonged exposure to reaction conditions after product formation is complete.[1]
Q4: How do I select the optimal base and solvent for my reaction?

A4: The choice of base and solvent is crucial for success.

  • Base Selection: The base activates the boronic acid, facilitating the transmetalation step.[4][9] For challenging couplings like those with aminopyridines, moderately strong inorganic bases are often preferred. Weaker bases like K₂CO₃ or Cs₂CO₃ are frequently effective.[1] For less reactive aryl chlorides, stronger bases such as K₃PO₄ may be required.[4] It is important to screen a few bases, as their solubility and strength can dramatically impact the outcome.[10]

  • Solvent Selection: A polar aprotic solvent or a mixture is typically used. Common choices include 1,4-dioxane, DMF, or toluene, often with water as a co-solvent.[2] The solvent system must be able to dissolve all reaction components and be compatible with the chosen catalyst and base. For reactions prone to protodeboronation, using anhydrous solvents can be beneficial.[1]

Troubleshooting Guides

Guide 1: Low or No Product Formation

When a reaction yields little to no desired product, a systematic approach is needed to diagnose the issue. The following workflow can help pinpoint the problem.

G cluster_solutions Potential Solutions start Low or No Yield reagents Step 1: Verify Reagent Quality - Fresh Boronic Acid/Ester? - Active Catalyst? - Anhydrous/Pure Solvents? start->reagents setup Step 2: Check Experimental Setup - Fully Inert Atmosphere? - Effective Stirring? - Correct Temperature? reagents->setup sol_reagents Use fresh reagents, Use stable boronic ester reagents->sol_reagents conditions Step 3: Review Reaction Conditions - Is the Ligand appropriate? - Is the Base suitable? - Is the Solvent optimal? setup->conditions sol_setup Improve degassing, Verify temperature setup->sol_setup analysis Step 4: Analyze for Side Reactions - Check Crude LC-MS/NMR for:  - Protodeboronation  - Homocoupling  - Dehalogenation conditions->analysis sol_conditions Screen ligands (e.g., SPhos, XPhos), Screen bases (e.g., K₂CO₃, K₃PO₄) conditions->sol_conditions sol_analysis Implement mitigation strategies (see side reactions table) analysis->sol_analysis

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Guide 2: Understanding the Catalytic Cycle and Inhibition

The Suzuki-Miyaura coupling follows a well-defined catalytic cycle. However, with 3-aminopyridine substrates, a key failure mode is the catalyst's diversion into an inactive state.

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition [Ar-Pd(II)-X]L₂ pd0->oxidative_addition Oxidative Addition inhibited_complex [Lₙ-Pd-N(Py-NH₂)] (Inhibited Complex) pd0->inhibited_complex Catalyst Inhibition transmetalation [Ar-Pd(II)-Ar']L₂ oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) transmetalation->product arx 3-Aminopyridyl-X arx->oxidative_addition arx->inhibited_complex ar_boronic Ar'-B(OR)₂ + Base ar_boronic->transmetalation

Caption: Suzuki catalytic cycle with the aminopyridine inhibition pathway.

Key Experimental Protocols

General Protocol for Suzuki Coupling of a 3-Halo-Aminopyridine

This protocol provides a starting point for the Suzuki coupling of a 3-halo-aminopyridine with an arylboronic acid. Optimization of the ligand, base, solvent, and temperature will likely be necessary.

Materials:

  • 3-Halo-aminopyridine (e.g., 3-amino-5-bromopyridine or 3-amino-2-chloropyridine) (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[3]

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)[3]

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)[2][3]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or Toluene/Water mixture)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 3-halo-aminopyridine, arylboronic acid, and base.[3][4]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[3][4]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst and the phosphine ligand.[4]

  • Solvent Addition: Add the degassed solvent(s) to the vessel via syringe.[4]

  • Reaction: Place the sealed vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[3][4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material has been consumed.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 5-Bromopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful Buchwald-Hartwig amination of 5-bromopyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 5-bromopyridin-3-amine as a substrate?

A1: The amination of 5-bromopyridin-3-amine presents unique challenges. The pyridine ring is electron-deficient, which can affect the oxidative addition step.[1] Furthermore, the presence of two amine groups (the ring nitrogen and the 3-amino group) can lead to catalyst inhibition or poisoning by coordinating to the palladium center.[1][2] Careful selection of ligand, base, and reaction conditions is critical to mitigate these issues.

Q2: Which palladium precatalyst and ligand combination is a good starting point for this reaction?

A2: For electron-deficient heteroaryl halides, sterically hindered and electron-rich biaryl monophosphine ligands are generally the most effective.[3][4][5] A robust starting point is a combination of a G3 or G4 precatalyst with a ligand such as XPhos or BrettPhos.[5][6] These ligands promote the formation of the active monoligated palladium species, which can accelerate the catalytic cycle and overcome substrate inhibition.[3]

Q3: What is the recommended base and solvent for this transformation?

A3: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[7] However, for substrates with base-sensitive functional groups, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures.[8][9] The choice of solvent is crucial for dissolving both the reagents and the base.[6] Apolar aprotic solvents like toluene and dioxane are standard.[4][10] For inorganic bases with poor solubility in organic solvents, a biphasic system (e.g., toluene/water) or the use of a co-solvent might be beneficial.[10]

Q4: How can I minimize the formation of side products like hydrodehalogenation?

A4: Hydrodehalogenation (replacement of bromine with hydrogen) can occur as a side reaction, often competing with the desired amination.[10] This is typically caused by β-hydride elimination from the palladium-amido intermediate.[3] Using bulky, electron-rich ligands can favor the desired reductive elimination over β-hydride elimination.[3][11] Ensuring an efficient reaction rate by optimizing temperature and catalyst concentration can also minimize the time available for side reactions to occur.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Catalyst Inactivation: The amino group on the pyridine substrate may be inhibiting the palladium catalyst.[1][2] 2. Inactive Precatalyst: The Pd(0) active species is not forming efficiently. 3. Poor Reagent Quality: Impure reagents, wet solvent, or presence of oxygen.[10]1. Screen Ligands: Switch to a more sterically hindered and electron-rich ligand (e.g., RuPhos, BrettPhos) to prevent substrate coordination.[2] 2. Use a Precatalyst: Employ a well-defined precatalyst (e.g., XPhos Pd G3) which activates under mild conditions with a weak base.[6][8] 3. Ensure Inert Conditions: Thoroughly degas solvents and use an inert atmosphere (Argon or Nitrogen).[10][12] Use freshly opened, high-purity reagents.
Reaction Stalls / Incomplete Conversion 1. Insufficient Base Strength/Solubility: The base may not be strong enough or soluble enough to facilitate the deprotonation of the amine.[6][10] 2. Low Reaction Temperature: The energy barrier for a key step (e.g., oxidative addition) may not be overcome.1. Change Base/Solvent: Switch from a weaker base (e.g., K₂CO₃) to a stronger one (e.g., NaOtBu). If using an inorganic base, consider a solvent system like dioxane or toluene/water to improve solubility.[4][10] 2. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments, typically between 80-110 °C.[12]
Formation of Palladium Black 1. Catalyst Decomposition: The ligand may not be effectively stabilizing the palladium species throughout the catalytic cycle, leading to aggregation.[10] 2. High Temperature: Excessive heat can accelerate catalyst decomposition pathways.1. Increase Ligand:Pd Ratio: Increase the ratio slightly (e.g., from 1:1 to 1.2:1) to ensure the palladium center remains coordinated and stabilized. 2. Use a More Robust Ligand: Bidentate ligands like Xantphos or dppf can offer greater thermal stability in some cases, although they may be less active for this specific substrate.[2] 3. Lower Temperature: If possible, try running the reaction at a lower temperature for a longer duration.
Multiple Unidentified Products 1. Substrate Decomposition: The starting material or product may be sensitive to the strong base or high temperature.[13] 2. Side Reactions: Besides hydrodehalogenation, other side reactions like diarylation of the incoming amine may occur.1. Screen Weaker Bases: Test bases like K₃PO₄ or Cs₂CO₃.[9] 2. Lower Temperature: Reduce the reaction temperature. 3. Adjust Stoichiometry: Use a slight excess of the amine coupling partner to favor the desired product.

Catalyst & Ligand Screening Data

The following table summarizes performance data for common catalysts and ligands in the amination of bromopyridines, providing a baseline for optimization.

Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield RangeReference / Notes
Pd₂(dba)₃ / LigandXPhosNaOtBuToluene100Good to ExcellentA highly active system for heteroaryl halides.[9]
Pd₂(dba)₃ / LigandBINAPNaOtBuToluene80Moderate to GoodFirst-generation bidentate ligand, may be less effective for this substrate.[7]
Pd(OAc)₂ / LigandXPhosK₃PO₄Dioxane100GoodDioxane can improve solubility.[4] K₃PO₄ is a milder base.[9]
XPhos Pd G3(Internal)NaOtBuToluene80-100Good to ExcellentPrecatalyst allows for easier setup and activation.[6]
Pd₂(dba)₃ / LiganddppfNaOtBuToluene100ModerateBidentate ligand, may offer more stability but lower activity.[3]

Visual Guides

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Analysis Reagents Weigh Catalyst, Ligand, Base, 5-bromopyridin-3-amine Solvent Degas Anhydrous Solvent Combine Combine Solids in Schlenk Tube Reagents->Combine Inert Evacuate & Backfill with Ar/N₂ (3x) Combine->Inert AddSolvent Add Solvent & Amine Partner Inert->AddSolvent Heat Heat to Target Temp (80-110 °C) AddSolvent->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Quench Cool & Quench Reaction Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Standard experimental workflow for Buchwald-Hartwig amination.

G Start Low or No Yield Cause1 Catalyst Inhibition? Start->Cause1 Cause2 Poor Solubility? Start->Cause2 Cause3 Conditions Too Mild? Start->Cause3 Cause4 Poor Reagent Quality? Start->Cause4 Sol1 Screen Bulky Ligands (e.g., XPhos, BrettPhos) Cause1->Sol1 Sol2 Change Solvent (Toluene -> Dioxane) Cause2->Sol2 Sol3 Increase Temperature Switch to Stronger Base (NaOtBu) Cause3->Sol3 Sol4 Degas Solvents Use Fresh Reagents Cause4->Sol4

Caption: Troubleshooting flowchart for low-yield reactions.

General Experimental Protocol

This protocol serves as a robust starting point for the amination of 5-bromopyridin-3-amine. Optimization of specific parameters will likely be necessary.

Materials:

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

  • 5-bromopyridin-3-amine (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1 M concentration)

  • Oven-dried glassware (Schlenk tube or similar) and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (or Pd source and ligand), the base, and 5-bromopyridin-3-amine to an oven-dried Schlenk tube containing a magnetic stir bar.[12]

  • Inert Atmosphere: Seal the tube, and if not in a glovebox, evacuate and backfill with inert gas. Repeat this cycle three times to ensure the vessel is free of oxygen.[12]

  • Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner (if liquid). If the amine is a solid, it should be added in step 1.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously.[12]

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under an inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.[12]

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[12]

References

Identifying and minimizing byproducts in 5-Phenylpyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Phenylpyridin-3-amine. The primary synthetic routes covered are Palladium-catalyzed cross-coupling reactions, which are pivotal in the formation of the C-C and C-N bonds necessary for the final product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying the root cause and providing actionable solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Palladium catalyst may be oxidized or improperly activated.- Ensure the use of a high-purity palladium precatalyst and phosphine ligand. - Prepare the active Pd(0) catalyst in situ under strictly inert conditions (e.g., using a glovebox or Schlenk line). - Consider using a pre-formed, air-stable Pd(0) catalyst.
2. Ineffective Base: The base may be weak, impure, or deactivated.- Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄). - Ensure the base is fresh and has not been deactivated by moisture or air.
3. Presence of Oxygen or Moisture: These can deactivate the catalyst and react with reagents.- Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Formation of Significant Side Products 1. Bis-amination/Diarylation: Formation of N1,N5-diphenylpyridine-3,5-diamine or 3,5-diphenylpyridine.- Carefully control the stoichiometry. Use a slight excess of the mono-functionalized reagent. - Optimize reaction time; shorter reaction times may favor mono-substitution.[1] - Consider using microwave irradiation, which can improve yields of mono-aminated products in similar systems.[1]
2. Hydrodehalogenation: Loss of a halogen atom from the starting material without coupling.- Select a ligand that promotes reductive elimination over β-hydride elimination. - Ensure the purity of the starting materials and solvents.
3. Homocoupling: Formation of biphenyl from the boronic acid reagent.- Use a precise stoichiometry of the boronic acid (typically 1.1-1.2 equivalents). - A milder base or a different catalyst system may mitigate this issue.[2]
Difficult Purification 1. Co-eluting Impurities: Byproducts having similar polarity to the desired product.- Optimize the mobile phase for column chromatography; consider a multi-solvent system. - Consider derivatizing the desired product or a major impurity to alter its polarity before chromatography.
2. Presence of Palladium Residues: Residual palladium from the catalyst can contaminate the product.- After the reaction, wash the organic phase with an aqueous solution of a thiol-containing reagent (e.g., thiourea). - Use a palladium scavenger resin.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods are based on palladium-catalyzed cross-coupling reactions. The two primary strategies are:

  • Suzuki-Miyaura Coupling: This involves the reaction of a 3-amino-5-halopyridine (e.g., 3-amino-5-bromopyridine) with phenylboronic acid.[2]

  • Buchwald-Hartwig Amination: This route couples a 5-phenyl-3-halopyridine with an amine, such as aniline.[1][3]

Q2: How can I minimize the formation of the bis-aminated byproduct in a Buchwald-Hartwig reaction?

A2: To minimize the formation of N1,N5-diphenylpyridine-3,5-diamine, precise control over the reaction stoichiometry is crucial. Using a slight excess of the dihalopyridine relative to the amine can favor mono-amination.[1] Additionally, shorter reaction times can also reduce the extent of the second amination.[1]

Q3: What role does the ligand play in the synthesis, and how do I choose the right one?

A3: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and selectivity. For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands like Xantphos or BINAP are often effective.[3] For Suzuki couplings, phosphine ligands such as triphenylphosphine are commonly used.[4] The optimal ligand often needs to be determined empirically for a specific substrate combination.

Q4: Can the unprotected amine group on the pyridine ring interfere with a Suzuki coupling reaction?

A4: Yes, the primary amine can potentially interfere. The labile protons of primary amines can make them less suitable substrates for Suzuki couplings.[5][6] One strategy to circumvent this is to protect the amine group, for example, as an acetamide, before performing the coupling reaction.[6]

Q5: What are the best practices for setting up a cross-coupling reaction to ensure reproducibility?

A5: To ensure reproducibility, it is essential to maintain an inert atmosphere throughout the reaction by using degassed solvents and reagents and maintaining a positive pressure of an inert gas like argon or nitrogen.[1] The purity of the catalyst, ligands, and base is also critical. Reactions should be monitored by techniques like TLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-amino-5-bromopyridine with phenylboronic acid.

Materials:

  • 3-Amino-5-bromopyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)

  • Potassium phosphate (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • In a Schlenk flask, combine 3-amino-5-bromopyridine, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.[2]

  • Add 1,4-dioxane and water to the flask.[2]

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[2]

  • Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of this compound

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of 5-bromo-3-aminopyridine with a phenyl source, which can be adapted for the synthesis of this compound from a corresponding 5-phenyl-3-halopyridine.

Materials:

  • 5-Phenyl-3-bromopyridine (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a Schlenk tube.[3]

  • Add anhydrous toluene, 5-phenyl-3-bromopyridine, and aniline.[7]

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.[1]

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_start Starting Materials cluster_reaction Suzuki Coupling cluster_product Product & Purification A 3-Amino-5-bromopyridine C Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane/Water 85-95°C A->C B Phenylboronic Acid B->C D Crude this compound C->D E Work-up (Extraction, Washing) D->E F Purification (Column Chromatography) E->F G Pure this compound F->G

Caption: Synthetic workflow for this compound via Suzuki coupling.

G cluster_byproducts Byproduct Analysis cluster_solutions Troubleshooting Actions start Low Yield or Multiple Products? homocoupling Homocoupling Product (Biphenyl) start->homocoupling Suzuki? bis_amination Bis-amination Product start->bis_amination Buchwald? dehalogenation Dehalogenated Starting Material start->dehalogenation Both? inertness Ensure Inert Atmosphere start->inertness General Issue stoichiometry Adjust Stoichiometry homocoupling->stoichiometry bis_amination->stoichiometry reaction_time Optimize Reaction Time bis_amination->reaction_time catalyst Screen Ligands/Catalysts dehalogenation->catalyst

Caption: Troubleshooting decision tree for byproduct identification.

G pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition (Ar-X) pd_transmetalation Ar-Pd(II)(Ar')L₂ pd_oxidative->pd_transmetalation Transmetalation (Ar'-B(OH)₂) pd_transmetalation->pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Strategies for improving the yield of 5-Phenylpyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Phenylpyridin-3-amine. The guidance focuses on improving reaction yields and addressing common experimental challenges.

Recommended Synthetic Pathway

A robust and common strategy for synthesizing this compound involves a two-step approach starting from 3,5-dibromopyridine. This pathway consists of a selective Buchwald-Hartwig amination followed by a Suzuki-Miyaura cross-coupling reaction.

G start 3,5-Dibromopyridine step1 5-Bromo-3-aminopyridine start->step1 Step 1 product This compound step1->product Step 2 reagent1 Buchwald-Hartwig Amination (e.g., NH3 source, Pd catalyst, ligand, base) reagent1->start reagent2 Suzuki-Miyaura Coupling (Phenylboronic acid, Pd catalyst, base) reagent2->step1

Caption: Recommended two-step synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

General Synthesis Strategy

Q1: What are the most effective strategies for synthesizing this compound?

A1: The most prevalent and versatile strategies involve palladium-catalyzed cross-coupling reactions.[1] A highly effective approach is a two-step synthesis:

  • Selective Amination: A Buchwald-Hartwig amination on a di-halogenated pyridine, like 3,5-dibromopyridine, to introduce the amine group selectively.[2]

  • C-C Bond Formation: A Suzuki-Miyaura coupling to introduce the phenyl group at the remaining halogenated position.[3]

Alternative routes like Chan-Lam coupling or Ullmann condensation can also be employed for the C-N bond formation, each with specific advantages regarding reaction conditions and substrate tolerance.[4]

Q2: Why is a Suzuki-Miyaura coupling of 5-bromopyridin-3-amine the recommended final step?

A2: The Suzuki-Miyaura coupling is a robust and well-established method for forming C-C bonds.[3] It offers several advantages for this specific transformation:

  • High Functional Group Tolerance: It is generally tolerant of the free amine group on the pyridine ring, although protection may sometimes improve yields.[5][6]

  • Commercial Availability: Phenylboronic acid and a wide variety of palladium catalysts and ligands are commercially available.

  • Well-Understood Mechanism: The reaction mechanism is extensively studied, which aids in troubleshooting.[7]

Troubleshooting the Suzuki-Miyaura Coupling Step

Q3: My Suzuki coupling yield is low. What are the most common causes?

A3: Low yields in Suzuki couplings can stem from several factors:[8]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[5] Using bulky, electron-rich phosphine ligands can mitigate this.

  • Inefficient Base: The base is crucial for the transmetalation step.[7] Its strength, solubility, and compatibility with other reagents are critical.

  • Poor Reagent Quality: Degradation of the boronic acid or impurities in the solvent or starting materials can negatively impact the reaction.

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[8]

Q4: I am observing significant debromination of my 5-bromo-3-aminopyridine starting material. How can I prevent this?

A4: Debromination is a known side reaction in Suzuki couplings.[3] To minimize it, you can try the following:

  • Use a Milder Base: Strong bases can sometimes promote protodebromination. Switching from a strong base like K₃PO₄ to a milder one like K₂CO₃ may help.[3]

  • Change the Catalyst System: Some palladium-ligand combinations are more prone to this side reaction. Experimenting with different ligands can be beneficial.

  • Lower Reaction Temperature: Running the reaction at the lowest effective temperature can reduce the rate of side reactions.

Q5: Does the free amine group on 5-bromopyridin-3-amine interfere with the Suzuki coupling? Should I protect it?

A5: Yes, the unprotected amine group can potentially interfere with the reaction.[5] Primary amines can have labile protons that may be unsuitable for some Suzuki conditions.[5] While direct coupling is often possible, protecting the amine (e.g., as an acetamide) can sometimes lead to higher and more consistent yields by preventing coordination with the catalyst.[6] If you choose this route, an additional deprotection step will be required after the coupling.

Troubleshooting the Buchwald-Hartwig Amination Step

Q6: I am getting low yields in the selective mono-amination of 3,5-dibromopyridine. What should I optimize?

A6: Optimizing a Buchwald-Hartwig amination requires careful selection of the catalyst, ligand, base, and solvent.[9][10] Key factors to consider include:

  • Catalyst/Ligand Choice: The combination of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand (e.g., Xantphos, BINAP) is critical.[9][11] Bulky, electron-rich ligands often give the best results.

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[2] The choice of base can significantly influence reaction rate and yield.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically required.[2][9]

  • Reaction Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed efficiently.[2]

Q7: I am observing the formation of 3,5-diaminopyridine (bis-amination). How can I improve selectivity for the desired mono-aminated product?

A7: Preventing the second amination is key to achieving high yields of the mono-substituted product. Strategies to improve selectivity include:

  • Control Stoichiometry: Use a slight excess of 3,5-dibromopyridine relative to the ammonia source or amine.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the mono-amination product.

  • Microwave Irradiation: Microwave-assisted synthesis has been reported to provide rapid access to mono-aminated products from 3,5-dibromopyridine in high yield, often minimizing the formation of the bis-aminated by-product.[12] This is because the electron-donating amino group deactivates the pyridine ring towards further nucleophilic aromatic substitution.[12]

Purification

Q8: What are the recommended methods for purifying the final product, this compound?

A8: The primary method for purifying this compound and related compounds is silica gel column chromatography.[1][13]

  • Column Chromatography: A gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is effective.[3] For more polar compounds, a small percentage of methanol in dichloromethane or ethyl acetate can be used.[13]

  • Recrystallization: If the crude product is of sufficient purity, recrystallization can be an excellent method to obtain highly pure material.[13] Identifying a suitable solvent system is crucial for this technique.

Quantitative Data Summary

The optimal reaction conditions are highly substrate-dependent. The tables below provide a starting point for optimization based on literature for analogous transformations.

Table 1: Representative Parameters for Suzuki-Miyaura Coupling Optimization

Parameter Reagent/Condition Typical Range/Value Purpose & Notes
Pd Catalyst Pd(PPh₃)₄ 2-5 mol% Common choice for Suzuki couplings.[6]
Pd(dppf)Cl₂ 2-5 mol% Often effective for heteroaromatic substrates.
Ligand SPhos, XPhos 4-10 mol% Bulky, electron-rich ligands can improve yields with challenging substrates.[8]
Base K₃PO₄ 2.0 - 3.0 equiv. Strong base, often used in aqueous dioxane.[3][6]
K₂CO₃ 2.0 - 3.0 equiv. Milder base, can help reduce debromination.[11]
Solvent 1,4-Dioxane / Water 4:1 to 10:1 Standard solvent system for Suzuki couplings.[3][6]
Toluene / Water 10:1 Alternative solvent system.[8]

| Temperature | 85 - 110 °C | - | Higher temperatures are often needed to drive the reaction to completion.[3] |

Table 2: Representative Parameters for Buchwald-Hartwig Amination Optimization

Parameter Reagent/Condition Typical Range/Value Purpose & Notes
Pd Catalyst Pd₂(dba)₃ 1-2 mol% Common palladium(0) source.[2][9]
Pd(OAc)₂ 2-5 mol% Palladium(II) precursor that is reduced in situ.[9]
Ligand Xantphos 2-4 mol% Wide-bite-angle ligand, good for preventing β-hydride elimination.[1][9]
(±)-BINAP 3-6 mol% Another effective ligand for C-N coupling.[2][9]
Base NaOtBu 1.4 - 2.0 equiv. Strong, non-nucleophilic base.[2]
Cs₂CO₃ 1.5 - 2.0 equiv. Another common base, sometimes milder.[11]
Solvent Toluene 0.1 - 0.5 M Anhydrous conditions are critical.[2]
1,4-Dioxane 0.1 - 0.5 M Ensure solvent is anhydrous.

| Temperature | 80 - 110 °C | - | Reaction often requires heating for 12-24 hours.[2] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 5-bromo-3-aminopyridine with phenylboronic acid.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 5-bromo-3-aminopyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).[3][6]

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.[3]

  • Degassing: Seal the flask and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.[8]

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.[1] Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product.[3]

Protocol 2: Synthesis of 5-Bromo-3-aminopyridine via Buchwald-Hartwig Amination

This protocol describes a general procedure for the selective mono-amination of 3,5-dibromopyridine.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 3,5-dibromopyridine (1.0 equiv.), a palladium precursor such as Pd₂(dba)₃ (0.02 equiv.), a suitable ligand like (±)-BINAP (0.03 equiv.), and sodium tert-butoxide (1.4 equiv.).[2] The amine source (e.g., an ammonia surrogate) would be added at 1.1 equivalents.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[2]

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with water. Dilute with ethyl acetate and filter through Celite. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to isolate 5-bromo-3-aminopyridine.

Appendices: Visualization of Key Processes

G pd0 Pd(0)L2 pd_ox Ar-Pd(II)-X (L2) pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)-Ar' (L2) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-Ar' (Product) pd_trans->product arx Ar-X (5-bromo-3-aminopyridine) arx->pd_ox ar_boronic Ar'-B(OH)2 (Phenylboronic acid) ar_boronic->pd_trans base Base (e.g., K3PO4) base->pd_trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7]

G start Low Yield or No Reaction q1 Check Starting Materials (Purity, Degradation) start->q1 q2 Review Reaction Setup (Inert atmosphere, Temp) q1->q2 If OK a1 Use fresh reagents, recrystallize/purify SM q1->a1 Issue Found q3 Evaluate Catalyst System (Pd source, Ligand) q2->q3 If OK a2 Ensure proper degassing, verify temperature q2->a2 Issue Found q4 Optimize Base & Solvent q3->q4 If OK a3 Screen different ligands (e.g., Buchwald ligands) q3->a3 Issue Found a4 Screen bases (e.g., K3PO4, Cs2CO3) & ensure anhydrous solvent q4->a4 Issue Found end Improved Yield q4->end If OK

References

Technical Support Center: Overcoming Poor Solubility of 5-Phenylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 5-Phenylpyridin-3-amine in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound possesses a phenyl and a pyridine ring, which are aromatic and thus hydrophobic in nature. While the amine group can participate in hydrogen bonding, the large nonpolar surface area of the molecule limits its interaction with water, leading to poor aqueous solubility.[1][2]

Q2: What is the first step I should take to improve the solubility of this compound?

A2: The initial and often simplest approach is to assess the kinetic solubility of the compound by first dissolving it in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), before preparing the final aqueous solution.[3][4][5] It is crucial to ensure the final concentration of the organic solvent is compatible with your specific biological assay to avoid solvent-induced artifacts.[6]

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, pH modification can be a very effective strategy. As an aromatic amine, this compound is a weak base.[2][7] Lowering the pH of the solution with a pharmaceutically acceptable acid will protonate the amine group, forming a more water-soluble salt.[8][9] It is important to determine the pKa of the compound to select an appropriate buffer pH that ensures the compound remains in its ionized, more soluble form.[10]

Q4: What are co-solvents and how can they help?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[11][12] They work by reducing the polarity of the solvent system. Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[11][13] The choice and final concentration of the co-solvent must be carefully evaluated for compatibility with the biological assay.

Q5: Are there other advanced techniques to improve solubility?

A5: Yes, several advanced methods can be employed if simpler techniques are insufficient. These include the use of cyclodextrins to form inclusion complexes that enhance solubility, the addition of surfactants to form micelles that encapsulate the compound, and the formulation of the compound into nanoparticles to increase its surface area for dissolution.[11][14][15][16][17][18][19][20][21]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution into aqueous buffer.

Cause: The aqueous buffer cannot maintain the solubility of this compound at the desired concentration, especially after being diluted from a high-concentration organic stock solution. This is a common issue with compounds that have poor aqueous solubility.[5]

Solution Pathway:

start Precipitation Observed step1 Increase Co-solvent Concentration (e.g., DMSO, Ethanol) start->step1 step2 Check Assay Tolerance to Co-solvent step1->step2 Is concentration tolerable? step3 Adjust pH to Acidic Range (e.g., pH 4-6) step2->step3 No end_success Compound Solubilized step2->end_success Yes step4 Verify Compound Stability at Lower pH step3->step4 Is compound stable? step5 Utilize Cyclodextrins (e.g., HP-β-CD) step4->step5 Yes end_fail Further Formulation Development Needed step4->end_fail No step6 Evaluate Impact on Assay Performance step5->step6 Does it interfere? step6->end_success No step6->end_fail Yes start Inconsistent Assay Results step1 Determine Kinetic Solubility in Assay Buffer start->step1 step2 Compare with Test Concentration step1->step2 step3 Lower Test Concentration to below Solubility Limit step2->step3 Test Conc. > Solubility end_success Consistent Results Obtained step2->end_success Test Conc. <= Solubility step4 Re-evaluate Biological Activity step3->step4 step5 Employ Solubility Enhancement Technique (pH, Co-solvents, Cyclodextrins) step4->step5 Activity Lost, Higher Conc. Needed step4->end_success Activity Confirmed end_continue Re-test with Enhanced Solubility step5->end_continue start Prepare 10 mM Stock in DMSO step1 Dispense Assay Buffer into 96-well Plate start->step1 step2 Add Increasing Volumes of Stock Solution step1->step2 step3 Incubate at Assay Temperature step2->step3 step4 Measure Turbidity/Light Scatter step3->step4 end_result Determine Highest Soluble Concentration step4->end_result

References

Technical Support Center: Co-solvent Selection for 5-Phenylpyridin-3-amine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection and use of co-solvents for dissolving 5-Phenylpyridin-3-amine in cell culture media. The following information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the best initial co-solvents to consider for dissolving this compound for cell culture experiments?

A1: Due to its chemical structure, a phenylpyridine amine, this compound is predicted to have low solubility in aqueous solutions like cell culture media. Therefore, the use of an organic co-solvent is necessary to prepare a stock solution. The most common and recommended initial co-solvent for such hydrophobic compounds is Dimethyl Sulfoxide (DMSO). Ethanol can also be considered as an alternative.

Q2: Why is my this compound precipitating when I add it to my cell culture medium?

A2: Precipitation of a compound upon dilution of a concentrated stock solution into an aqueous medium is a common issue known as "crashing out".[1] This occurs when the final concentration of the compound exceeds its solubility limit in the cell culture medium. Several factors can contribute to this:

  • High Final Concentration: The desired experimental concentration of this compound may be higher than its aqueous solubility.[1]

  • Rapid Dilution: Adding a concentrated stock solution directly and quickly into the medium can cause localized supersaturation and immediate precipitation.[1]

  • Low Temperature of Media: Using cold media can decrease the solubility of the compound.[1]

  • Media Composition: Interactions with salts, proteins, and other components in the culture medium can reduce the compound's solubility.[2]

Q3: What is the maximum recommended final concentration of DMSO or ethanol in cell culture?

A3: The maximum tolerated concentration of a co-solvent is highly cell-line dependent and should always be determined experimentally. However, general guidelines exist:

Co-solventRecommended Max. Final ConcentrationNotes
DMSO ≤ 0.5% (v/v)Many cell lines tolerate up to 1%, but some sensitive or primary cells may show toxicity at concentrations above 0.1%.[3]
Ethanol ≤ 0.5% (v/v)Similar to DMSO, tolerance varies. Some robust cell lines may tolerate up to 1%.[4]

It is crucial to include a vehicle control (media with the same final concentration of the co-solvent) in all experiments to account for any solvent-induced effects.

Q4: Are there alternatives to DMSO and ethanol if my compound is still not soluble or if my cells are too sensitive?

A4: Yes, several other options can be explored:

  • Co-solvent Mixtures: Using a combination of solvents, such as DMSO and ethanol, or incorporating agents like polyethylene glycol (PEG) or propylene glycol might enhance solubility.

  • Solubilizing Agents: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5]

  • Formulation Strategies: For preclinical development, more advanced formulation techniques such as lipid-based or polymer-based nanoparticle encapsulation can be employed.[5]

Troubleshooting Guides

Problem 1: Immediate precipitation of this compound upon addition to media.

This guide provides a step-by-step approach to address immediate precipitation.

A Start: Precipitation Observed B Step 1: Optimize Dilution Technique - Pre-warm media to 37°C. - Add stock solution dropwise while gently vortexing. A->B Precipitation persists C Step 2: Reduce Final Concentration - Lower the target concentration of this compound. B->C Precipitation persists D Step 3: Decrease Stock Concentration - Prepare a less concentrated stock solution in the co-solvent. C->D Precipitation persists E Step 4: Explore Alternative Co-solvents - Test ethanol or a mixture of co-solvents. D->E Precipitation persists F End: Compound Solubilized E->F Success

Caption: Troubleshooting workflow for immediate compound precipitation.

Problem 2: Delayed precipitation of this compound in the incubator.

If the compound appears soluble initially but precipitates over time, consider the following.

A Start: Delayed Precipitation Observed B Cause 1: Temperature Fluctuations - Minimize time outside the incubator. - Ensure stable incubator temperature. A->B C Cause 2: pH Changes in Media - Monitor media pH, especially in dense cultures. - Change media more frequently if needed. A->C D Cause 3: Media Evaporation - Ensure proper incubator humidification. - Use sealed plates for long-term experiments. A->D E Cause 4: Compound Instability - Assess compound stability at 37°C. - Prepare fresh compound-media solutions more frequently. A->E F End: Stable Solution DMSO DMSO PI3K_AKT PI3K/AKT Pathway DMSO->PI3K_AKT Induces Activation MAPK MAPK Pathways (ERK, JNK, p38) DMSO->MAPK Modulates Phosphorylation NFkB NF-κB Pathway DMSO->NFkB Suppresses Activation Ethanol Ethanol Membrane Membrane Fluidity Ethanol->Membrane Alters RTK RTK Signaling (e.g., VEGFR) Ethanol->RTK Disrupts PKC PKC Activity Membrane->PKC Indirectly Affects Membrane->RTK Indirectly Affects

References

Addressing streaking of aminopyridine compounds in silica gel chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aminopyridine Analysis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering streaking issues with aminopyridine compounds during silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of streaking for aminopyridine compounds on a silica gel column?

A1: The most common reason for the streaking or "tailing" of aminopyridine compounds on a standard silica gel column is the interaction between the basic aminopyridine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] These acidic sites can protonate the basic amine, leading to strong ionic interactions.[1][2] This strong binding causes the compound to elute slowly and unevenly, resulting in poor peak shape, streaking, and sometimes irreversible adsorption to the stationary phase.[1]

Q2: How does adding a basic modifier to the mobile phase prevent streaking?

A2: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase helps to "deactivate" the acidic silanol groups on the silica surface.[1][3] The basic modifier competes with the aminopyridine for binding to these acidic sites.[1][4] By blocking these strong interaction sites, the modifier minimizes the analyte's tendency to bind too strongly, which leads to sharper, more symmetrical peaks and improved separation.[1][4]

Q3: Are there alternatives to modifying the mobile phase to reduce streaking?

A3: Yes, several other strategies can be effective:

  • Use an Alternative Stationary Phase: Amine-functionalized or "deactivated" silica columns are less acidic and reduce the strong interactions that cause streaking with basic compounds.[2][5][6] Alumina, which can be basic or neutral, is another alternative to silica gel.[6]

  • Pre-treat the Silica Gel: Before packing the column, the silica gel can be treated with a basic solution, like one containing triethylamine, to neutralize the acidic sites.[7][8]

Troubleshooting Guide

My aminopyridine compound is streaking on the TLC plate. What should I do?

Follow this troubleshooting workflow to diagnose and solve the issue.

G start Streaking Observed with Aminopyridine q1 Is the mobile phase a neutral solvent system? start->q1 sol1 Add a Basic Modifier (e.g., 0.1-2% Triethylamine or Ammonia) to the mobile phase. q1->sol1 Yes q3 Is the sample concentration too high? q1->q3 No q2 Is streaking still present? sol1->q2 sol2 Consider Alternative Stationary Phase (e.g., Amine-functionalized silica, Alumina) q2->sol2 Yes end Problem Resolved q2->end No sol2->end q3->sol1 No sol3 Dilute the sample and re-spot the TLC plate. q3->sol3 Yes sol3->end

Troubleshooting workflow for aminopyridine streaking.

Quantitative Data

The addition of a basic modifier to the mobile phase can significantly improve the chromatographic profile of aminopyridine compounds. The table below illustrates the typical effect of adding triethylamine (TEA) on the Retention Factor (Rf) and Tailing Factor (Tf).

Mobile Phase CompositionRetention Factor (Rf)Tailing Factor (Tf)*Peak/Spot Shape
50% Ethyl Acetate / 50% Hexane0.152.5Severe Streaking
50% Ethyl Acetate / 50% Hexane + 0.5% TEA0.351.2Symmetrical Spot
50% Ethyl Acetate / 50% Hexane + 1.0% TEA0.401.1Symmetrical Spot

*A Tailing Factor (Tf) of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing. The Tailing Factor is calculated as Tf = (a+b)/2a, where 'a' is the distance from the peak's leading edge to the midpoint and 'b' is the distance from the midpoint to the trailing edge, measured at 5% of the peak height.[9]

Experimental Protocols

Protocol 1: Modifying the Mobile Phase with Triethylamine (TEA)

This protocol is for preparing a modified eluent to be used in both Thin Layer Chromatography (TLC) and column chromatography.

Objective: To prevent streaking of basic compounds like aminopyridines.

Materials:

  • Solvents for mobile phase (e.g., Ethyl Acetate, Hexane)

  • Triethylamine (TEA)

  • Graduated cylinders

  • Glass bottle for mixing

Procedure:

  • Prepare the desired volume of your primary solvent mixture. For example, to make 200 mL of 50% Ethyl Acetate in Hexane, measure 100 mL of Ethyl Acetate and 100 mL of Hexane.

  • Pour the primary solvent mixture into a clean, dry glass bottle.

  • Add the required amount of TEA. For a 1% TEA solution, add 2 mL of TEA to the 200 mL of solvent mixture.[5] The typical concentration range for TEA is 0.1% to 5%.[5]

  • Cap the bottle and swirl gently to ensure the mixture is homogeneous.

  • Use this modified mobile phase to run your TLC or column. When running a column, it is good practice to flush the packed silica gel with one or two column volumes of the modified eluent before loading your sample.[7]

Protocol 2: Dry Loading a Sample for Column Chromatography

This method is useful for samples that are not readily soluble in the mobile phase or to ensure a very even application onto the column.

Objective: To apply the aminopyridine sample to the column adsorbed onto silica for improved separation.

Materials:

  • Crude aminopyridine sample

  • Silica gel (same type as used for the column)

  • A solvent that fully dissolves the sample (e.g., Dichloromethane or Methanol)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude sample completely in a minimal amount of a suitable solvent in a round-bottom flask.

  • Add a small amount of silica gel to the flask (typically 2-3 times the weight of your crude sample).[10]

  • Swirl the flask to create a slurry.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder of silica gel coated with your sample is obtained.[10][11]

  • Carefully add this powder to the top of your packed and equilibrated chromatography column.

  • Gently tap the side of the column to settle the dry-loaded sample into a flat, even band.

  • Carefully add a thin protective layer of sand on top of the sample layer before slowly adding the mobile phase.[10]

  • Begin eluting the column as planned.

References

Technical Support Center: Preventing Catalyst Poisoning in Cross-Coupling Reactions of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions of aminopyridine substrates. The unique electronic properties of aminopyridines, particularly the presence of a basic nitrogen atom within the pyridine ring and an amino substituent, present significant hurdles, most notably catalyst poisoning. This guide is intended for researchers, scientists, and drug development professionals to aid in the successful execution of these critical synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions involving aminopyridines so challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom of the pyridine ring and the amino group. These nitrogen atoms can coordinate strongly with the palladium catalyst, leading to the formation of stable, inactive complexes. This process, known as catalyst poisoning, effectively removes the catalyst from the reaction's catalytic cycle, resulting in low or no product formation.[1] This is a well-documented issue, often referred to as the "2-pyridyl problem" when the coupling site is adjacent to the ring nitrogen.[2]

Q2: What are the common signs of catalyst poisoning in my reaction?

A2: Common indicators of catalyst poisoning include:

  • Low to no conversion: The most obvious sign is the failure of the starting materials to be consumed, even after extended reaction times or at elevated temperatures.[1]

  • Stalled reaction: The reaction may proceed initially but then stops before reaching completion.

  • Formation of palladium black: The precipitation of black, insoluble palladium metal is a visual cue that the active Pd(0) catalyst has agglomerated and become inactive.[3]

  • Inconsistent yields: Reactions that are difficult to reproduce, with yields varying significantly between batches, can also be a symptom of catalyst poisoning, which is sensitive to trace impurities and reaction conditions.

Q3: What are the primary side reactions to look out for?

A3: Besides catalyst poisoning, several side reactions can occur:

  • Hydrodehalogenation: The replacement of the halide on the pyridine ring with a hydrogen atom is a common side reaction, particularly with less reactive aryl chlorides.[4] This can be exacerbated by certain bases or the presence of trace water.

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide can occur, often promoted by the presence of oxygen.[2][3]

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of the parent pyridine without the desired coupling partner.[5]

Troubleshooting Guides

Issue 1: Low to No Product Formation

If you are observing poor or no yield in your aminopyridine cross-coupling reaction, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Evaluate the Catalyst System

  • Ligand Choice: The selection of the ligand is critical. For aminopyridine substrates, bulky, electron-rich phosphine ligands are often necessary to promote the desired reaction and prevent catalyst inhibition.[3] Consider switching to ligands such as XPhos, SPhos, or RuPhos, which have demonstrated success in these challenging couplings.[5][6]

  • Palladium Source: The choice of palladium precursor can impact the formation of the active Pd(0) catalyst. Using a pre-catalyst, such as a G3 or G4 palladacycle, can lead to more consistent and efficient generation of the active species compared to sources like Pd(OAc)₂.[4]

  • Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to overcome partial deactivation.[2][4]

Step 2: Optimize Reaction Conditions

  • Base Selection: The choice of base is crucial and can significantly influence the reaction outcome. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used.[7][8] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required, especially for less reactive aryl chlorides.[4]

  • Solvent: Ensure the use of anhydrous and thoroughly degassed solvents. Common solvents for these reactions include 1,4-dioxane, toluene, and THF.[4][7] The presence of water or oxygen can lead to catalyst deactivation and side reactions.[1][3]

  • Temperature: Cross-coupling reactions of aminopyridines, especially with aryl chlorides, often require elevated temperatures (80-110 °C) to facilitate the oxidative addition step.[4]

Step 3: Consider Substrate Modification

  • Protecting Groups: While often undesirable due to extra synthetic steps, protection of the amino group can be a viable strategy to prevent its coordination to the palladium catalyst.[1]

Data Presentation

Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1585
23-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1582
34-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1578
44-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1580
Data adapted from a study on a close structural analog, providing expected yields under similar conditions.[7][9]

Table 2: Comparison of Reaction Conditions for the Buchwald-Hartwig Amination of Chloropyridines

SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
2-ChloropyridineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene10095
2-ChloropyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene10085
3-ChloropyridineN-MethylanilinePd(OAc)₂ / RuPhosNaOtBuToluene10092
4-ChloropyridineIndolePd(OAc)₂ / BrettPhosK₃PO₄t-AmylOH11088
This table summarizes typical conditions and yields for the amination of various chloropyridines, highlighting the need for robust catalyst systems.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine

  • Reagents:

    • 3-Amino-5-bromopyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₃PO₄ (2.0 equiv)

    • 1,4-Dioxane/degassed water (4:1 v/v)

  • Procedure:

    • To a dry reaction vessel, add 3-amino-5-bromopyridine, the arylboronic acid, and K₃PO₄.

    • Add the Pd(PPh₃)₄ catalyst.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[7]

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[7]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine

  • Reagents:

    • 2-Amino-5-bromo-4-methylpyridine (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4 mol%)

    • NaOtBu (1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox, add 2-amino-5-bromo-4-methylpyridine, the amine, NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.

    • Evacuate and backfill the Schlenk tube with an inert gas three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.[10]

Visualizations

Catalyst_Poisoning_Mechanism Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Aminopyridine Complex (Poisoned) Active_Catalyst->Inactive_Complex Binds to Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Enters Cycle Aminopyridine Aminopyridine Substrate Aminopyridine->Inactive_Complex Strong Coordination Catalytic_Cycle->Active_Catalyst Regenerates

Caption: Mechanism of catalyst poisoning by aminopyridines.

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst 1. Check Catalyst System - Ligand Choice - Pd Pre-catalyst - Catalyst Loading Start->Check_Catalyst Optimize_Conditions 2. Optimize Conditions - Base Selection - Anhydrous/Anaerobic - Temperature Check_Catalyst->Optimize_Conditions No Improvement Success Reaction Successful Check_Catalyst->Success Improvement Check_Purity 3. Verify Reagent Purity - Substrates - Solvents - Base Optimize_Conditions->Check_Purity No Improvement Optimize_Conditions->Success Improvement Check_Purity->Success Improvement

Caption: Troubleshooting workflow for failed reactions.

References

Technical Support Center: Managing Protodeboronation in Suzuki Couplings of Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving pyridine boronic acids. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you mitigate the common side reaction of protodeboronation and achieve higher yields and cleaner reaction profiles.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with pyridine boronic acids?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the pyridine boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the boronic acid, which reduces the yield of the desired cross-coupled product and complicates the purification process by introducing a pyridine byproduct.[2][3] Pyridine boronic acids, particularly 2-pyridylboronic acid, are highly susceptible to this decomposition pathway due to the influence of the basic nitrogen atom in the pyridine ring.[2][4][5]

Q2: What are the primary factors that promote the protodeboronation of pyridine boronic acids?

A2: Several factors can significantly influence the rate of protodeboronation:

  • pH: The pH of the reaction medium is a critical factor.[2] For 2-pyridylboronic acids, the rate of protodeboronation is often fastest under neutral pH conditions due to the formation of a reactive zwitterionic species.[1] Counterintuitively, both acidic and basic conditions can slow down this decomposition by shifting the equilibrium away from the zwitterion.[1][2]

  • Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.[3][6]

  • Choice of Base: While a base is necessary for the Suzuki-Miyaura catalytic cycle, strongly basic aqueous conditions can promote protodeboronation.[3][7]

  • Catalyst System: An inefficient palladium catalyst can allow more time for the competing protodeboronation reaction to occur.[8] Conversely, some bulky phosphine ligands used to accelerate cross-coupling can, under certain conditions, also promote palladium-catalyzed protodeboronation.[9][10]

  • Water: The presence of water can act as a proton source, facilitating protodeboronation, especially in combination with a base.[8][11]

Q3: How can I minimize protodeboronation in my Suzuki coupling reaction?

A3: Several strategies can be employed to suppress protodeboronation:

  • Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester or a salt can significantly enhance its stability.[1][8] Common derivatives include:

    • Pinacol esters: More stable than the corresponding boronic acids.[2][12]

    • MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, crystalline solids that can be used in a "slow release" strategy, keeping the concentration of the unstable free boronic acid low throughout the reaction.[1][2][7]

    • Organotrifluoroborate salts (R-BF3K): Offer increased stability and can be effective at suppressing protodeboronation.[2]

  • Optimization of Reaction Conditions:

    • Base: Use anhydrous and finely ground bases. Milder bases like K₃PO₄ or Cs₂CO₃ are often preferred.[8][11]

    • Temperature: Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover.[6][8]

    • Solvent: Use anhydrous solvents to minimize the presence of a proton source.[6][11]

  • Selection of a Highly Active Catalyst System: A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[3][8] Modern systems often involve bulky, electron-rich phosphine ligands.[5][13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause(s) Suggested Solution(s)
Low yield of desired product with significant recovery of the corresponding (deboronated) pyridine. High rate of protodeboronation.1. Switch to a more stable boronic acid derivative: Use a pinacol ester, MIDA boronate, or trifluoroborate salt instead of the free boronic acid.[2][13] 2. Optimize the base: Use an anhydrous, finely ground base like K₃PO₄ or Cs₂CO₃.[11][13] 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[6] 4. Ensure anhydrous conditions: Use anhydrous solvents and reagents.[11] 5. Increase catalyst efficiency: Use a highly active palladium precatalyst with a bulky, electron-rich phosphine ligand to accelerate the desired coupling.[3][13]
Reaction is sluggish or incomplete, even when using a stable boronic ester. Poor catalyst activity or deactivation.1. Ensure an inert atmosphere: Thoroughly degas the solvent and reagents and maintain the reaction under nitrogen or argon to prevent catalyst oxidation.[3][11] 2. Check catalyst and ligand quality: Use fresh, high-purity catalyst and ligands. Some phosphine ligands are air-sensitive.[3] 3. Increase catalyst loading: A modest increase in catalyst loading may improve conversion.[3] 4. Screen different catalyst systems: Not all catalyst systems are optimal for all substrates. Experiment with different palladium precatalysts and ligands.[3]
Formation of significant homocoupling byproducts (e.g., bipyridine). Presence of oxygen or inefficient reduction of Pd(II) precatalyst.1. Strictly exclude oxygen: Thoroughly degas all solvents and maintain a strict inert atmosphere.[11] 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[3] 3. Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling.[3] 4. Use a Pd(0) source or an efficient precatalyst system to ensure the rapid formation of the active catalytic species.[13]

Data on Protodeboronation of Pyridine Boronic Acids

The rate of protodeboronation is highly dependent on the specific pyridine boronic acid isomer and the reaction conditions.

Pyridine Boronic Acid IsomerRelative StabilityKey Factors Influencing Protodeboronation
2-Pyridylboronic acid Highly unstableProne to rapid protodeboronation, especially at neutral pH, via a zwitterionic intermediate.[1][14][15] The half-life at pH 7 and 70 °C can be as short as 25-50 seconds.[14][15]
3-Pyridylboronic acid Relatively stableSignificantly less prone to protodeboronation compared to the 2-isomer.[14][15]
4-Pyridylboronic acid Relatively stableGenerally more stable than the 2-isomer, but can still undergo protodeboronation under forcing conditions.[14][15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Halide

This protocol is designed to minimize protodeboronation by using a stable MIDA boronate in a "slow-release" strategy.

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Pyridyl MIDA boronate (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Anhydrous base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, 2-pyridyl MIDA boronate, and the anhydrous base.

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed, anhydrous solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Place the reaction vessel in a preheated oil bath at a moderate temperature (e.g., 80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl Pinacol Boronate with an Aryl Halide

This protocol uses the more common but less stable pinacol ester derivative.

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Pyridyl pinacol boronate (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a more active precatalyst/ligand system at lower loading)

  • Anhydrous base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or 1,4-Dioxane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide, 2-pyridyl pinacol boronate, and the anhydrous base.

  • Add the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with stirring.

  • Monitor the reaction's progress by taking aliquots (under an inert atmosphere) and analyzing via TLC or LC-MS.[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Below are diagrams illustrating key concepts and workflows for managing protodeboronation in Suzuki couplings of pyridine boronic acids.

competing_pathways cluster_reactants Reactants cluster_catalyst Catalytic Cycle Pyridine Boronic Acid Pyridine Boronic Acid Pd(0) Pd(0) Pyridine Boronic Acid->Pd(0) Transmetalation Protodeboronated Pyridine Protodeboronated Pyridine Pyridine Boronic Acid->Protodeboronated Pyridine Protodeboronation (Side Reaction) Aryl Halide Aryl Halide Aryl Halide->Pd(0) Oxidative Addition Desired Product Desired Product Pd(0)->Desired Product Reductive Elimination

Caption: Competing pathways in Suzuki couplings of pyridine boronic acids.

troubleshooting_workflow start Low Yield in Suzuki Coupling protodeboronation_check Significant Protodeboronation Observed? start->protodeboronation_check catalyst_issue_check Reaction Sluggish/Incomplete? protodeboronation_check->catalyst_issue_check No solution_protodeboronation Use Stable Boronic Ester (MIDA, Pinacol) Optimize Base (Anhydrous K3PO4) Lower Temperature Ensure Anhydrous Conditions protodeboronation_check->solution_protodeboronation Yes homocoupling_check Significant Homocoupling Observed? catalyst_issue_check->homocoupling_check No solution_catalyst Ensure Inert Atmosphere Check Reagent Quality Increase Catalyst Loading Screen Catalysts/Ligands catalyst_issue_check->solution_catalyst Yes solution_homocoupling Strictly Exclude O2 Optimize Stoichiometry Lower Temperature homocoupling_check->solution_homocoupling Yes end Re-run Optimized Reaction homocoupling_check->end No solution_protodeboronation->end solution_catalyst->end solution_homocoupling->end

Caption: Decision tree for troubleshooting low yields in pyridine Suzuki couplings.

References

Optimizing reaction temperature and time for the synthesis of 5-Phenylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the synthesis of 5-Phenylpyridin-3-amine, focusing on the optimization of reaction temperature and time. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a robust method for forming the crucial carbon-carbon bond between the pyridine ring and the phenyl group.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and effective method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This involves coupling an organoboron compound (like phenylboronic acid) with an organohalide (such as 3-Amino-5-bromopyridine) in the presence of a palladium catalyst and a base.[2]

Q2: Why is temperature control important in this synthesis? A2: Temperature is a critical parameter that influences reaction rate, catalyst stability, and the formation of byproducts. Insufficient heat can lead to a slow or incomplete reaction, while excessive heat can cause catalyst decomposition or promote side reactions like debromination.[3] The optimal temperature range for Suzuki couplings of this type is typically between 85-95°C.[1][2][4]

Q3: How does reaction time affect the yield and purity? A3: Reaction time must be sufficient to allow the reaction to proceed to completion. Monitoring the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[2][5] Typical reaction times range from 12 to 24 hours.[2][5] Prematurely stopping the reaction will result in low yields, while extending it unnecessarily can increase the chance of byproduct formation.

Q4: Can the unprotected amine group on the pyridine ring interfere with the reaction? A4: Yes, the unprotected amine can interfere. The nitrogen atom can coordinate with the palladium catalyst, potentially slowing the reaction or deactivating the catalyst.[6] Additionally, the labile protons from the amine can be unsuitable for certain Suzuki coupling conditions.[6] While many protocols are successful without protection, in cases of low yield or catalyst issues, protecting the amine group (e.g., as an acetamide) before the coupling reaction can be a viable strategy.[4][6]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps & Recommendations
Inactive Catalyst The Pd(0) catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) and that solvents are anhydrous and properly degassed.[5]
Suboptimal Temperature The reaction may be too slow at lower temperatures. Gradually increase the temperature to the recommended 85-95°C range and monitor for progress.[3]
Poor Reagent Quality Boronic acids can degrade over time. Use high-purity reagents and consider using a fresh bottle of phenylboronic acid.
Incorrect Base The choice and amount of base are critical. Potassium phosphate (K₃PO₄) is commonly used and effective for this type of transformation.[1][4] Ensure the correct stoichiometry is used (typically 1.5-2.0 equivalents).[4]
Catalyst Poisoning The pyridine nitrogen and the exocyclic amine can coordinate to the palladium center, inhibiting catalysis.[6] If other optimizations fail, consider using a ligand that favors the catalytic cycle or protecting the amine group prior to coupling.[4][6]

Issue 2: Formation of Significant Byproducts

Potential Cause Troubleshooting Steps & Recommendations
Debromination The starting material (e.g., 3-Amino-5-bromopyridine) loses its bromine atom without coupling. This can be caused by excessive temperature or an unsuitable base. Try using a milder base or slightly lowering the reaction temperature.[2]
Homocoupling The phenylboronic acid couples with itself to form biphenyl. This is often due to an incorrect stoichiometry. Use a precise amount of the boronic acid, typically 1.1 to 1.2 equivalents, to minimize this side reaction.[2]
Incomplete Reaction The presence of starting material alongside the product indicates an incomplete reaction. Extend the reaction time and continue monitoring by TLC or LC-MS.[3] If the reaction stalls, it may indicate catalyst deactivation.

Data on Reaction Conditions

Optimizing the synthesis of this compound and its analogs often involves screening different catalysts, bases, and solvents. The following table summarizes conditions used for analogous Suzuki-Miyaura couplings.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1575[1]
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1580[1]
3General Arylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[4]
4General Arylboronic acidTetrakis(triphenylphosphine)palladium(0)K₃PO₄1,4-Dioxane/H₂O85-9512-18Not specified[5]

Experimental Protocols & Workflows

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 5-aryl-pyridin-3-amine derivatives, which can be adapted for this compound.[4][7]

Materials:

  • 3-Amino-5-bromopyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 3-Amino-5-bromopyridine, Pd(PPh₃)₄, and 1,4-Dioxane under an inert atmosphere (N₂ or Ar).[4][5]

  • Initial Stirring: Stir the mixture at room temperature for approximately 30 minutes.[4][7]

  • Reagent Addition: Add the phenylboronic acid, potassium phosphate, and water.[2][4]

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen.[2]

  • Heating and Reaction: Heat the mixture to 85-95°C and stir vigorously for 12-24 hours.[2] Monitor the reaction's progress periodically by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[2]

  • Extraction: Separate the organic layer. Wash it sequentially with water and then with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final this compound.[1][5]

Diagrams

G Temp Temperature Yield Yield Temp->Yield Influences rate (Too low = slow/incomplete) (Too high = decomposition) Byproducts Byproducts Temp->Byproducts High temp can increase debromination Time Time Time->Yield Insufficient time leads to incomplete conversion Purity Purity Time->Purity Excessive time may increase side reactions

Caption: Logical relationship between reaction parameters and outcomes.

G Setup 1. Reaction Setup (Inert Atmosphere) Degas 2. Degas Mixture (N₂ or Ar Purge) Setup->Degas Heat 3. Heat Reaction (85-95°C) Degas->Heat Monitor 4. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 5. Work-up & Extraction Monitor->Workup Upon completion Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Analysis (NMR, MS) Purify->Analyze

Caption: General experimental workflow for Suzuki cross-coupling.

References

Technical Support Center: Purification of Polar 5-Phenylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with polar 5-Phenylpyridin-3-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is streaking or "tailing" significantly on a silica gel TLC plate and during column chromatography. What is causing this and how can I fix it?

A1: Tailing is a very common issue when purifying basic compounds like aminopyridines on standard silica gel.[1] The root cause is the strong acid-base interaction between the basic nitrogen of your amine and the acidic silanol (Si-OH) groups on the surface of the silica.[2][3] This strong, sometimes irreversible, binding leads to poor peak shape and low recovery.

To resolve this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a competing base into your mobile phase.[2] This base will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically. Common choices include triethylamine (TEA) or diethylamine (DEA) at 0.5-2% v/v.[2][4] Another option is to use a stock solution of methanol containing 1-10% ammonia as the polar component of your eluent system.[2]

  • Change the Stationary Phase: If modifiers are ineffective or incompatible with your compound, consider using a less acidic or a basic stationary phase. Basic alumina is a good alternative for separating amines.[5] Amine-functionalized silica is another excellent option designed specifically to prevent these unwanted interactions.[3]

  • Switch Purification Mode: For very polar amines, consider moving away from traditional normal-phase chromatography. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography are often more suitable.[4]

Q2: My polar compound remains at the baseline (Rf = 0) on my silica column, even when I use a very polar mobile phase like 100% ethyl acetate or 5% methanol in dichloromethane. What should I do?

A2: This indicates that your compound is highly polar and adsorbs too strongly to the silica gel for the chosen mobile phase to be effective.[6] Simply increasing the percentage of a solvent like ethyl acetate may not be sufficient.

Your options are:

  • Use a Stronger Eluent System: A more aggressive mobile phase is needed. A common solvent system for eluting highly polar compounds from silica is 10-20% methanol in dichloromethane (DCM), often with 1% triethylamine or ammonium hydroxide added to maintain good peak shape.[2][6] Be aware that high concentrations of methanol can dissolve some of the silica gel.

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for polar compounds that are poorly retained in reversed-phase.[4] It uses a polar stationary phase (like silica) but with a mobile phase rich in an organic solvent like acetonitrile with a small amount of water.[4][7] In HILIC, increasing the water content increases the elution strength, which is the opposite of reversed-phase chromatography.[7]

  • Switch to Reversed-Phase Chromatography: While it seems counterintuitive for a polar compound, reversed-phase chromatography can be adapted. The challenge will be achieving sufficient retention.[8]

Q3: I tried purifying my polar amine on a standard C18 reversed-phase column, but it elutes in the void volume with no retention. How can I increase its retention?

A3: Poor retention of highly polar compounds is a known limitation of traditional reversed-phase chromatography.[8] The non-polar C18 stationary phase has little affinity for your polar molecule.

To improve retention, you can try the following:

  • Use a Highly Aqueous Mobile Phase: To increase interaction with the stationary phase, you need to make the mobile phase as polar as possible. This often means using 95-100% aqueous mobile phase (e.g., water with a buffer) and a very shallow organic gradient.[9]

  • Adjust Mobile Phase pH: The retention of basic amines is highly dependent on pH. At low pH, your amine will be protonated (R-NH3+), making it even more polar and less retained. By increasing the mobile phase pH to be at least two units above the pKa of the amine, the compound becomes neutral, less polar, and will be retained more strongly on the C18 column.[4] Caution: Ensure your column is stable at high pH; many standard silica-based C18 columns are not. Use a column specifically designed for high pH applications (e.g., hybrid or polymer-based).[4]

  • Use Aqueous Normal Phase (ANP) or HILIC: These are the most robust solutions for retaining highly polar analytes. ANP and HILIC bridge the gap between normal and reversed-phase, providing excellent retention for water-soluble compounds like polar amines.[7][10]

Q4: My this compound derivative appears to be decomposing on the silica gel column. How can I verify this, and what are my alternatives?

A4: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.[6] To check for stability, you can perform a simple 2D TLC analysis. Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see new spots off the diagonal.

If instability is confirmed, your purification options are:

  • Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it before use.[6]

  • Alternative Stationary Phases: Use a more inert stationary phase like Florisil or alumina.[6]

  • Reversed-Phase Chromatography: The non-polar stationary phase is much less likely to cause acid-catalyzed degradation, making it a safer choice for acid-sensitive compounds.[4]

Q5: I need to separate enantiomers of a chiral this compound derivative. Where do I start?

A5: Enantiomeric separation requires a chiral environment, which is typically achieved using a Chiral Stationary Phase (CSP) in HPLC.

  • Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., CHIRALCEL® or LUX® columns), are highly effective for separating a wide range of chiral compounds, including amines.[11][12]

  • Mobile Phase Screening: The separation can be achieved in different elution modes: normal phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase (e.g., water/acetonitrile).[13] A screening process using different modes and solvents is usually necessary to find the optimal conditions.

  • Derivatization: If the parent amine does not separate well, converting it into a derivative (e.g., an amide or carbamate) can sometimes enhance chiral recognition on the CSP.[12]

Troubleshooting Guides and Data Presentation

Issue 1: Poor Peak Shape in Normal-Phase Chromatography
Symptom Possible Cause Recommended Solution
Peak Tailing Strong acid-base interaction between the basic amine and acidic silica gel.[2][3]1. Add 0.5-2% triethylamine (TEA) or diethylamine (DEA) to the mobile phase.[2][4]2. Use a mobile phase containing 1-10% of a 10% ammonia in methanol solution.[2]3. Switch to a basic stationary phase like alumina or amine-functionalized silica.[3][5]
Broad Peaks Sample overloading or poor solubility in the mobile phase.1. Reduce the amount of sample loaded onto the column.2. Pre-adsorb the crude material onto a small amount of silica before loading.3. Ensure the sample is fully dissolved in the loading solvent.
No Elution Compound is too polar and irreversibly adsorbed to the silica.[2]1. Test compound stability on silica.[6]2. Use a highly polar "flush" solvent (e.g., 10-20% MeOH in DCM with 1% TEA).[2]3. Switch to HILIC or Reversed-Phase chromatography.[4]
Table 1: Chromatography Mode Selection for Polar Amines
Mode Stationary Phase Typical Mobile Phase Retention Principle Best For
Normal-Phase (NP) Polar (e.g., Silica, Alumina)[14]Non-polar (e.g., Hexane/Ethyl Acetate)[14]Adsorption based on polarity.[14]Less polar to moderately polar amines; separation of isomers.[5]
Reversed-Phase (RP) Non-polar (e.g., C18, C8)[14]Polar (e.g., Water/Acetonitrile)[14]Hydrophobic interactions.[15]A wide range of compounds, especially when adapted for polar amines (high pH, 100% aqueous).[4][15]
HILIC / ANP Very Polar (e.g., Silica, Diol, Amide)[4][7]High organic with low water content (e.g., >80% Acetonitrile).[7]Partitioning into a water-enriched layer on the stationary phase surface.[7]Highly polar, water-soluble amines that are not retained by reversed-phase.[4][10]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier

This protocol provides a general guideline for purifying a this compound derivative on silica gel while mitigating tailing.

  • Mobile Phase Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. Start with mixtures of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Prepare two versions of the most promising eluent: one without a modifier and one containing 1% triethylamine (TEA) by volume.[2]

    • The ideal system should give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, least polar mobile phase (containing 1% TEA).

    • Pack the column with the slurry and equilibrate by flushing with 2-3 column volumes of the mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Recommended: For best results, pre-adsorb the crude material. Dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[2]

  • Elution and Fraction Collection:

    • Begin elution with the chosen mobile phase. A gradient elution, where the polarity is gradually increased, can be effective for separating compounds with different polarities.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling point TEA can be difficult; co-evaporation with a lower-boiling point solvent like DCM can help.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is for the HPLC purification of highly polar amines that are not retained in reversed-phase.

  • Stationary Phase: Use a HILIC-specific column (e.g., silica, diol, or amide-bonded phase). Standard silica columns can also be operated in HILIC mode.[4]

  • Mobile Phase Preparation:

    • Solvent A (Weak): Acetonitrile.[4]

    • Solvent B (Strong): Water with a volatile buffer (e.g., 10 mM ammonium formate or ammonium acetate). Using a buffer is crucial for reproducible retention times.[4]

  • Gradient Elution:

    • HILIC gradients are the reverse of RP gradients. You start with a high percentage of organic solvent and increase the aqueous component to elute compounds.

    • A typical gradient might be: 95% A to 60% A over 15-20 minutes.[4]

    • Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes before the first injection.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase (high acetonitrile concentration) or a solvent with weaker elution strength. Do not dissolve the sample in water, as this will cause poor peak shape.[7]

  • Detection: Use UV or Mass Spectrometry (MS). The use of volatile buffers like ammonium formate makes this method fully compatible with MS detection.[4]

Mandatory Visualizations

G Troubleshooting Tailing Peaks in Normal-Phase Chromatography start Start: Tailing peak observed for This compound derivative on silica gel q1 Is the issue consistent across different solvent polarities? start->q1 a1_yes Add a basic modifier to the mobile phase (e.g., 0.5-2% TEA or NH4OH in MeOH). q1->a1_yes Yes q2 Did the modifier improve the peak shape? a1_yes->q2 a2_yes Proceed with purification using the modified mobile phase. Optimize modifier concentration. q2->a2_yes Yes a2_no The interaction is too strong or the compound may be unstable. q2->a2_no No end End: Optimized Purification a2_yes->end q3 Is the compound stable on silica? (Perform 2D TLC test) a2_no->q3 a3_no Compound is unstable. Switch to a more inert system. q3->a3_no No a3_yes Switch to an alternative stationary phase. q3->a3_yes Yes options Options: 1. Basic Alumina 2. Amine-functionalized silica 3. Reversed-Phase or HILIC a3_no->options a3_yes->options options->end G General Purification Strategy for Polar Amines crude Crude this compound Derivative initial_analysis Initial Analysis: TLC, LCMS, NMR crude->initial_analysis q_impurities What is the nature of the impurities? initial_analysis->q_impurities nonpolar_impurities Mainly Non-polar or Neutral Impurities q_impurities->nonpolar_impurities Non-polar polar_impurities Mainly Polar Impurities q_impurities->polar_impurities Polar extraction Acid-Base Extraction nonpolar_impurities->extraction chromatography Chromatography polar_impurities->chromatography purity_check Purity Check (LCMS, NMR) extraction->purity_check q_polarity How polar is the target compound? chromatography->q_polarity mod_polar Moderately Polar q_polarity->mod_polar Moderate high_polar Highly Polar q_polarity->high_polar High np_chrom Normal-Phase Chromatography (with basic modifier) mod_polar->np_chrom rp_chrom Reversed-Phase Chromatography (High pH or 100% Aqueous) high_polar->rp_chrom hilic_chrom HILIC / ANP high_polar->hilic_chrom np_chrom->purity_check rp_chrom->purity_check hilic_chrom->purity_check pure_product Pure Product purity_check->pure_product G HPLC Method Selection Logic for Polar Amines start Start: Select HPLC method for a polar this compound q1 Is the compound retained on a standard C18 column with a typical Water/Acetonitrile gradient? start->q1 a1_yes Optimize Reversed-Phase (RP) Method q1->a1_yes Yes a1_no Compound is too polar for standard RP. q1->a1_no No end End: Method Selected a1_yes->end rp_options RP Options: 1. Use 100% Aqueous Mobile Phase 2. Use High pH RP (if column is stable) 3. Use Ion-Pairing Reagents a1_no->rp_options q2 Are the RP options successful or is a different approach needed? rp_options->q2 a2_yes Proceed with optimized RP method. q2->a2_yes Successful a2_no Switch to an alternative mode. q2->a2_no Alternative Needed a2_yes->end hilic Use HILIC / ANP a2_no->hilic np Use Normal-Phase (NP) a2_no->np hilic_desc Ideal for highly polar, water-soluble compounds. Uses high organic mobile phase. hilic->hilic_desc hilic->end np_desc Good for isomer separation. Requires basic modifier for amines. np->np_desc np->end

References

Improving the stability of 5-Phenylpyridin-3-amine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 5-Phenylpyridin-3-amine stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of this compound stock solutions?

A1: The stability of this compound stock solutions is primarily influenced by several factors, including:

  • Solvent Selection: The choice of solvent is critical. While specific solubility data for this compound is limited, similar aromatic amines often exhibit good solubility in organic solvents like DMSO, DMF, ethanol, and methanol. However, the reactivity of the solvent with the amine can lead to degradation.

  • Storage Temperature: Lower temperatures, such as -20°C or -80°C, are generally recommended to slow down potential degradation reactions. Some aromatic amines have shown instability at room temperature.

  • Light Exposure: Aromatic amines can be sensitive to light. Storage in amber vials or in the dark is recommended to prevent photodegradation.

  • pH of the Solution: The pH can significantly impact the stability of amine compounds. Aromatic amines may be unstable in acidic conditions.

  • Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation. Purging solutions with an inert gas like nitrogen or argon can mitigate this.

  • Concentration: The concentration of the stock solution can sometimes affect its stability.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Based on the general solubility of similar aromatic amines, high-purity, anhydrous DMSO or DMF are often good starting points for preparing high-concentration stock solutions. For applications where DMSO or DMF are not suitable, ethanol or methanol can be considered. It is crucial to use anhydrous solvents to prevent hydrolysis. Co-solvent systems may also be employed to improve solubility.

Q3: How should I properly store this compound stock solutions?

A3: To ensure the longevity of your this compound stock solutions, follow these storage guidelines:

  • Aliquot: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.

  • Temperature: Store aliquots at -20°C or -80°C for long-term storage.

  • Light Protection: Use amber-colored vials or wrap clear vials in aluminum foil to protect from light.

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vials.

Q4: I see precipitation in my this compound stock solution. What should I do?

A4: Precipitation can occur due to several reasons:

  • Exceeded Solubility: The concentration of your solution may be too high for the chosen solvent.

  • Temperature Changes: Solubility can decrease at lower temperatures, leading to precipitation upon cooling or freezing.

  • Moisture Absorption: If non-anhydrous solvents were used or if the container is not properly sealed, water absorption can reduce solubility.

  • Degradation: Some degradation products may be less soluble than the parent compound.

If you observe a precipitate, it is recommended to prepare a fresh stock solution. You can try gently warming the solution to redissolve the precipitate, but be aware that this might accelerate degradation. If precipitation persists, consider preparing a more dilute stock solution or using a different solvent system.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered with this compound stock solutions.

Issue 1: Inconsistent Experimental Results
Possible Cause Troubleshooting Action Verification Step
Degraded stock solutionPrepare a fresh stock solution from solid this compound.Compare the performance of the new stock solution against a previously prepared, properly stored aliquot (if available) and a positive control in your assay.
Inaccurate concentration due to solvent evaporationEnsure vials are tightly sealed. Use vials with secure caps (e.g., screw caps with O-rings).Re-quantify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV).
Precipitation in the stock solutionVisually inspect the solution for any particulates. If present, refer to the FAQ on precipitation.Centrifuge a small aliquot to check for a pellet.
Issue 2: Visible Color Change in the Stock Solution

Aromatic amines can oxidize over time, leading to a darkening of the solution.

Possible Cause Troubleshooting Action Verification Step
OxidationPrepare fresh stock solution and purge with an inert gas (argon or nitrogen) before sealing. Store in tightly sealed vials.Analyze the discolored solution by HPLC or LC-MS to identify potential degradation products.
PhotodegradationStore stock solutions in amber vials or wrapped in aluminum foil to protect from light.Compare the stability of solutions stored in the dark versus those exposed to light.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid, >98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Spatula

  • Vortex mixer

  • Pipettes

  • Amber cryovials

Procedure:

  • Calculation: The molecular weight of this compound is 170.21 g/mol . To prepare a 10 mM solution in 10 mL:

    • Mass (g) = 0.010 L * 0.010 mol/L * 170.21 g/mol = 0.017021 g = 17.02 mg

  • Weighing: Accurately weigh approximately 17.02 mg of this compound and transfer it to the 10 mL volumetric flask.

  • Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask.

  • Mixing: Vortex the flask until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be used to aid dissolution, but avoid excessive heat.

  • Final Volume: Once dissolved, bring the solution to the 10 mL mark with anhydrous DMSO.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Dispense the stock solution into single-use amber cryovials. Store the vials at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to identify potential degradation pathways and establish a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Sample Analysis:

    • At the end of the stress period, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV or LC-MS method.

Data Presentation:

Stress ConditionIncubation Time (hours)Incubation Temperature (°C)% Degradation (Hypothetical)Number of Degradation Peaks
0.1 M HCl246015%2
0.1 M NaOH24605%1
3% H₂O₂24Room Temp25%3
Thermal488010%1
Photolytic--30%4

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Stock Solution Instability start Problem: Inconsistent Results or Precipitation check_prep Review Solution Preparation Protocol start->check_prep check_storage Evaluate Storage Conditions start->check_storage analyze_solution Analyze Stock Solution (HPLC/LC-MS) check_prep->analyze_solution check_storage->analyze_solution stable Solution is Stable analyze_solution->stable No Degradation/Precipitation unstable Solution is Unstable analyze_solution->unstable Degradation/Precipitation Observed fresh_prep Prepare Fresh Stock Solution modify_prep Modify Preparation Protocol (e.g., different solvent, lower concentration) fresh_prep->modify_prep modify_storage Modify Storage Conditions (e.g., lower temp, protect from light) fresh_prep->modify_storage modify_prep->analyze_solution modify_storage->analyze_solution unstable->fresh_prep

Caption: A logical workflow for troubleshooting stability issues with this compound stock solutions.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow prep_stock Prepare Stock Solution (1 mg/mL in ACN/Water) stress_conditions Expose to Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photolytic (UV/Vis Light) stress_conditions->photo analysis Analyze by HPLC/LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data_eval Evaluate Degradation Profile and Identify Products analysis->data_eval

Caption: An experimental workflow for conducting a forced degradation study on this compound.

Validation & Comparative

Comparing the efficacy of different catalytic systems for 5-Phenylpyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenylpyridin-3-amine scaffold is a crucial structural motif in medicinal chemistry, valued for its presence in a wide array of biologically active compounds. The efficient synthesis of this molecule is paramount for drug discovery and development. The primary synthetic challenge lies in the formation of a key carbon-carbon (C-C) bond between the pyridine and phenyl rings, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative overview of various catalytic systems—primarily focusing on palladium, nickel, and copper—used for this synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The efficacy of a catalytic system for the synthesis of this compound and its analogues is determined by factors such as yield, reaction time, temperature, and catalyst loading. Palladium catalysts remain the most established and widely effective for Suzuki-Miyaura cross-coupling reactions.[1][2] However, nickel and copper-based systems are emerging as more economical and sustainable alternatives.[3]

The data presented below is for the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives, which are close structural analogues of the target compound, this compound. The conditions and outcomes are representative of what can be expected for this class of transformation.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation [3]

Entry Arylboronic Acid Catalyst (mol%) Base Solvent Temp. (°C) Time (h) Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ 1,4-Dioxane/H₂O 85-95 15+ 75
2 4-Methylphenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ 1,4-Dioxane/H₂O 85-95 15+ 82
3 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ 1,4-Dioxane/H₂O 85-95 15+ 85

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | 78 |

Table 2: Comparison of Alternative Catalysts for C-N Bond Formation (Representative Data) [3] This table provides a general comparison for the C-N bond formation step (e.g., Buchwald-Hartwig amination), which would follow the C-C coupling.

Catalyst TypeTypical Catalyst Loading (mol%)Temperature (°C)Reaction Time (h)General Yield Range (%)
Palladium1-580-12012-2470-95
Nickel5-10100-14018-4860-85
Copper10-20110-13024-7240-70

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the key C-C and C-N bond-forming reactions.

1. Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between a bromo-aminopyridine and an arylboronic acid.[2][3]

  • Reaction: Coupling of 5-bromo-2-methylpyridin-3-amine with phenylboronic acid.

  • Reagents:

    • 5-bromo-2-methylpyridin-3-amine (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • K₃PO₄ (2.0 eq)

    • 1,4-Dioxane and Water (4:1 v/v)

  • Procedure:

    • A mixture of 5-bromo-2-methylpyridin-3-amine, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₃PO₄ is taken in a Schlenk flask.[3]

    • 1,4-Dioxane and water (4:1 v/v) are added, and the mixture is degassed with argon for 15 minutes.[3]

    • The reaction mixture is then heated at 85-95 °C for over 15 hours with stirring under an argon atmosphere.[3]

    • After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the 5-aryl-2-methylpyridin-3-amine.[3]

2. Copper-Catalyzed Amination (Ullmann Condensation)

This protocol offers an alternative for forming the C-N bond, often requiring higher temperatures but avoiding palladium.[4]

  • Reaction: Coupling of an aryl halide (e.g., 5-phenyl-3-iodopyridine) with an amine.

  • Reagents:

    • Aryl Halide (1.0 eq)

    • Amine (1.2 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • L-Proline (0.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a sealed tube, add the aryl halide, amine, CuI, L-proline, and K₂CO₃.[4]

    • Evacuate the tube and backfill with argon.[4]

    • Add DMSO via syringe and seal the tube.[4]

    • Heat the reaction mixture to 130 °C and stir for 48 hours.[4]

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.[4]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

    • Purify the residue by flash column chromatography on silica gel.[4]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of this compound via a Suzuki-Miyaura coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants (Bromo-aminopyridine, Arylboronic Acid) B Add Catalyst, Base, and Solvent A->B C Degas with Argon B->C D Heat under Inert Atmosphere (e.g., 85-95°C, 15+ h) C->D E Cool to Room Temperature D->E F Dilute & Perform Liquid-Liquid Extraction E->F G Dry and Concentrate Organic Layer F->G H Purify via Column Chromatography G->H I Characterize Final Product (NMR, MS, etc.) H->I

Caption: General workflow for Suzuki-Miyaura coupling.

Factors Influencing Catalytic Efficacy

The choice of an optimal catalytic system depends on a variety of interconnected factors, as depicted in the diagram below.

G center Catalytic Efficacy (Yield, TON, TOF) catalyst Catalyst System catalyst->center conditions Reaction Conditions conditions->center substrates Substrates substrates->center metal Metal Center (Pd, Ni, Cu) metal->catalyst ligand Ligand (e.g., Phosphines) ligand->catalyst temp Temperature temp->conditions solvent Solvent solvent->conditions base Base base->conditions halide Leaving Group (I, Br, Cl) halide->substrates functional_groups Functional Group Tolerance functional_groups->substrates

Caption: Key factors affecting catalytic system performance.

Conclusion

The synthesis of this compound is most reliably achieved through a Suzuki-Miyaura cross-coupling reaction. Palladium-based catalysts, such as Pd(PPh₃)₄, offer high efficiency and broad functional group tolerance, making them the benchmark for this transformation.[2][3] However, the choice of catalyst can be influenced by cost and sustainability goals, making nickel and copper catalysts attractive alternatives, although they may require more stringent reaction conditions or higher catalyst loadings.[3][5] The provided data and protocols serve as a guide for researchers to select and optimize the catalytic system best suited for their specific synthetic needs, balancing reaction efficiency with economic and environmental considerations.

References

A Comparative Guide to 5-Phenylpyridin-3-amine and Pyrazolopyrimidine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Privileged Scaffolds in Kinase Drug Discovery

In the landscape of targeted therapy, the development of small molecule kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. The selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and ultimately, the therapeutic index of a drug candidate. This guide provides a detailed comparison of two prominent and successful scaffolds in kinase inhibition: 5-phenylpyridin-3-amine and pyrazolopyrimidine. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.

At a Glance: Key Differences and Similarities

FeatureThis compound ScaffoldPyrazolopyrimidine Scaffold
Core Structure A pyridine ring with a phenyl group at the 5-position and an amine at the 3-position.A fused heterocyclic system consisting of a pyrazole and a pyrimidine ring.
Mechanism of Action Primarily ATP-competitive inhibitors, binding to the hinge region of the kinase active site.Also primarily ATP-competitive inhibitors, acting as purine isosteres to mimic ATP binding.[1]
Prominent Examples Lapatinib, DasatinibIbrutinib, Ribociclib
Key Therapeutic Areas Oncology (e.g., breast cancer, leukemia)Oncology (e.g., B-cell malignancies, breast cancer), Immunology
General Selectivity Profile Varies widely depending on substitutions; can range from highly selective to multi-targeted.Can be engineered for high selectivity or for multi-targeting capabilities.[2]

Quantitative Comparison of Kinase Inhibition

The following tables summarize the in vitro inhibitory activities (IC50) of representative kinase inhibitors from each scaffold class against a panel of kinases. Lower IC50 values indicate greater potency. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.

This compound Scaffold: Representative Inhibitors

Lapatinib is a dual inhibitor of EGFR and HER2.[3][4]

Kinase TargetLapatinib IC50 (nM)
EGFR10.2[5]
HER2 (ErbB2)9.8[5]
HER4 (ErbB4)367[6]
c-Src>10,000[6]
CDK1>10,000[6]
MEK>10,000[6]

Dasatinib is a multi-targeted inhibitor of several key kinases.[7]

Kinase TargetDasatinib IC50 (nM)
BCR-ABL<1
SRC family kinases (SRC, LCK, YES)<1
c-KIT5
PDGFRβ28
EphA230
Pyrazolopyrimidine Scaffold: Representative Inhibitors

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[8]

Kinase TargetIbrutinib IC50 (nM)
BTK0.5[9]
BMX0.8
CSK3.6
FGR6.4
BRK7.8
HCK16
EGFR95[9]
JAK3>1000[9]

Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[9][10]

Kinase TargetRibociclib IC50 (nM)
CDK4/cyclin D110[10][11]
CDK6/cyclin D339[10][11]
CDK1/cyclin B>10,000[11]
CDK2/cyclin A>10,000[11]
CDK9/cyclin T14000[11]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the points of intervention for representative inhibitors from each scaffold within key cellular signaling pathways.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_lapatinib Lapatinib Inhibition cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK HER2 HER2 HER2->PI3K HER2->MAPK Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_ibrutinib Ibrutinib Inhibition cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Ibrutinib Ibrutinib Ibrutinib->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Caption: Ibrutinib blocks the B-Cell Receptor signaling cascade.

Experimental Protocols for Kinase Inhibition Assays

The determination of kinase inhibitory activity is crucial for comparing the potency and selectivity of compounds. Below are generalized protocols for common in vitro kinase assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a popular method for studying kinase activity due to their robustness and high-throughput compatibility.[2][12]

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the antibody and streptavidin-XL665 are brought into close proximity, resulting in a FRET signal.

Generalized Protocol:

  • Compound Preparation: Serially dilute test compounds in DMSO.

  • Kinase Reaction: In a microplate, add the kinase, the biotinylated substrate, and the test compound.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a solution containing the europium-labeled antibody and streptavidin-XL665.

  • Reading: After another incubation period, read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the extent of substrate phosphorylation.

HTRF_Workflow cluster_steps HTRF Assay Workflow Step1 1. Add Kinase, Substrate & Inhibitor Step2 2. Initiate with ATP Step1->Step2 Start Reaction Step3 3. Incubate Step2->Step3 Allow Phosphorylation Step4 4. Add Detection Reagents Step3->Step4 Stop Reaction & Label Step5 5. Read Plate Step4->Step5 Measure FRET

Caption: A simplified workflow for an HTRF kinase assay.

LanthaScreen™ Kinase Assay

The LanthaScreen™ assay is another TR-FRET-based method widely used for kinase inhibitor profiling.[13][14][15]

Principle: This assay can be performed in two modes: an activity assay or a binding assay. The activity assay is similar to HTRF, using a terbium-labeled antibody to detect a phosphorylated, fluorescein-labeled substrate.[16] The binding assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase by a test compound.[15]

Generalized Protocol (Binding Assay):

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Assay Mix: In a microplate, add the kinase, a terbium-labeled anti-tag antibody, and the test compound.

  • Tracer Addition: Add a fluorescently labeled kinase tracer.

  • Incubation: Incubate at room temperature to allow binding to reach equilibrium.

  • Reading: Read the TR-FRET signal on a compatible plate reader. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

Caliper-Based Mobility Shift Assay

This is a microfluidics-based assay that separates the phosphorylated and non-phosphorylated substrate based on their different electrophoretic mobilities.

Principle: A kinase reaction is performed with a fluorescently labeled peptide substrate. The reaction mixture is then introduced into a microfluidic chip where an electric field is applied. The phosphorylated product, having a different charge, migrates at a different velocity than the unphosphorylated substrate, allowing for their separation and quantification.

Generalized Protocol:

  • Kinase Reaction: Perform the kinase reaction in a microplate with the enzyme, fluorescently labeled substrate, ATP, and test compound.

  • Reaction Termination: Stop the reaction, typically by adding a high concentration of EDTA.

  • Microfluidic Separation: The reaction mixture is sampled and loaded onto a microfluidic chip in the instrument.

  • Data Acquisition: The instrument's software separates and quantifies the fluorescent peaks corresponding to the substrate and product. The ratio of product to the sum of product and substrate is used to determine the percent conversion and, subsequently, the inhibitory activity.

Conclusion

Both the this compound and pyrazolopyrimidine scaffolds have proven to be highly valuable in the development of clinically successful kinase inhibitors. The this compound scaffold has given rise to potent multi-targeted inhibitors like dasatinib and highly selective dual inhibitors such as lapatinib. The pyrazolopyrimidine scaffold, with its purine-like structure, is a versatile starting point for designing both highly selective inhibitors like ribociclib and potent covalent inhibitors such as ibrutinib.[1]

The choice between these scaffolds is contingent on the specific kinase target, the desired selectivity profile, and the overall drug-like properties required for the intended therapeutic application. The experimental methodologies outlined in this guide provide a framework for the robust evaluation and comparison of inhibitors derived from these and other promising scaffolds. As our understanding of the human kinome deepens, the strategic application of these privileged structures will undoubtedly continue to fuel the discovery of novel and effective targeted therapies.

References

Structure-Activity Relationship of 5-Phenylpyridin-3-amine Analogs: A Comparative Guide for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of 5-phenylpyridin-3-amine analogs, with a focus on their potential as kinase inhibitors in oncology. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support the design and development of novel therapeutic agents.

The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors. The strategic placement of the phenyl group at the 5-position and the amino group at the 3-position of the pyridine ring provides a crucial framework for interaction with the ATP-binding pocket of various kinases. Modifications to this core structure can significantly impact potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Analog Activity

The following table summarizes the in vitro activity of a representative set of aminopyridine analogs against Aurora Kinase A, a key regulator of mitosis that is often overexpressed in cancer.[1][2] The data highlights the influence of substitutions on the pyridine and phenyl rings on inhibitory potency.

Compound IDR1 (Pyridine C2-substituent)R2 (Phenyl C4'-substituent)Aurora A IC50 (nM)Reference
1a -H-H>10,000Fictionalized Data
1b -CH3-H8,500Fictionalized Data
1c -H-OCH35,200Fictionalized Data
1d -H-Cl1,500Fictionalized Data
1e -NH2-H750Fictionalized Data
1f -NH2-OCH3420Fictionalized Data
1g -NH2-Cl95Fictionalized Data
1h -NH-c-propyl-Cl55Fictionalized Data

Note: The data in this table is a synthesized representation based on SAR trends observed in related aminopyridine kinase inhibitors and is intended for illustrative purposes.

The antiproliferative activity of these analogs is often evaluated in cancer cell lines. The table below presents the growth inhibition (GI50) values for selected analogs in the A549 non-small cell lung cancer cell line.

Compound IDR1 (Pyridine C2-substituent)R2 (Phenyl C4'-substituent)A549 GI50 (µM)Reference
2a -NH2-H15.2Fictionalized Data
2b -NH2-OCH38.7Fictionalized Data
2c -NH2-Cl1.1Fictionalized Data
2d -NH-c-propyl-Cl0.6Fictionalized Data

Note: The data in this table is a synthesized representation based on SAR trends observed in related aminopyridine kinase inhibitors and is intended for illustrative purposes.

Key Structure-Activity Relationship Insights:

  • Amino Group at C3 is Crucial: The 3-amino group typically forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, anchoring the inhibitor.[3]

  • Substitution at C2 Enhances Potency: The introduction of a small amino or substituted amino group at the C2 position of the pyridine ring generally leads to a significant increase in inhibitory activity. This is likely due to additional hydrogen bonding opportunities within the active site.

  • Phenyl Ring Substitutions Modulate Activity: Electron-withdrawing groups, such as chlorine, on the 4'-position of the phenyl ring tend to enhance potency. This may be attributed to favorable electronic interactions or improved binding pocket occupancy. Methoxy groups also show a positive effect, albeit to a lesser extent.

  • Hydrophobic Substituents: More complex hydrophobic substituents on the C2-amino group, such as a cyclopropyl group, can further improve potency, suggesting the presence of a nearby hydrophobic pocket that can be exploited for enhanced binding affinity.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Aurora Kinase A)

This protocol outlines a typical luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds against Aurora Kinase A.[4][5]

Materials:

  • Recombinant human Aurora Kinase A

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the Aurora Kinase A enzyme and the kinase substrate in Kinase Assay Buffer to the appropriate working concentrations.

  • Reaction Setup: To each well of the microplate, add the test compound solution, followed by the enzyme solution. Allow a brief pre-incubation period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate solution to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of the test compounds on the proliferation of cancer cells.[2][6]

Materials:

  • Cancer cell line (e.g., A549)

  • Cell culture medium and supplements

  • Test compounds (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.

Visualizations

The following diagrams illustrate the Aurora Kinase signaling pathway and a typical experimental workflow for kinase inhibitor screening.

Aurora_Kinase_Signaling_Pathway cluster_G2_M G2/M Transition cluster_AuroraA Aurora A Kinase Activation cluster_Downstream Downstream Effects cluster_Inhibition Inhibition G2 G2 Phase M Mitosis G2->M Activation PLK1 PLK1 M->PLK1 AuroraA_inactive Aurora A (Inactive) PLK1->AuroraA_inactive Phosphorylates TPX2 TPX2 TPX2->AuroraA_inactive Binds & Activates AuroraA_active Aurora A (Active) AuroraA_inactive->AuroraA_active Autophosphorylation Centrosome Centrosome Separation AuroraA_active->Centrosome Spindle Spindle Assembly AuroraA_active->Spindle Cytokinesis Cytokinesis AuroraA_active->Cytokinesis Inhibitor This compound Analog Inhibitor->AuroraA_active Inhibits

Caption: Simplified Aurora Kinase A signaling pathway during the G2/M phase of the cell cycle.

Kinase_Inhibitor_Screening_Workflow cluster_Preparation Preparation cluster_Assay Biochemical Assay cluster_Analysis Data Analysis cluster_Cellular Cell-Based Assay Compound Compound Library (this compound analogs) Assay_Plate Assay Plate Preparation Compound->Assay_Plate Enzyme Recombinant Kinase (e.g., Aurora A) Enzyme->Assay_Plate Incubation Incubation with ATP & Substrate Assay_Plate->Incubation Detection Signal Detection (Luminescence) Incubation->Detection IC50 IC50 Determination Detection->IC50 SAR SAR Analysis IC50->SAR Cell_Treatment Cancer Cell Line Treatment IC50->Cell_Treatment SAR->Compound Lead Optimization Proliferation_Assay Proliferation Assay (e.g., MTT) Cell_Treatment->Proliferation_Assay GI50 GI50 Determination Proliferation_Assay->GI50

Caption: General experimental workflow for screening and evaluating kinase inhibitors.

References

A Comparative Guide to Validating 5-Phenylpyridin-3-amine Derivative Activity: MTT vs. MTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of the cytotoxic or anti-proliferative activity of novel compounds is a cornerstone of drug discovery. For 5-Phenylpyridin-3-amine derivatives, a class of compounds showing promise in therapeutic areas such as oncology, accurate and efficient methods for assessing their cellular effects are paramount. This guide provides a comprehensive comparison of two of the most common colorimetric assays used for this purpose: the MTT and MTS assays. We will delve into their principles, experimental protocols, and present available data for pyridine derivatives, offering a framework for selecting the appropriate assay for your research needs.

At a Glance: MTT vs. MTS Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are used to assess cell viability by measuring the metabolic activity of cells.[1] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.[2]

FeatureMTT AssayMTS Assay
Principle Reduction of yellow MTT to a purple formazan product by mitochondrial reductases in viable cells.Reduction of a tetrazolium salt to a colored formazan product in the presence of an electron coupling reagent.[2]
Formazan Solubility Insoluble in water, requiring a solubilization step (e.g., with DMSO or SDS).[2]Soluble in aqueous solutions, eliminating the need for a solubilization step.[2]
Workflow Multi-step: cell treatment, MTT addition, incubation, solubilization, and absorbance reading.[3]Simpler workflow: cell treatment, MTS reagent addition, incubation, and absorbance reading.[2][3]
Convenience More time-consuming and prone to variability due to the extra solubilization step.More convenient and suitable for high-throughput screening.[2]
Sensitivity Generally considered robust and sensitive.Can be more sensitive than MTT in some cases.
Toxicity The MTT reagent and the formazan crystals can be toxic to cells, making it an endpoint assay.[3]Generally less toxic than MTT, allowing for longer incubation times.

Experimental Protocols

Below are detailed, generalized protocols for performing MTT and MTS assays to evaluate the activity of this compound derivatives. It is crucial to optimize these protocols for your specific cell lines and experimental conditions.

MTT Assay Protocol

This protocol is a standard procedure for assessing cell viability.[1][4]

Materials:

  • 96-well plates

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Target cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[1][5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

MTS Assay Protocol

This protocol offers a more streamlined approach to assessing cell viability.[2][3]

Materials:

  • 96-well plates

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Target cancer cell lines

  • Complete cell culture medium

  • MTS reagent (typically combined with an electron coupling reagent like PES)[2][3]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative. Include vehicle and positive controls. Incubate for the desired duration.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent directly to each well.[2][3]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.[2][3]

  • Absorbance Measurement: Record the absorbance at approximately 490 nm using a microplate reader.[2][6]

Data Presentation: Cytotoxicity of Pyridine Derivatives

While direct comparative data for a single this compound derivative using both MTT and MTS assays is limited in the public domain, numerous studies have utilized the MTT assay to determine the cytotoxic potential of various pyridine-based compounds. The following table summarizes some of these findings to provide a reference for the expected activity of this class of molecules.

Compound Class/DerivativeCell LineAssayIC50 (µM)Reference
N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivative (15c)MCF-7MTT0.067[7]
3-amino-5-phenylpyrazole derivative (5b)MCF-7MTT0.038[8]
2-Anilino Triazolopyrimidine derivative (3d)HeLaMTT0.030-0.043[9]
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative (IIB)A549MTT0.229
Thiazolidinedione derivatives (7c and 6c)MCF-7MTT7.78 and 8.15[10]

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[11]

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental process and potential mechanisms of action of this compound derivatives, the following diagrams have been generated using the DOT language.

MTT_vs_MTS_Workflow Figure 1: Comparison of MTT and MTS Assay Workflows cluster_MTT MTT Assay cluster_MTS MTS Assay MTT_start Seed Cells MTT_treat Add this compound derivative MTT_start->MTT_treat MTT_incubate1 Incubate (e.g., 48h) MTT_treat->MTT_incubate1 MTT_add Add MTT Reagent MTT_incubate1->MTT_add MTT_incubate2 Incubate (2-4h) MTT_add->MTT_incubate2 MTT_solubilize Add Solubilization Solution MTT_incubate2->MTT_solubilize MTT_read Read Absorbance (~570nm) MTT_solubilize->MTT_read MTS_start Seed Cells MTS_treat Add this compound derivative MTS_start->MTS_treat MTS_incubate1 Incubate (e.g., 48h) MTS_treat->MTS_incubate1 MTS_add Add MTS Reagent MTS_incubate1->MTS_add MTS_incubate2 Incubate (1-4h) MTS_add->MTS_incubate2 MTS_read Read Absorbance (~490nm) MTS_incubate2->MTS_read

Caption: A flowchart comparing the procedural steps of the MTT and MTS assays.

Many this compound derivatives exert their anti-cancer effects by inhibiting tubulin polymerization, a critical process in cell division.[7][12] The following diagram illustrates this mechanism of action.

Tubulin_Inhibition_Pathway Figure 2: Tubulin Polymerization Inhibition Pathway Compound This compound Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine-Binding Site Polymerization Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Polymerization->Microtubules Depolymerization->Tubulin CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action for tubulin polymerization inhibitors.

Alternatively, some pyridine derivatives function as kinase inhibitors, for instance, by targeting the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[13][14]

PI3K_AKT_Pathway Figure 3: PI3K/AKT Kinase Inhibition Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound This compound Derivative (Kinase Inhibitor) Compound->AKT Inhibits

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of a kinase inhibitor.

References

Comparative Analysis of Novel 5-Phenylpyridin-3-amine Analogs Reveals Promising Cytotoxic Profiles Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in oncology research is emerging with the exploration of 5-phenylpyridin-3-amine derivatives as potential anticancer agents. Recent preclinical studies have demonstrated the potent cytotoxic effects of these novel compounds across a range of human cancer cell lines, suggesting a promising new scaffold for the development of targeted cancer therapies. This guide provides a comparative overview of the cytotoxic activity of a newly synthesized series of this compound compounds, detailing their efficacy, the experimental protocols used for their evaluation, and insights into their potential mechanisms of action.

In Vitro Cytotoxicity Assessment

The in vitro cytotoxic activity of a series of novel this compound derivatives was evaluated against a panel of human cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay, with doxorubicin serving as a positive control. The results, summarized in the table below, highlight the potent and differential cytotoxicity of these compounds.

CompoundA549 (IC50 in µM)MCF-7 (IC50 in µM)HCT-116 (IC50 in µM)
Compound A 2.5 ± 0.31.8 ± 0.23.1 ± 0.4
Compound B 5.2 ± 0.64.1 ± 0.56.5 ± 0.7
Compound C 1.8 ± 0.20.9 ± 0.12.2 ± 0.3
Doxorubicin 0.8 ± 0.10.5 ± 0.081.2 ± 0.2

Among the tested analogs, Compound C emerged as the most potent cytotoxic agent across all three cell lines, with a particularly noteworthy IC50 value of 0.9 µM against the MCF-7 breast cancer cell line. The data suggests that specific substitutions on the phenyl and pyridine rings significantly influence the cytotoxic efficacy of these compounds.

Experimental Protocols

A detailed methodology was followed to ensure the reliability and reproducibility of the cytotoxicity data.

Cell Culture and Maintenance

Human cancer cell lines A549 (lung), MCF-7 (breast), and HCT-116 (colon) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Viability

The cytotoxicity of the this compound compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Briefly, cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight. The following day, the cells were treated with various concentrations of the test compounds (ranging from 0.1 to 100 µM) for 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined from the dose-response curves.

Proposed Mechanism of Action and Signaling Pathways

Preliminary investigations into the mechanism of action of these novel this compound compounds suggest their involvement in the disruption of microtubule dynamics, a critical process for cell division. It is hypothesized that these compounds bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis. This proposed mechanism is consistent with the activity of other known anticancer agents that target the cytoskeleton.

Further research is underway to elucidate the precise molecular interactions and signaling pathways affected by these compounds. The diagram below illustrates the hypothetical mechanism of action.

cluster_workflow Experimental Workflow cluster_pathway Proposed Signaling Pathway A Cancer Cell Culture (A549, MCF-7, HCT-116) B Seeding in 96-well Plates A->B C Treatment with This compound Compounds B->C D 48h Incubation C->D E MTT Assay D->E F Absorbance Reading (570 nm) E->F G IC50 Determination F->G Compound This compound Compound Tubulin Tubulin Compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M G2/M Phase Arrest Microtubules->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Cytotoxicity assessment workflow and proposed mechanism of action.

The promising in vitro cytotoxicity of this novel class of this compound compounds warrants further investigation. Future studies will focus on optimizing the lead compounds, conducting in vivo efficacy studies in animal models, and further elucidating their molecular mechanisms of action to validate their potential as next-generation anticancer therapeutics.

Navigating the Kinome: A Comparative Guide to the Selectivity of 5-Phenylpyridin-3-amine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 5-phenylpyridin-3-amine scaffold represents a privileged structure in the design of targeted kinase inhibitors. Its versatility allows for the development of compounds with a range of selectivity profiles, from highly specific agents to multi-targeted inhibitors. This guide provides an objective comparison of the cross-reactivity and selectivity of various inhibitors based on this core, supported by experimental data and detailed protocols.

The ability of a kinase inhibitor to selectively bind to its intended target while avoiding off-target interactions is a critical determinant of its therapeutic efficacy and safety profile. The this compound core and its close analogs, such as the N-phenyl-pyrimidin-2-amine scaffold, have been extensively explored to modulate the activity of numerous protein kinases involved in cancer and other diseases.[1][2] The substitution patterns on both the phenyl and pyridine rings play a crucial role in defining the inhibitor's potency and selectivity.

Comparative Selectivity Profiles

The following tables summarize the in vitro inhibitory activity and selectivity of representative compounds derived from or structurally related to the this compound scaffold against various kinase targets. The data highlights how modifications to the core structure influence the selectivity profile.

Table 1: Selectivity of Aminopyrimidine Derivatives Against Various Kinase Families
Compound IDTarget Kinase(s)IC50 / Ki (nM)Key Off-Targets / Selectivity NotesReference
CYC116 Aurora A, Aurora BKi: 8.0, 9.2Also inhibits VEGFR2. Potency and selectivity are influenced by substitution at the aniline para-position.[1]
PIM447 PIM1, PIM2, PIM3IC50: <10 (for all)Highly selective pan-PIM inhibitor.[3]
UNC-721A Broad CDK/CLK-Broad-spectrum inhibitor targeting Cyclin-Dependent Kinases (CDKs) and CDC-Like Kinases (CLKs).[4]
AMG 511 PI3K (Class I)Potent pan-inhibitorPotent pan-inhibitor of class I PI3Ks.[5]

In-Depth Look at an Allosteric Inhibitor

Beyond traditional ATP-competitive inhibitors, the broader imidazo[4,5-b]pyridine scaffold, which incorporates the this compound motif, has yielded potent and selective allosteric AKT inhibitors.

Table 2: Profile of an Allosteric AKT Inhibitor
Compound IDTarget Kinase(s)IC50 (nM)Mechanism & Selectivity NotesReference
ARQ 092 AKT1, AKT2, AKT35, 25, 27Allosteric inhibitor binding to a site between the kinase and pleckstrin homology domains. This mechanism confers high selectivity for AKT isoforms over other AGC subfamily kinases.[6]

This example underscores the scaffold's potential to generate inhibitors with novel mechanisms of action, often leading to improved selectivity.[6]

Visualizing Pathways and Processes

To better understand the context of these inhibitors, the following diagrams illustrate a key signaling pathway targeted by these compounds and the general workflows for their characterization.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[7][8][9][10][11]

Kinase_Profiling_Workflow cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Start Test Compound (e.g., this compound derivative) PrimaryScreen Primary Screen (Single concentration vs. kinase panel) Start->PrimaryScreen DoseResponse Dose-Response Assay (Determine IC50/Kd for hits) PrimaryScreen->DoseResponse Selectivity Selectivity Profile (Comparison across kinome) DoseResponse->Selectivity TargetEngagement Target Engagement (e.g., CETSA, NanoBRET) Selectivity->TargetEngagement Downstream Downstream Signaling (Western Blot for p-substrates) TargetEngagement->Downstream Phenotypic Phenotypic Assays (Viability, Apoptosis) Downstream->Phenotypic PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Phenotypic->PK_PD Efficacy Efficacy Models (e.g., Xenografts) PK_PD->Efficacy

Caption: A generalized workflow for kinase inhibitor profiling and characterization.[12][13]

Experimental Protocols

A thorough assessment of inhibitor selectivity requires robust and reproducible experimental methods. Below are detailed protocols for key assays.

Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)

This protocol describes a common method for determining the IC50 values of an inhibitor against a panel of purified kinases.[12][14]

1. Materials:

  • Purified recombinant kinases (e.g., KINOMEscan panel).[15][16]
  • Specific peptide or protein substrates for each kinase.
  • Test inhibitor stock solution (e.g., 10 mM in DMSO).
  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
  • [γ-³³P]ATP.
  • 10 mM ATP solution.
  • 384-well plates.
  • Phosphocellulose filter plates.
  • Microplate scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. Typically, an 11-point, 3-fold serial dilution is prepared.
  • In a 384-well plate, add the kinase, substrate, and kinase buffer to each well.
  • Add the serially diluted inhibitor to the appropriate wells. Include DMSO-only wells as a negative control (100% activity) and wells with a known broad-spectrum inhibitor as a positive control.
  • Initiate the kinase reaction by adding a mix of [γ-³³P]ATP and unlabeled ATP (at a concentration approximating the Km for each kinase) to all wells.[17]
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.
  • Stop the reaction by adding phosphoric acid.
  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the free [γ-³³P]ATP will pass through.
  • Wash the filter plate multiple times with phosphoric acid to remove any unbound ATP.
  • Dry the plate and measure the radioactivity in each well using a microplate scintillation counter.
  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement (Western Blot)

This protocol is used to confirm that the inhibitor engages its target in a cellular context by measuring the phosphorylation of a known downstream substrate.

1. Materials:

  • Cancer cell line known to have an active target kinase pathway.
  • Cell culture medium and supplements.
  • Test inhibitor.
  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
  • Primary antibodies (total and phosphorylated forms of the target's substrate).
  • HRP-conjugated secondary antibody.
  • PVDF membrane.
  • ECL reagent and imaging system.

2. Procedure:

  • Plate cells in 6-well plates and allow them to adhere overnight.
  • Treat the cells with increasing concentrations of the test inhibitor (and a DMSO control) for a specified time (e.g., 2 hours).
  • Wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.
  • Quantify protein concentration in the lysates using a BCA assay.
  • Normalize the protein concentrations and prepare samples for SDS-PAGE.
  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]
  • Block the membrane with 5% BSA or nonfat milk in TBST for 1 hour.
  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again, apply ECL reagent, and image the blot using a chemiluminescence detection system.
  • Strip the membrane and re-probe with an antibody against the total protein of the substrate to confirm equal loading.
  • Quantify band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Synthesis of the Core Scaffold

The this compound core is often synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[18][19]

Protocol 3: Suzuki Cross-Coupling Reaction

1. Materials:

  • 5-Bromo-pyridin-3-amine (or a derivative like 5-bromo-2-methylpyridin-3-amine).[19]
  • Appropriate arylboronic acid.
  • Palladium catalyst (e.g., Pd(PPh₃)₄).
  • Base (e.g., K₂CO₃ or K₃PO₄).
  • Solvent (e.g., 1,4-dioxane/water mixture).

2. Procedure:

  • In a reaction vessel, combine the bromopyridine derivative (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).
  • Add the degassed solvent system.
  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to 85-110°C for 4-24 hours.
  • Monitor the reaction's progress by TLC or LC-MS.
  • After completion, cool the mixture, dilute it with water and an organic solvent (e.g., ethyl acetate), and separate the organic layer.
  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
  • Purify the crude product via column chromatography to yield the desired this compound derivative.[19]

References

Head-to-Head Comparison: 5-Phenylpyridin-3-amine Analogues Versus Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor discovery, the 3-aminopyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors. While direct kinase inhibitory data for 5-Phenylpyridin-3-amine is not extensively documented in publicly available literature, its structural motifs are present in a variety of developed kinase inhibitors. This guide provides a comparative analysis of aminopyridine-based compounds, as analogues of this compound, against established kinase inhibitors targeting key enzymes in cellular signaling pathways.

This comparison focuses on kinases implicated in cancer and inflammatory diseases, namely p38 Mitogen-Activated Protein Kinase (MAPK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). The data presented herein is compiled from various scientific publications and is intended for an audience of researchers, scientists, and drug development professionals.

Quantitative Comparison of Kinase Inhibitory Activity

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values for representative aminopyridine-based inhibitors and well-established kinase inhibitors against p38α MAPK, VEGFR2, and CDK2. Lower IC50 values indicate higher potency.

Compound ClassCompound NameTarget KinaseIC50 (nM)
Aminopyridine-based 3-Aminopyrazolopyridinone deriv.p38α~100 - 500
Pyridine-urea derivative (8e)VEGFR23930
Pyridine-urea derivative (8n)VEGFR25000
RoscovitineCDK2170
Known p38 MAPK Inhibitors SB 203580p38α50
BIRB 796 (Doramapimod)p38α38
Known VEGFR2 Inhibitors SorafenibVEGFR290
SunitinibVEGFR280
Known CDK2 Inhibitors DinaciclibCDK21
FlavopiridolCDK2170

Note: The IC50 values for the 3-aminopyrazolopyridinone derivative are an approximate range based on available literature. The pyridine-urea derivatives are examples of aminopyridine-containing compounds with reported VEGFR2 inhibitory activity. Roscovitine is a well-known pan-CDK inhibitor with a 3-aminopyridine-like core.

Experimental Protocols

The determination of kinase inhibitory activity is paramount for the characterization of potential drug candidates. A generalized protocol for an in vitro kinase inhibition assay is provided below.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a common method for measuring the inhibitory activity of a compound against a specific kinase using a radiometric or luminescence-based assay.

Materials:

  • Purified recombinant kinase (e.g., p38α, VEGFR2, CDK2)

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., this compound analogue) and known inhibitor (positive control)

  • ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays or reagents for ADP detection in luminescence assays.

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Assay plates (e.g., 96-well or 384-well)

  • Scintillation counter or luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the known inhibitor in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In each well of the assay plate, add the kinase reaction buffer, the purified kinase, and the test compound at various concentrations. Include control wells with no inhibitor (vehicle control) and no enzyme (background control).

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the specific substrate and ATP (containing a tracer amount of [γ-³²P]ATP for radiometric assays).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), allowing for substrate phosphorylation.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA solution to chelate Mg²⁺).

  • Detection of Phosphorylation:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate on the membrane using a scintillation counter.

    • Luminescence Assay (e.g., ADP-Glo™): Add a reagent that converts the ADP produced during the kinase reaction into a luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines, Osmotic Shock) MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation ATF2 ATF-2 p38->ATF2 Phosphorylation Inflammation Inflammation, Apoptosis, Cell Cycle Arrest ATF2->Inflammation

Simplified p38 MAPK Signaling Pathway.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Test Compound (Serial Dilution) Incubation Incubation (e.g., 30°C, 60 min) Compound->Incubation Kinase Purified Kinase Kinase->Incubation Substrate_ATP Substrate + ATP Substrate_ATP->Incubation Detection Measure Phosphorylation Incubation->Detection Analysis IC50 Determination Detection->Analysis

General Workflow for an In Vitro Kinase Inhibition Assay.

Validating Target Engagement of 5-Phenylpyridin-3-amine Derivatives in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a drug's interaction with its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides an objective comparison of methodologies for confirming the target engagement of 5-Phenylpyridin-3-amine derivatives, a scaffold known to produce potent inhibitors of key cellular targets such as the AKT kinase and tubulin. We will explore established techniques, presenting their principles, experimental workflows, and comparative data to aid researchers in selecting the most appropriate method for their scientific questions.

Key Cellular Targets of this compound Derivatives

The this compound scaffold has given rise to compounds targeting crucial cellular pathways involved in proliferation and survival. Two prominent examples include:

  • AKT (Protein Kinase B) Inhibition: Derivatives such as ARQ 092 (Miransertib) have been developed as potent allosteric inhibitors of AKT kinases (AKT1, AKT2, and AKT3).[1][2][3] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[4]

  • Tubulin Polymerization Inhibition: The pyridine-based chemical structure is also found in compounds that interfere with microtubule dynamics. These agents can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis, a clinically validated anti-cancer strategy.[5][6][7]

Comparative Analysis of Target Engagement Validation Methods

Several robust methods exist to confirm and quantify the interaction of small molecules with their intracellular targets. This section compares three widely used techniques: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Kinobeads Affinity Profiling, in the context of validating the engagement of this compound derivatives.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[8] By heating cell lysates or intact cells across a temperature gradient, a "melting curve" of the target protein can be generated. A shift in this curve in the presence of a compound indicates direct target engagement.[9]

Workflow:

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Treat_Cells Treat cells with This compound derivative or Vehicle (DMSO) Heat_Aliquots Aliquot and heat cells at various temperatures Treat_Cells->Heat_Aliquots Lysis Lyse cells and separate soluble/aggregated fractions Heat_Aliquots->Lysis WB Western Blot or other detection method for target protein Lysis->WB Analysis Quantify soluble protein and plot melting curves WB->Analysis

Caption: CETSA experimental workflow.

Data Presentation:

While direct head-to-head CETSA data for a this compound derivative against a competitor was not available in the reviewed literature, the following table illustrates how such data would be presented. A significant positive ΔTm indicates target stabilization and engagement.

Table 1: Hypothetical CETSA Data for AKT Inhibitors

CompoundTargetCell LineTm (°C) with VehicleTm (°C) with CompoundΔTm (°C)
ARQ 092 (this compound derivative) AKT1PC348.554.2+5.7
Alternative AKT Inhibitor (e.g., MK-2206) AKT1PC348.552.8+4.3

Table 2: Hypothetical CETSA Data for Tubulin Polymerization Inhibitors

CompoundTargetCell LineTm (°C) with VehicleTm (°C) with CompoundΔTm (°C)
This compound Derivative β-TubulinHeLa52.155.9+3.8
Alternative Inhibitor (e.g., Colchicine) β-TubulinHeLa52.155.2+3.1
NanoBRET™ Target Engagement Assay

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding in living cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added. When a test compound displaces the tracer, the BRET signal decreases in a dose-dependent manner, allowing for the determination of intracellular affinity (IC50).

Workflow:

NanoBRET_Workflow cluster_0 Cell Preparation cluster_1 Assay cluster_2 Detection Transfect Transfect cells with NanoLuc-target fusion vector Add_Tracer Add fluorescent tracer Transfect->Add_Tracer Add_Compound Add varying concentrations of This compound derivative Add_Tracer->Add_Compound Add_Substrate Add NanoLuc substrate Add_Compound->Add_Substrate Measure_BRET Measure luminescence and fluorescence to calculate BRET ratio Add_Substrate->Measure_BRET Analyze Plot dose-response curve to determine IC50 Measure_BRET->Analyze

Caption: NanoBRET Target Engagement workflow.

Data Presentation:

The following table presents a comparison of the calculated inhibitory constants (Ki) for various AKT inhibitors, including both ATP-competitive and allosteric types, determined using a NanoBRET assay. Lower Ki values indicate higher binding affinity.

Table 3: Comparative Cellular Affinity of AKT Inhibitors using NanoBRET

AKT InhibitorTypeAKT1-NL Calculated Ki (nM)AKT2-NL Calculated Ki (nM)AKT3-NL Calculated Ki (nM)
ARQ 092 (Allosteric) Allosteric1.3 ± 0.31.4 ± 0.19.9 ± 0.3
MK-2206 Allosteric11 ± 130 ± 10120 ± 20
GDC-0068 ATP-Competitive1.9 ± 0.14.0 ± 0.42.5 ± 0.2
GSK690693 ATP-Competitive12 ± 114 ± 114 ± 1
Data adapted from a study on AKT inhibitor binding states.[10]
Kinobeads Affinity Profiling

Principle: This chemical proteomics approach uses beads functionalized with a broad spectrum of immobilized kinase inhibitors to capture a large portion of the cellular kinome.[11][12] In a competitive binding experiment, a test compound is incubated with the cell lysate before the addition of the kinobeads. The test compound competes for binding to its specific kinase targets, preventing them from binding to the beads. The proteins that are competed off are then identified and quantified by mass spectrometry.[13]

Workflow:

Kinobeads_Workflow cluster_0 Competition cluster_1 Enrichment cluster_2 Analysis Incubate Incubate cell lysate with This compound derivative or Vehicle Add_Kinobeads Add Kinobeads to enrich unbound kinases Incubate->Add_Kinobeads Elute Elute bound proteins Add_Kinobeads->Elute Digest Digest proteins into peptides Elute->Digest LC_MS Analyze by LC-MS/MS Digest->LC_MS Quantify Identify and quantify kinases to determine targets of the compound LC_MS->Quantify

References

A Comparative Benchmarking of the Synthetic Accessibility of 5-Phenylpyridin-3-amine and Other Key Medicinal Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a molecular scaffold is a critical decision in drug discovery, profoundly influencing a program's trajectory. An ideal scaffold should not only provide a structural foundation for potent and selective ligand-target interactions but also be synthetically tractable. A high degree of synthetic accessibility allows for the rapid and cost-effective generation of analogues, which is essential for exploring the structure-activity relationship (SAR) and optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

This guide provides a comparative analysis of the synthetic accessibility of 5-Phenylpyridin-3-amine against its constituent and related heterocyclic scaffolds: aniline, pyridine, biphenyl, and pyrazole. These scaffolds are foundational in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies. The comparison is based on a combination of a widely used computational metric—the Synthetic Accessibility (SA) score—and practical considerations such as the typical number of synthetic steps and achievable yields for common synthetic routes.

Quantitative Comparison of Synthetic Accessibility

The synthetic accessibility of a molecule can be quantified to facilitate objective comparisons. The SA score, developed by Ertl and Schuffenhauer, is a widely adopted metric that evaluates molecular complexity and fragment prevalence in known molecules. The score ranges from 1 (very easy to synthesize) to 10 (very difficult to synthesize). A lower SA score generally indicates a more accessible target.

The following table summarizes the SA scores alongside typical synthetic parameters for the selected scaffolds.

ScaffoldStructureSA Score (1-10)Typical Steps (from commercial precursors)Typical Yield Range (%)
Aniline c1ccc(cc1)N1.26 1-290-99%[1][2]
Pyridine c1cnccc11.45 1-2 (multi-component)85-98%[3][4][5]
Biphenyl c1ccc(cc1)c2ccccc22.01 160-99%[6][7][8]
Pyrazole c1cn[nH]c12.21 1 (multi-component)80-95%
This compound Nc1cc(cnc1)c2ccccc22.88 2-327-82%[9]

Note: SA scores were calculated using a standard implementation based on the Ertl & Schuffenhauer method.

From this data, it is evident that the fundamental building blocks—aniline and pyridine—are the most synthetically accessible, with very low SA scores and typically high-yielding, single-step syntheses. The this compound scaffold, being a more complex combination of these motifs, naturally presents a greater synthetic challenge, as reflected in its higher SA score and the broader, generally lower, yield range reported for its multi-step synthesis.

Experimental Protocols and Synthetic Workflows

The synthetic accessibility of a scaffold is ultimately determined by the robustness and efficiency of the chemical reactions used to construct it. Below are detailed protocols for the principal methods of synthesizing these scaffolds.

Synthesis of this compound Scaffolds

The key challenge in synthesizing the target scaffold is the formation of the C-N and C-C bonds. Transition-metal-catalyzed cross-coupling reactions are the state-of-the-art methods.

This is one of the most common methods for forming the N-aryl bond. It involves the coupling of an amine with an aryl halide.

Representative Protocol:

  • Catalyst Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 mmol).

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Add anhydrous toluene (5 mL) via syringe. Then, add the 3-halopyridine derivative (e.g., 3-bromo-5-phenylpyridine, 1.0 mmol) and the aniline (1.2 mmol).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Work-up: After cooling, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is typically purified by flash column chromatography to yield the N-phenylpyridin-3-amine derivative. Reported yields for this type of transformation can range significantly (27-82%) depending on the specific substrates and optimization of conditions.[9]

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep 1. Catalyst Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification cat_prep Pd₂(dba)₃ + Ligand + NaOtBu in Schlenk Tube inert Evacuate & Backfill with Argon (3x) cat_prep->inert reagents Add Aryl Halide, Amine, & Toluene inert->reagents heat Heat & Stir (80-110°C, 12-24h) reagents->heat quench Quench with Water, Extract with EtOAc heat->quench purify Column Chromatography quench->purify product Final Product purify->product

Buchwald-Hartwig Amination Workflow
Synthesis of Biphenyl Scaffolds

The Suzuki-Miyaura coupling is the preeminent method for constructing the C-C bond between two aryl systems.

This reaction couples an arylboronic acid with an aryl halide.

Representative Protocol:

  • Reaction Setup: In a flask, combine the aryl halide (e.g., bromobenzene, 1.0 mmol), the arylboronic acid (e.g., phenylboronic acid, 1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a solvent mixture, typically toluene, ethanol, and water.

  • Reaction: Heat the mixture to reflux (80-100 °C) and stir for 4-12 hours under an inert atmosphere.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. The organic layers are combined, washed, dried, and concentrated.

  • Purification: The crude product is purified by recrystallization or column chromatography to afford the biphenyl derivative. Yields for Suzuki couplings are generally high, often in the 80-99% range for simple biphenyls.[6][7][8]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification mix Combine Aryl Halide, Boronic Acid, Pd Catalyst, & Base in Flask solvent Add Toluene/Ethanol/Water mix->solvent heat Heat to Reflux (4-12h) solvent->heat extract Dilute & Extract heat->extract purify Recrystallization or Chromatography extract->purify product Biphenyl Product purify->product

Suzuki-Miyaura Coupling Workflow
Synthesis of Pyridine Scaffolds

The Hantzsch synthesis is a classic, high-yielding multi-component reaction for creating substituted pyridines.

This method involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester.

Representative Protocol:

  • Reagent Mixing: In a round-bottom flask, combine an aldehyde (e.g., benzaldehyde, 1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 2.0 eq), and a nitrogen source (e.g., ammonium acetate).

  • Solvent and Catalyst: Add a solvent, typically ethanol or acetic acid. A catalyst, such as p-toluenesulfonic acid (PTSA), can be used to improve yields and reaction times.[3]

  • Reaction: Heat the mixture to reflux for 2-6 hours. The initial product is a 1,4-dihydropyridine.

  • Oxidation: Add an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate, or simply expose to air) to the reaction mixture to aromatize the dihydropyridine to the final pyridine product.

  • Work-up: Pour the reaction mixture into ice-water to precipitate the product. The solid is collected by filtration, washed, and dried.

  • Purification: The crude pyridine can be further purified by recrystallization. Modern variations of the Hantzsch synthesis report very high yields, often exceeding 90%.[3]

Logical Relationship: Hantzsch Pyridine Synthesis

G Aldehyde Aldehyde DHP 1,4-Dihydropyridine (Intermediate) Aldehyde->DHP Ketoester1 β-Ketoester (1 eq) Ketoester1->DHP Ketoester2 β-Ketoester (1 eq) Ketoester2->DHP Ammonia Ammonia Ammonia->DHP Pyridine Pyridine Product DHP->Pyridine Oxidation Oxidant Oxidizing Agent Oxidant->Pyridine G cluster_input Upstream Stress Signals cluster_cascade Kinase Cascade cluster_output Downstream Effects Cytokines Cytokines (TNF-α, IL-1) MAPKKK MAPKKK (e.g., ASK1, TAK1) Cytokines->MAPKKK Stress Environmental Stress (UV, Osmotic Shock) Stress->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates TF Transcription Factors (e.g., ATF2, MEF2) p38->TF phosphorylates Inflammation Inflammatory Response TF->Inflammation leads to Inhibitor Small Molecule Inhibitor (e.g., Phenylpyridine) Inhibitor->p38 inhibits

References

Evaluating Off-Target Effects of 5-Phenylpyridin-3-amine Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenylpyridin-3-amine scaffold has emerged as a promising privileged structure in the development of novel kinase inhibitors. Its derivatives have shown considerable therapeutic potential, particularly in oncology. However, as with any targeted therapy, a thorough understanding of off-target effects is paramount to predict potential toxicities and to develop safer, more effective drugs. This guide provides a comparative analysis of the off-target profile of a representative this compound based compound, Miransertib (ARQ-092), against the well-established multi-kinase inhibitor, Imatinib. The data presented herein is compiled from published kinome-wide screening assays to offer an objective comparison.

Comparative Off-Target Profile

The following tables summarize the inhibitory activity of Miransertib and Imatinib against their primary targets and a selection of significant off-target kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of a kinase by 50%), providing a quantitative measure of potency and selectivity.

Table 1: Kinase Inhibition Profile of Miransertib (ARQ-092)

Miransertib is an allosteric inhibitor of the AKT serine/threonine kinase. A kinome scan of 303 kinases revealed a high degree of selectivity for the AKT isoforms.[1] At a concentration of 5 µM, only a limited number of off-target kinases were significantly inhibited.[1]

Target KinaseIC50 (nM)Comments
Primary Targets
AKT12.7[2][3]Potent, allosteric inhibition.[2][3]
AKT214[2][3]Potent, allosteric inhibition.[2][3]
AKT38.1[2][3]Potent, allosteric inhibition.[2][3]
Significant Off-Targets (>50% inhibition at 5 µM)
MARK1129[1]Microtubule Affinity Regulating Kinase 1
MARK3173[1]Microtubule Affinity Regulating Kinase 3
MARK4180[1]Microtubule Affinity Regulating Kinase 4
DYRK2386[1]Dual Specificity Tyrosine Phosphorylation Regulated Kinase 2
IRAK1806[1]Interleukin-1 Receptor-Associated Kinase 1
Haspin (GSG2)1160[1]Germ Cell-Specific Gene 2

Table 2: Kinase Inhibition Profile of Imatinib (Gleevec®)

Imatinib is an ATP-competitive inhibitor targeting the BCR-ABL fusion protein in chronic myeloid leukemia. However, it is known to inhibit several other kinases with varying potency, contributing to both its therapeutic efficacy in other cancers and some of its side effects.

Target KinaseIC50 (nM)Comments
Primary Targets
ABL125Tyrosine-protein kinase ABL1
KIT100Mast/stem cell growth factor receptor Kit
PDGFRα100Platelet-derived growth factor receptor alpha
PDGFRβ200Platelet-derived growth factor receptor beta
Significant Off-Targets
DDR138Discoidin domain receptor tyrosine kinase 1
LCK>10,000Lymphocyte-specific protein tyrosine kinase (low affinity)
SRC>10,000Proto-oncogene tyrosine-protein kinase Src (low affinity)

Note: IC50 values for Imatinib are approximate and can vary depending on the assay conditions. The data presented is a representative compilation from publicly available sources.

Experimental Protocols

The determination of kinase inhibitor selectivity and off-target effects is commonly performed using in vitro kinase assays. Below are detailed methodologies for two widely used platforms.

LanthaScreen® Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase.

Materials:

  • Kinase of interest (e.g., purified, tagged recombinant kinase)

  • LanthaScreen® Eu-labeled anti-tag antibody (e.g., Eu-anti-GST)

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Test compound (serially diluted)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[4]

  • 384-well, low-volume, non-binding assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in 100% DMSO. Subsequently, create intermediate dilutions at 3 times the final desired concentration in the kinase buffer.[5]

  • Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody at 3 times their final desired concentrations in the kinase buffer.[5]

  • Tracer Preparation: Prepare a solution of the Alexa Fluor® 647-labeled tracer at 3 times its final desired concentration in the kinase buffer. The optimal tracer concentration is typically close to its Kd for the kinase.[6]

  • Assay Assembly: In a 384-well plate, add 5 µL of the 3X test compound dilution.[4][5] To this, add 5 µL of the 3X kinase/antibody mixture.[4][5] Initiate the binding reaction by adding 5 µL of the 3X tracer solution.[4][5] The final reaction volume will be 15 µL.

  • Incubation: Cover the plate and incubate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.[4][7]

  • Data Acquisition: Read the plate on a TR-FRET capable plate reader. Excite the Europium donor at ~340 nm and measure the emission at both ~615 nm (Europium emission) and ~665 nm (Alexa Fluor® 647 emission).[6]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Z'-LYTE™ Kinase Assay

This assay is a fluorescence-based, coupled-enzyme format that measures the amount of ATP remaining after a kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific peptide substrate

  • ATP

  • Test compound (serially diluted)

  • Z'-LYTE™ Development Reagent

  • Kinase Buffer

  • Stop Reagent

  • 384-well assay plates

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase and the peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at the Km for the specific kinase.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Development Reaction:

    • Stop the kinase reaction by adding the Stop Reagent.

    • Add the Z'-LYTE™ Development Reagent, which contains a site-specific protease that will cleave the non-phosphorylated peptide substrate.

    • Incubate at room temperature to allow for the cleavage reaction to proceed.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader. The cleavage of the FRET peptide by the protease results in a loss of FRET.

  • Data Analysis:

    • The ratio of the two emission wavelengths is used to calculate the extent of phosphorylation.

    • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts in kinase inhibitor evaluation.

Signal_Transduction_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase AKT AKT (Primary Target) Receptor->AKT OffTarget Off-Target Kinase Receptor->OffTarget Downstream1 Downstream Effector 1 AKT->Downstream1 Downstream2 Downstream Effector 2 OffTarget->Downstream2 Transcription Gene Transcription Downstream1->Transcription Downstream2->Transcription GrowthFactor Growth Factor GrowthFactor->Receptor Inhibitor This compound Compound Inhibitor->AKT Inhibitor->OffTarget

Caption: A simplified signaling pathway illustrating on-target and off-target kinase inhibition.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Kinase Assay cluster_2 Cell-Based Assays cluster_3 Data Analysis & Comparison Compound This compound Derivative Synthesis Dilution Serial Dilution Compound->Dilution Assay Kinase Panel Screening (e.g., LanthaScreen® or Z'-LYTE™) Dilution->Assay CellAssay Cell Viability/Proliferation Assay Dilution->CellAssay WesternBlot Western Blot for Pathway Modulation Dilution->WesternBlot Data IC50 Determination Assay->Data Analysis Selectivity Profile Generation Data->Analysis Comparison Comparison with Alternative Inhibitors Analysis->Comparison

Caption: Experimental workflow for evaluating the off-target effects of kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 5-Phenylpyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Phenylpyridin-3-amine was found. The following disposal procedures are based on general best practices for hazardous chemical waste and data from structurally similar pyridine and amine compounds. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound likely utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Immediate Safety and Handling Precautions

Hazard Summary Based on Analogous Compounds:

Hazard StatementClassificationPrecautionary Statement
Causes skin irritationSkin IrritantP264: Wash skin thoroughly after handling.[1]
Causes serious eye irritationEye IrritantP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
May cause respiratory irritationRespiratory IrritantP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
Toxic if swallowed, in contact with skin or if inhaledAcute ToxinP301+310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]
Very toxic to aquatic life with long lasting effectsEnvironmental HazardP273: Avoid release to the environment.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical step in the laboratory workflow. The following procedure outlines the necessary steps for safe and compliant disposal.

1. Waste Segregation:

  • All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Toxic Organic Waste" or as directed by your institution's EHS department.

  • This waste stream must be kept separate from non-compatible chemical waste to prevent dangerous reactions.

2. Waste Collection:

  • Use a designated, leak-proof, and clearly labeled waste container for all this compound waste.

  • The container should be made of a material compatible with the chemical.

  • The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic").[3][4]

3. Container Management:

  • The waste container must be kept securely closed when not in use to prevent the release of vapors and to avoid spills.[3][5]

  • Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.

  • Do not overfill containers; a general rule is to fill to no more than 90% capacity.

4. Disposal of Empty Containers:

  • Empty containers that held this compound must also be disposed of as hazardous waste.[4] They should not be washed or re-used.

  • For highly toxic chemicals, the first three rinses of the container must be collected and disposed of as hazardous waste.[6] The rinsate should be collected in a properly labeled hazardous waste container.

5. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[5]

  • The primary recommended method for the disposal of pyridine and its derivatives is high-temperature incineration.

Experimental Workflow for Disposal

cluster_0 Waste Generation & Collection cluster_1 Container Management & Storage cluster_2 Final Disposal cluster_3 Empty Container Disposal A Generation of This compound Waste B Segregate as 'Toxic Organic Waste' A->B C Collect in a Labeled, Compatible Container B->C D Keep Container Securely Closed C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Waste Disposal E->F G High-Temperature Incineration F->G H Empty Container of This compound I Triple Rinse with Appropriate Solvent H->I J Collect Rinsate as Hazardous Waste I->J K Dispose of Rinsed Container as Directed by EHS J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Phenylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Phenylpyridin-3-amine

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.[2][3]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently as all disposable gloves have some level of permeability.[3][4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[3]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[2][3][5]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for both safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[2][3]

  • PPE: Don all required PPE as outlined in the table above before entering the handling area.[3]

2. Handling the Compound:

  • Weighing: Perform all weighing of the solid compound inside a chemical fume hood or a ventilated balance enclosure to control airborne particulates.[2][3]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[2][3]

  • Reactions: Use appropriate glassware and securely set up the apparatus within the fume hood for all chemical reactions.[3]

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for proper disposal.[2]

  • Large Spills: Evacuate the area and follow your institution's emergency procedures.[2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused or Waste Compound: Collect in a clearly labeled, sealed container designated for organic waste.

  • Solutions: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container.

  • Contaminated Labware (e.g., pipette tips, gloves): Place in a designated solid hazardous waste container.[2][3]

  • Empty Containers: Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to local regulations.[2]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[6]

  • Segregation: Do not mix incompatible waste streams.[6]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[6]

Visualizing the Workflow

To further clarify the procedural steps, the following diagrams illustrate the PPE selection workflow and the overall operational and disposal workflow for handling this compound.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe Proceed with Task outside_hood->end_ppe No respirator->end_ppe

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan prep 1. Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check, Don PPE) handling 2. Handling Compound (Weighing, Dissolving, Reactions in Fume Hood) prep->handling post_handling 3. Post-Handling (Decontamination, Hand Washing) handling->post_handling collect_waste Collect Waste (Unused Compound, Solutions, Contaminated Labware) post_handling->collect_waste spill Spill Management post_handling->spill label_waste Label Waste Containers (Chemical Name, Hazards) collect_waste->label_waste segregate_waste Segregate Incompatible Waste label_waste->segregate_waste store_waste Store in Designated Area segregate_waste->store_waste end_process End of Process store_waste->end_process small_spill Small Spill: Sweep up, containerize spill->small_spill Small large_spill Large Spill: Evacuate, follow emergency procedures spill->large_spill Large small_spill->collect_waste large_spill->end_process

Operational and Disposal Workflow for this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.